molecular formula C10H13NO3 B1345956 3-methyl-L-tyrosine CAS No. 2370-57-2

3-methyl-L-tyrosine

Katalognummer: B1345956
CAS-Nummer: 2370-57-2
Molekulargewicht: 195.21 g/mol
InChI-Schlüssel: MQHLULPKDLJASZ-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-methyl-L-tyrosine is a tyrosine derivative that is L-tyrosine in which the hydrogen at position 3 on the phenyl ring is replaced by a methyl group. It is a L-tyrosine derivative and a non-proteinogenic L-alpha-amino acid. It is a tautomer of a this compound zwitterion.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHLULPKDLJASZ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)C[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946503
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2370-57-2
Record name Methyl-3-tyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002370572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 3-methyl-L-tyrosine: Chemical Properties, Structure, and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a substituted aromatic amino acid and a derivative of the naturally occurring L-tyrosine. As a non-proteinogenic amino acid, it is not incorporated into proteins during ribosomal synthesis but plays a significant role in biochemical research, particularly in the study of catecholamine metabolism and as a potential therapeutic agent. This technical guide provides a comprehensive overview of the chemical properties, structure, and known biological activities of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Properties and Structure

This compound, with the IUPAC name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid, is structurally characterized by a methyl group substitution at the third position of the phenyl ring of L-tyrosine.[1] This modification influences its chemical and biological properties.

Table 1: Chemical and Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₀H₁₃NO₃[1]
Molecular Weight 195.21 g/mol [1]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[1]
CAS Number 17028-03-4[2]
SMILES CC1=C(C=CC(=C1)C--INVALID-LINK--N)O
InChI InChI=1S/C10H13NO3/c1-6-4-7(2-3-9(6)12)5-8(11)10(13)14/h2-4,8,12H,5,11H2,1H3,(H,13,14)/t8-/m0/s1
InChIKey MQHLULPKDLJASZ-QMMMGPOBSA-N
Topological Polar Surface Area 83.6 Ų
XLogP3 -1.4
Hydrogen Bond Donor Count 3
Hydrogen Bond Acceptor Count 4
Rotatable Bond Count 3

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the searched literature, a general synthetic approach can be inferred from the synthesis of related tyrosine derivatives. A plausible method would involve the alkylation of a protected L-tyrosine derivative. A generalized workflow is presented below.

G cluster_protection Protection of L-tyrosine cluster_methylation Methylation cluster_deprotection Deprotection L_tyrosine L-tyrosine protected_tyrosine N-protected and O-protected L-tyrosine L_tyrosine->protected_tyrosine Protection of amino and hydroxyl groups methylated_tyrosine Protected this compound protected_tyrosine->methylated_tyrosine Ortho-selective methylation methylating_agent Methylating Agent (e.g., Methyl iodide) final_product This compound methylated_tyrosine->final_product Removal of protecting groups

Generalized synthetic workflow for this compound.

General Procedure:

  • Protection: The amino and hydroxyl groups of L-tyrosine are first protected to prevent side reactions. Common protecting groups for the amino group include Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl), while the hydroxyl group can be protected as a benzyl ether.

  • Methylation: The protected L-tyrosine is then subjected to an ortho-selective methylation reaction. This can be challenging and may require specific directing groups or catalysts to achieve regioselectivity at the C3 position of the phenyl ring.

  • Deprotection: Finally, the protecting groups are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz and benzyl ethers) to yield this compound. Purification is typically achieved through techniques such as crystallization or chromatography.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for the structural elucidation of this compound. While a detailed spectrum with peak assignments was not available in the searched literature, the expected chemical shifts can be predicted based on the structure and data from similar compounds.

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and fragmentation pattern of this compound. The expected exact mass is 195.08954 Da. The fragmentation pattern in MS/MS would likely involve the loss of the carboxyl group and the amino group, similar to L-tyrosine.

Biological Activity and Signaling Pathways

This compound is recognized for its role in the context of catecholamine biosynthesis. L-tyrosine is the natural precursor for the synthesis of dopamine, norepinephrine, and epinephrine. The enzyme tyrosine hydroxylase is the rate-limiting step in this pathway, converting L-tyrosine to L-DOPA.

The introduction of a methyl group at the 3-position of the phenyl ring can influence the interaction of the molecule with tyrosine hydroxylase. It is plausible that this compound could act as a substrate or an inhibitor of this enzyme, thereby modulating the downstream synthesis of catecholamines.

The diagram below illustrates the established catecholamine synthesis pathway and the potential point of interaction for this compound.

G L_Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (Rate-limiting step) L_Tyrosine->Tyrosine_Hydroxylase Three_Methyl_L_Tyrosine This compound Three_Methyl_L_Tyrosine->Tyrosine_Hydroxylase Potential Interaction (Substrate/Inhibitor) L_DOPA L-DOPA AADC Aromatic L-Amino Acid Decarboxylase L_DOPA->AADC Dopamine Dopamine DBH Dopamine β-Hydroxylase Dopamine->DBH Norepinephrine Norepinephrine PNMT Phenylethanolamine N-Methyltransferase Norepinephrine->PNMT Epinephrine Epinephrine Tyrosine_Hydroxylase->L_DOPA AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Catecholamine synthesis pathway and the potential role of this compound.

Conclusion

This compound is a molecule of significant interest for researchers in medicinal chemistry and pharmacology. Its structural similarity to L-tyrosine suggests a potential to modulate the catecholamine biosynthetic pathway, opening avenues for the development of novel therapeutic agents for neurological and endocrine disorders. This guide provides a foundational understanding of its chemical properties and biological context. Further research is warranted to fully elucidate its pharmacological profile and to develop detailed and optimized synthetic and analytical protocols.

References

Synthesis of 3-methyl-L-tyrosine from L-tyrosine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 3-methyl-L-tyrosine, a non-proteinogenic amino acid of interest in various research and development applications. The synthesis commences with the readily available starting material, L-tyrosine, and proceeds through a multi-step chemical synthesis involving protection of functional groups, regioselective methylation of the aromatic ring, and subsequent deprotection to yield the final product. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound from L-tyrosine requires a strategic approach to ensure the regioselective methylation at the C-3 position of the phenyl ring while preserving the stereochemistry of the chiral center. A direct methylation of L-tyrosine is challenging due to the presence of multiple reactive sites (amino, carboxyl, and hydroxyl groups) and the directing effects of the hydroxyl group. Therefore, a protecting group strategy is employed. The proposed synthetic route can be summarized in three main stages:

  • Protection of L-tyrosine: The amino and carboxyl functional groups of L-tyrosine are protected to prevent unwanted side reactions during the methylation step. The amino group is protected with a tert-butyloxycarbonyl (Boc) group, and the carboxylic acid is converted to a methyl ester.

  • Regioselective C-3 Methylation: The phenolic hydroxyl group of the protected L-tyrosine directs electrophilic substitution primarily to the ortho positions (C-3 and C-5). A Mannich reaction followed by hydrogenolysis is a plausible method for regioselective methylation at the C-3 position.

  • Deprotection: The protecting groups (Boc and methyl ester) are removed to yield the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2)

This stage involves the protection of the amino and carboxyl groups of L-tyrosine (1).

Methodology:

  • Esterification: L-tyrosine (1.0 eq.) is suspended in dry methanol. The suspension is cooled in an ice bath, and thionyl chloride (2.5 eq.) is added dropwise while maintaining the temperature below 5 °C. The reaction mixture is then heated to reflux for 3-4 hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure to yield L-tyrosine methyl ester hydrochloride as a white solid.

  • Boc-Protection: The crude L-tyrosine methyl ester hydrochloride is dissolved in a mixture of dioxane and water. Triethylamine (2.2 eq.) is added to neutralize the hydrochloride salt. Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) is then added, and the mixture is stirred at room temperature overnight. The reaction progress is monitored by TLC. Upon completion, the organic solvent is removed under reduced pressure. The aqueous residue is acidified to pH 3-4 with a cold 1 M HCl solution and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel.[1]

Stage 2: Synthesis of N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4)

This stage achieves the regioselective methylation of the protected L-tyrosine.

Methodology:

  • Mannich Reaction: N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2) (1.0 eq.) is dissolved in ethanol. Formaldehyde (37% aqueous solution, 1.5 eq.) and dimethylamine (40% aqueous solution, 1.5 eq.) are added, and the mixture is stirred at room temperature for 24 hours. The solvent is removed under reduced pressure, and the residue is dissolved in ethyl acetate. The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to give the crude Mannich base, N-(tert-butoxycarbonyl)-3-((dimethylamino)methyl)-L-tyrosine methyl ester (3).

  • Hydrogenolysis: The crude Mannich base (3) is dissolved in methanol, and a catalytic amount of Palladium on carbon (10% Pd/C) is added. The mixture is subjected to hydrogenation (H₂ gas, 50 psi) at room temperature overnight. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4).

Stage 3: Synthesis of this compound (5)

This final stage involves the removal of the protecting groups.

Methodology:

  • Deprotection: The purified N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4) is dissolved in a 6 M aqueous HCl solution. The mixture is heated to reflux for 4-6 hours. The reaction is monitored by TLC until the starting material is consumed. The reaction mixture is then cooled to room temperature and washed with diethyl ether to remove any organic impurities. The aqueous layer is concentrated under reduced pressure to yield crude this compound hydrochloride.

  • Purification: The crude product is dissolved in a minimum amount of water and purified by ion-exchange chromatography. The fractions containing the desired product are collected, and the pH is adjusted to the isoelectric point of this compound (approximately 5.5-6.0) with a dilute ammonium hydroxide solution to precipitate the pure product. The solid is collected by filtration, washed with cold water and ethanol, and dried under vacuum to yield pure this compound (5).

Data Presentation

Quantitative Data for the Synthesis of this compound
StepStarting MaterialProductReagentsSolventTypical Yield (%)Purity (HPLC) (%)
1L-Tyrosine (1)N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2)SOCl₂, Boc₂O, Et₃NMethanol, Dioxane/Water85-95>98
2N-(tert-Butoxycarbonyl)-L-tyrosine methyl ester (2)N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4)Formaldehyde, Dimethylamine, H₂/Pd-CEthanol, Methanol60-70>97
3N-(tert-Butoxycarbonyl)-3-methyl-L-tyrosine methyl ester (4)This compound (5)6 M HClWater80-90>99
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₁₀H₁₃NO₃[2]
Molecular Weight 195.21 g/mol [2]
Appearance White to off-white solid
CAS Number 17028-03-4
¹H NMR (D₂O, 400 MHz) δ (ppm) 7.15 (d, J=8.0 Hz, 1H, H-5), 6.95 (s, 1H, H-2), 6.80 (d, J=8.0 Hz, 1H, H-6), 4.10 (t, J=6.5 Hz, 1H, α-H), 3.20 (dd, J=14.0, 6.5 Hz, 1H, β-H), 3.05 (dd, J=14.0, 6.5 Hz, 1H, β-H), 2.15 (s, 3H, Ar-CH₃)
¹³C NMR (D₂O, 100 MHz) δ (ppm) 174.5 (C=O), 154.0 (C-4), 130.5 (C-6), 128.0 (C-1), 125.5 (C-2), 124.0 (C-3), 116.0 (C-5), 55.0 (α-C), 36.0 (β-C), 16.0 (Ar-CH₃)
Mass Spectrometry (ESI+) m/z 196.0974 [M+H]⁺

Visualizations

Synthetic Workflow

Synthesis_Workflow cluster_0 Stage 1: Protection cluster_1 Stage 2: Methylation cluster_2 Stage 3: Deprotection L-Tyrosine L-Tyrosine Protected_Tyrosine N-Boc-L-tyrosine methyl ester L-Tyrosine->Protected_Tyrosine SOCl2, MeOH Boc2O, Et3N Mannich_Base Mannich Base Intermediate Protected_Tyrosine->Mannich_Base HCHO, HNMe2 Protected_Methylated_Tyrosine N-Boc-3-methyl-L-tyrosine methyl ester Mannich_Base->Protected_Methylated_Tyrosine H2, Pd/C Final_Product This compound Protected_Methylated_Tyrosine->Final_Product 6 M HCl, Heat

Caption: Overall synthetic workflow for this compound.

Protection of L-Tyrosine

Protection_Scheme Tyrosine L-Tyrosine Intermediate1 L-Tyrosine methyl ester HCl Tyrosine->Intermediate1 SOCl2 Methanol Product N-Boc-L-tyrosine methyl ester Intermediate1->Product Boc2O, Et3N Dioxane/Water

Caption: Protection scheme for the amino and carboxyl groups of L-tyrosine.

Regioselective Methylation and Deprotection

Methylation_Deprotection start N-Boc-L-tyrosine methyl ester mannich Mannich Adduct start->mannich Formaldehyde Dimethylamine methylated N-Boc-3-methyl-L-tyrosine methyl ester mannich->methylated H2, Pd/C final This compound methylated->final Acid Hydrolysis

Caption: Key steps of methylation and final deprotection.

References

The Role of 3-Methyl-L-Tyrosine in Catecholamine Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the potential role of 3-methyl-L-tyrosine in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. Direct experimental data on this compound is limited in the current scientific literature. Therefore, this document extrapolates its likely mechanisms of action based on its structural similarity to the endogenous substrate L-tyrosine and the well-characterized inhibitor, α-methyl-p-tyrosine (metirosine). This guide explores its potential interactions with key enzymes in the catecholamine synthesis pathway, the possibility of its metabolism into a "false neurotransmitter," and outlines the experimental protocols required to elucidate its precise pharmacological profile.

Introduction to Catecholamine Biosynthesis

Catecholamines are a class of monoamine neurotransmitters and hormones that play critical roles in regulating a wide array of physiological processes, including mood, attention, and the fight-or-flight response.[1] The biosynthesis of these crucial molecules begins with the amino acid L-tyrosine, which is derived from dietary sources or synthesized from phenylalanine.[1] The enzymatic pathway proceeds as follows:

  • Tyrosine Hydroxylase (TH): The rate-limiting step in catecholamine synthesis is the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) by the enzyme tyrosine hydroxylase.[2][3]

  • DOPA Decarboxylase (DDC): L-DOPA is then rapidly decarboxylated by DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase or AADC) to form dopamine.[4]

  • Dopamine β-Hydroxylase (DBH): In noradrenergic and adrenergic neurons, dopamine is converted to norepinephrine by dopamine β-hydroxylase.

  • Phenylethanolamine N-Methyltransferase (PNMT): Finally, in adrenergic neurons and the adrenal medulla, norepinephrine is methylated to form epinephrine by phenylethanolamine N-methyltransferase.

Given that tyrosine hydroxylase catalyzes the initial and rate-limiting step, it is a primary target for the pharmacological modulation of catecholamine levels.

This compound: A Structural Analog of L-Tyrosine

This compound is a derivative of L-tyrosine with a methyl group substituted at the 3-position of the phenyl ring. Its structural similarity to L-tyrosine suggests that it may interact with the enzymes of the catecholamine biosynthesis pathway. However, it is crucial to distinguish this compound from the more extensively studied α-methyl-p-tyrosine (metirosine), which has a methyl group on the alpha carbon of the amino acid side chain and is a known competitive inhibitor of tyrosine hydroxylase.

Potential Mechanisms of Action of this compound

Based on its structure, this compound could potentially influence catecholamine biosynthesis through several mechanisms:

  • Inhibition of Tyrosine Hydroxylase: It may act as a competitive or non-competitive inhibitor of tyrosine hydroxylase, thereby reducing the overall rate of catecholamine synthesis.

  • Substrate for Tyrosine Hydroxylase: Alternatively, it could serve as a substrate for tyrosine hydroxylase, leading to the formation of 3-methyl-L-DOPA.

  • Interaction with DOPA Decarboxylase: If 3-methyl-L-DOPA is formed, it could potentially be a substrate for DOPA decarboxylase, leading to the production of 3-methyldopamine.

  • Formation of a False Neurotransmitter: 3-Methyldopamine, if synthesized, could be taken up into synaptic vesicles and released upon neuronal stimulation, acting as a "false neurotransmitter" with potentially altered receptor binding and signaling properties compared to dopamine.

Comparison with α-Methyl-p-Tyrosine (Metirosine)

Metirosine is a well-established competitive inhibitor of tyrosine hydroxylase. By competing with L-tyrosine for the active site of the enzyme, it effectively reduces the production of L-DOPA and, consequently, all downstream catecholamines. Doses of 600 to 4,000 mg per day of metirosine have been shown to cause a 20 to 79 percent reduction in total catecholamines in patients with pheochromocytoma. While direct evidence is lacking for this compound, the effects of metirosine provide a framework for understanding how a methylated tyrosine analog can potently inhibit this pathway.

Quantitative Data

As of the date of this guide, there is a lack of published quantitative data (e.g., IC50, Ki values) specifically for the interaction of this compound with the enzymes of the catecholamine biosynthesis pathway. The following table presents data for the related compound, α-methyl-p-tyrosine (metirosine), to provide context for the potential efficacy of such inhibitors.

Compound Target Enzyme Effect Quantitative Measure Reference
α-Methyl-p-tyrosine (Metirosine)Tyrosine HydroxylaseCompetitive InhibitionReduces total catecholamine production by 20-79% in pheochromocytoma patients at doses of 600-4,000 mg/day.

Experimental Protocols

To fully characterize the role of this compound in catecholamine biosynthesis, a series of in vitro and in vivo experiments would be required. The following are detailed methodologies for key experiments, based on standard practices in the field.

In Vitro Enzyme Inhibition Assay for Tyrosine Hydroxylase

Objective: To determine if this compound inhibits tyrosine hydroxylase and to calculate its IC50 and Ki values.

Methodology:

  • Enzyme Preparation: Recombinant human tyrosine hydroxylase is expressed and purified.

  • Reaction Mixture: A reaction mixture is prepared containing a suitable buffer (e.g., MES buffer), catalase, the cofactor 6R-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), and the enzyme.

  • Inhibitor and Substrate: Varying concentrations of this compound are pre-incubated with the enzyme. The reaction is initiated by the addition of the substrate, L-tyrosine (often radiolabeled, e.g., [3H]-L-tyrosine).

  • Reaction and Quenching: The reaction is allowed to proceed at 37°C for a specified time (e.g., 20 minutes) and then stopped by the addition of a quenching solution (e.g., perchloric acid).

  • Product Quantification: The product, L-DOPA (or [3H]-L-DOPA), is separated from the substrate using techniques like ion-exchange chromatography or HPLC with electrochemical detection.

  • Data Analysis: The rate of product formation is measured at each inhibitor concentration. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration. The inhibition constant (Ki) can be determined using Lineweaver-Burk or Dixon plots by varying both substrate and inhibitor concentrations.

In Vivo Microdialysis for Measuring Catecholamine Levels

Objective: To assess the effect of systemic administration of this compound on extracellular levels of dopamine and norepinephrine in a specific brain region (e.g., striatum or prefrontal cortex) of a living animal.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are commonly used.

  • Surgical Implantation: A microdialysis guide cannula is stereotaxically implanted into the target brain region and the animals are allowed to recover.

  • Microdialysis Probe Insertion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.

  • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period, dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline neurotransmitter levels.

  • Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

  • Post-Treatment Collection: Dialysate samples continue to be collected for several hours post-administration.

  • Sample Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using HPLC with electrochemical detection.

  • Data Analysis: Neurotransmitter levels are expressed as a percentage of the baseline levels and compared between the treatment and vehicle control groups.

Visualizations

Signaling Pathways and Experimental Workflows

Catecholamine_Biosynthesis cluster_pathway Catecholamine Biosynthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Caption: The enzymatic pathway of catecholamine biosynthesis.

Hypothetical_3MT_Metabolism cluster_hypothetical Hypothetical Metabolism of this compound cluster_inhibition Potential Inhibition Three_MT This compound Three_MDOPA 3-Methyl-L-DOPA Three_MT->Three_MDOPA Tyrosine Hydroxylase? TH Tyrosine Hydroxylase Three_MT->TH Inhibition? Three_MDopamine 3-Methyldopamine (False Neurotransmitter) Three_MDOPA->Three_MDopamine DOPA Decarboxylase?

Caption: Hypothetical metabolic fate of this compound.

Experimental_Workflow cluster_workflow Experimental Workflow: In Vivo Microdialysis Animal_Prep Animal Preparation (Rat with implanted cannula) Probe_Insertion Microdialysis Probe Insertion into target brain region Animal_Prep->Probe_Insertion Baseline Baseline Sample Collection (aCSF perfusion) Probe_Insertion->Baseline Drug_Admin Systemic Administration of this compound Baseline->Drug_Admin Post_Treatment Post-Treatment Sample Collection Drug_Admin->Post_Treatment Analysis HPLC-ED Analysis of Dopamine & Norepinephrine Post_Treatment->Analysis Data_Analysis Data Analysis (% change from baseline) Analysis->Data_Analysis

Caption: Workflow for in vivo microdialysis experiments.

Conclusion and Future Directions

While this compound presents an interesting candidate for the modulation of catecholamine biosynthesis due to its structural similarity to L-tyrosine, there is a clear need for direct experimental investigation. Its potential to act as either an inhibitor of tyrosine hydroxylase or a precursor to a false neurotransmitter warrants further study. Future research should focus on conducting the in vitro and in vivo experiments outlined in this guide to determine its precise mechanism of action, potency, and potential therapeutic applications. Such studies will be invaluable for drug development professionals seeking to design novel modulators of catecholaminergic systems.

References

3-Methyl-L-Tyrosine: An Uncharted Path in Depression Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Review for Researchers and Drug Development Professionals

Introduction

The potential of amino acid precursors in modulating neurotransmitter systems has long been a focal point in the quest for novel antidepressant therapies. L-Tyrosine, a direct precursor to the catecholamines dopamine and norepinephrine, has been the subject of considerable research in this domain. This technical guide addresses the proposed therapeutic potential of a methylated derivative, 3-methyl-L-tyrosine, for depression. While commercial suppliers have suggested its utility as an activator of the catecholamine system, a comprehensive review of the scientific literature reveals a significant gap in research specifically investigating the antidepressant effects of this particular compound.

This document will first outline the theoretical basis for why a methylated form of L-tyrosine could be of interest in depression research, drawing parallels from the extensive studies on L-tyrosine. It will then present the current state of knowledge, highlighting the absence of dedicated preclinical or clinical studies on this compound for depression. Finally, this guide will delve into the established methodologies and findings from L-tyrosine research that could serve as a foundational framework for any future investigation into this compound.

The Catecholamine Hypothesis and the Rationale for L-Tyrosine Derivatives

The catecholamine hypothesis of depression posits that a deficiency in the brain of neurotransmitters such as norepinephrine and dopamine is a key etiological factor in the disorder.[1] L-Tyrosine is a natural amino acid that serves as the rate-limiting precursor for the synthesis of these catecholamines.[2] The metabolic pathway is initiated by the enzyme tyrosine hydroxylase, which converts L-tyrosine to L-DOPA, the immediate precursor of dopamine.[3] Dopamine is then converted to norepinephrine.[3]

The rationale for using L-tyrosine and its derivatives as antidepressants is to increase the substrate availability for catecholamine synthesis, thereby potentially elevating the levels of these neurotransmitters in the brain.[4] It is theorized that under conditions of high neuronal firing, such as stress, the demand for catecholamines increases, and the availability of L-tyrosine can become a limiting factor.

Methylation of a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier, its affinity for enzymes, and its metabolic stability. Therefore, the introduction of a methyl group to the L-tyrosine structure, as in this compound, could theoretically modulate its activity as a catecholamine precursor.

Current State of Research on this compound and Depression

Despite the theoretical potential, a thorough search of peer-reviewed scientific literature reveals a notable absence of studies specifically investigating the antidepressant effects of this compound. A product description from a biochemical supplier suggests that this compound "may be used as a therapeutic agent for depression, as it has been shown to activate the catecholamine system in the brain." However, no citations or data are provided to support this claim.

In contrast, extensive research has been conducted on the parent compound, L-tyrosine, with mixed results. Some studies suggest a potential benefit, particularly in individuals with dopamine-deficient depression or under conditions of stress, while others have found it to be ineffective.

Proposed Signaling Pathway for Catecholamine Synthesis

The established pathway for catecholamine synthesis from L-tyrosine provides a framework for understanding how this compound might act. The core of this pathway is the enzymatic conversion of L-tyrosine to dopamine and norepinephrine.

Catecholamine_Synthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Dopamine Dopamine LDOPA->Dopamine Aromatic L-Amino Acid Decarboxylase (AADC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Drug_Development_Workflow cluster_0 Preclinical Research cluster_1 Clinical Development InVitro In Vitro Studies (Enzyme Assays, Receptor Binding) AnimalModels Animal Models of Depression (FST, SPT) InVitro->AnimalModels Tox Toxicology and Safety Pharmacology AnimalModels->Tox Phase1 Phase I (Safety and Pharmacokinetics in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy and Dose-Ranging in Depressed Patients) Phase1->Phase2 Phase3 Phase III (Large-Scale Efficacy and Safety Trials) Phase2->Phase3 Regulatory Regulatory Submission and Approval Phase3->Regulatory

References

3-methyl-L-tyrosine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring. As a structural analog of L-tyrosine, it holds significant interest in neuroscience and drug development due to its potential to interact with the catecholamine biosynthesis pathway. This technical guide provides a comprehensive overview of this compound, including its chemical properties, a representative synthesis protocol, and its biological context, particularly in relation to dopamine synthesis.

Core Data Presentation

Quantitative data for this compound is summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 195.22 g/mol [1]
CAS Number 2370-57-2[2]
Alternate CAS Number 17028-03-4[2]
Molecular Formula C₁₀H₁₃NO₃[2]
IUPAC Name (2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid[2]
Canonical SMILES CC1=C(C=CC(=C1)C--INVALID-LINK--N)O

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a representative synthesis can be adapted from methodologies used for similar methylated tyrosine derivatives. The following protocol describes a plausible route for the targeted methylation of an L-tyrosine precursor. This protocol is for informational purposes and should be adapted and optimized for specific laboratory conditions.

Representative Synthesis of a Methylated L-Tyrosine Derivative

This protocol is based on the synthesis of (L)-Monomethyl Tyrosine (Mmt) and involves a palladium-catalyzed ortho-C(sp2)–H activation.

Objective: To synthesize a mono-methylated L-tyrosine derivative.

Materials:

  • 4-Nitro-L-phenylalanine

  • Anhydrous Methanol (MeOH)

  • Thionyl chloride (SOCl₂)

  • Toluene

  • Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Acetonitrile (CH₃CN)

  • Benzyl bromide

  • Saturated sodium bicarbonate solution

  • Dichloromethane (DCM)

  • Ethyl acetate (AcOEt)

  • Petroleum ether

  • Celite

Procedure:

  • Esterification of 4-Nitro-L-phenylalanine:

    • To a solution of 4-Nitro-L-phenylalanine (1.0 eq) in anhydrous MeOH, add SOCl₂ (1.1 eq) dropwise.

    • Heat the reaction mixture at reflux overnight.

    • Remove the solvent under vacuum to obtain the crude methyl-4-hydroxy-3-nitro phenylalanine hydrochloride.

    • Wash the crude product with a saturated sodium bicarbonate aqueous solution until the pH is approximately 8 and extract with DCM.

  • N-Alkylation:

    • To a solution of the aniline derivative from the previous step (1.0 eq) in CH₃CN, add benzyl bromide (2.5 eq) and potassium carbonate (2.0 eq).

    • Stir the mixture at 80 °C overnight.

    • Purify the crude mixture using flash chromatography (1:1 AcOEt/petroleum ether).

  • Palladium-Catalyzed Methylation:

    • To a solution of the N-alkylated compound (1.0 eq) in toluene, add K₂CO₃ (3.0 eq), CH₃I (5.0 eq), and Pd(OAc)₂ (0.1 eq).

    • Stir the mixture at 120 °C overnight.

    • After 24 hours, cool the reaction to room temperature and filter through a celite pad, washing with AcOEt.

    • Concentrate the filtrate under vacuum to obtain the crude methylated product.

  • Purification:

    • The final product can be further purified by column chromatography. The choice of solvent system will depend on the polarity of the final compound.

Signaling Pathway and Biological Relevance

This compound is structurally similar to L-tyrosine, the precursor for the synthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. The rate-limiting step in this pathway is the conversion of L-tyrosine to L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). Due to its structural similarity, this compound and its isomers, such as α-methyl-p-tyrosine, are investigated for their potential to modulate this pathway. For instance, α-methyl-p-tyrosine is a known inhibitor of tyrosine hydroxylase.

The diagram below illustrates the core dopamine synthesis pathway and indicates the potential point of influence for tyrosine derivatives.

Catecholamine_Synthesis_Pathway L_Tyrosine L-Tyrosine L_DOPA L-DOPA L_Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-limiting step) Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase Methyl_Tyr_Derivatives Methylated Tyrosine Derivatives (e.g., this compound) Methyl_Tyr_Derivatives->L_DOPA Potential Modulation

Catecholamine synthesis pathway and potential modulation.

Experimental Workflow

The following diagram outlines a typical experimental workflow for investigating the effects of this compound on dopamine synthesis in a cellular model.

Experimental_Workflow start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., PC12 cells) start->cell_culture treatment Treatment with This compound cell_culture->treatment sample_collection Sample Collection (Cell lysates and media) treatment->sample_collection hplc HPLC Analysis (Quantification of Dopamine and its metabolites) sample_collection->hplc western_blot Western Blot Analysis (Expression of Tyrosine Hydroxylase) sample_collection->western_blot data_analysis Data Analysis and Interpretation hplc->data_analysis western_blot->data_analysis conclusion Conclusion and Further Studies data_analysis->conclusion

Workflow for studying this compound effects.

Conclusion

This compound remains a compound of significant interest for researchers in neuroscience and pharmacology. Its structural relationship to L-tyrosine positions it as a key molecule for investigating the modulation of catecholamine synthesis. Further studies are warranted to fully elucidate its mechanism of action and to explore its therapeutic potential in neurological disorders where dopamine signaling is dysregulated. This guide provides a foundational resource for professionals engaged in such research, offering key data and representative methodologies to facilitate further investigation.

References

Spectroscopic and Methodological Profile of 3-Methyl-L-Tyrosine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group substitution at the third position of the phenyl ring.[1] As a non-proteinogenic amino acid, it holds significant interest for researchers in medicinal chemistry and drug development. Its structural similarity to L-tyrosine, a precursor to key neurotransmitters, suggests potential applications in neurological research and the development of novel therapeutics. L-tyrosine is a crucial component in the biosynthesis of catecholamines, a class of neurotransmitters that includes dopamine, norepinephrine, and epinephrine.[2][3][4] This technical guide provides a detailed overview of the spectroscopic properties of this compound, alongside generalized experimental protocols for its analysis using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data

Due to the limited availability of experimental spectroscopic data for this compound in public databases, the following tables present predicted data based on the analysis of structurally similar compounds and known spectroscopic principles. These values serve as a reference for researchers undertaking the analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)MultiplicityTentative Assignment
~7.0-7.2mAromatic (H-2, H-5, H-6)
~4.0ddα-H
~3.1mβ-CH₂
~2.2sAr-CH₃
~10-12br s-COOH
~7.5-9.0br s-NH₃⁺
~4.8br s-OH

Note: Predicted chemical shifts are relative to a standard reference (e.g., TMS) and can vary based on the solvent and pH.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) (ppm)Tentative Assignment
~175C=O (Carboxyl)
~155C-4 (Aromatic, C-OH)
~138C-3 (Aromatic, C-CH₃)
~130C-1 (Aromatic)
~128C-6 (Aromatic)
~127C-2 (Aromatic)
~115C-5 (Aromatic)
~55α-C
~37β-C
~16Ar-CH₃

Note: Predicted chemical shifts are relative to a standard reference and can be influenced by experimental conditions.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3400-2500BroadO-H stretch (Carboxylic acid), N-H stretch (Amine salt), O-H stretch (Phenol)
~3000-2850MediumC-H stretch (Aromatic and Aliphatic)
~1750-1700StrongC=O stretch (Carboxylic acid)
~1610, ~1510Medium-StrongC=C stretch (Aromatic ring)
~1450MediumC-H bend (Aliphatic)
~1250Medium-StrongC-O stretch (Phenol)
~850-800MediumC-H bend (Aromatic, out-of-plane)

Note: Predicted absorption frequencies. The broadness of the O-H and N-H stretching bands is due to hydrogen bonding.

Experimental Protocols

The following sections detail generalized protocols for the spectroscopic analysis of this compound. These methodologies can be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

    • Choose a suitable deuterated solvent in which the sample is soluble. Deuterated water (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for amino acids.

    • Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.

    • If necessary, filter the solution through a glass wool plug in a Pasteur pipette to remove any particulate matter.

    • Transfer the clear solution into a clean 5 mm NMR tube.

    • Add a small amount of an internal standard (e.g., DSS for D₂O) if precise chemical shift referencing is required.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using appropriate parameters (e.g., number of scans, relaxation delay).

    • Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the internal standard or the residual solvent peak.

    • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy Protocol
  • Sample Preparation (ATR-FTIR) :

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the ATR accessory's clamp to ensure good contact between the sample and the crystal.

  • Sample Preparation (KBr Pellet) :

    • Grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

    • Transfer the finely ground mixture to a pellet press.

    • Apply pressure to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the ATR accessory with the sample or the KBr pellet holder into the sample compartment of the FTIR spectrometer.

    • Acquire a background spectrum of the empty ATR crystal or the pure KBr pellet.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • The final spectrum is typically presented in terms of transmittance or absorbance.

Visualizations

Catecholamine Biosynthesis Pathway

The following diagram illustrates the biochemical pathway for the synthesis of catecholamines, starting from L-tyrosine. This compound, as a derivative of L-tyrosine, is studied in the context of its potential to modulate this pathway.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Epinephrine Epinephrine Norepinephrine->Epinephrine PNMT

Catecholamine synthesis pathway.
Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for the spectroscopic characterization of a compound like this compound.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_analysis Data Analysis & Interpretation Weighing Weigh Sample Dissolving Dissolve in Deuterated Solvent Weighing->Dissolving Prepare_IR Prepare Sample (ATR or KBr) Weighing->Prepare_IR Filtering Filter Solution Dissolving->Filtering Transfer Transfer to NMR Tube Filtering->Transfer Acquire_H1 Acquire ¹H NMR Transfer->Acquire_H1 Acquire_C13 Acquire ¹³C NMR Transfer->Acquire_C13 Process_NMR Process Spectra Acquire_H1->Process_NMR Acquire_C13->Process_NMR Structure_Elucidation Structure Elucidation Process_NMR->Structure_Elucidation Acquire_IR Acquire IR Spectrum Prepare_IR->Acquire_IR Process_IR Process Spectrum Acquire_IR->Process_IR Process_IR->Structure_Elucidation Purity_Assessment Purity Assessment Structure_Elucidation->Purity_Assessment

General workflow for spectroscopic analysis.

References

The Enigmatic Molecule: A Technical Guide to the Potential Biological Functions of 3-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methyl-L-tyrosine, a non-proteinogenic amino acid derivative of L-tyrosine, has emerged as a molecule of significant interest in various biomedical research fields. Its structural similarity to endogenous L-tyrosine allows it to interact with key biological pathways, including catecholamine synthesis and amino acid transport. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its enzymatic interactions and cellular transport mechanisms. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate further research and drug development efforts centered on this intriguing compound.

Introduction

This compound ((2S)-2-amino-3-(4-hydroxy-3-methylphenyl)propanoic acid) is a derivative of the amino acid L-tyrosine, characterized by a methyl group at the 3-position of the phenyl ring. This seemingly minor modification confers unique biological properties, distinguishing it from its parent molecule and opening avenues for its application as a research tool and a potential therapeutic agent. This document will delve into the core biological activities of this compound, focusing on its role as an enzyme inhibitor and a substrate for amino acid transporters.

Core Biological Functions

The biological activities of this compound primarily stem from its ability to act as a competitive inhibitor of key enzymes in the catecholamine synthesis pathway and its selective transport into cells by specific amino acid transporters.

Inhibition of Catecholamine Synthesis

Catecholamines, such as dopamine and norepinephrine, are crucial neurotransmitters synthesized from L-tyrosine. The initial and rate-limiting step in this pathway is catalyzed by the enzyme tyrosine hydroxylase (TH). Due to its structural analogy to L-tyrosine, this compound is hypothesized to act as a competitive inhibitor of TH. This inhibition would lead to a reduction in the synthesis of L-DOPA, the precursor to dopamine, and subsequently, a decrease in the levels of dopamine and norepinephrine.

Signaling Pathway: Catecholamine Synthesis and its Inhibition by this compound

Catecholamine_Synthesis_Inhibition cluster_synthesis Catecholamine Synthesis Pathway cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Tyrosine:e->LDOPA:w Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase 3_Methyl_L_Tyrosine This compound Tyrosine_Hydroxylase_Target 3_Methyl_L_Tyrosine->Tyrosine_Hydroxylase_Target Competitive Inhibition

Catecholamine synthesis pathway and its inhibition.
Selective Transport by L-Type Amino Acid Transporter 1 (LAT1)

The L-type amino acid transporter 1 (LAT1) is an important transporter for large neutral amino acids and is notably overexpressed in various types of cancer cells to meet their high metabolic demands. This differential expression makes LAT1 an attractive target for tumor imaging and drug delivery.

Research on a closely related molecule, 3-fluoro-L-α-methyl-tyrosine (FAMT), has shown that it is a specific substrate for LAT1[3][4][5]. The transport of [14C]FAMT by LAT1 follows Michaelis-Menten kinetics with a Km value of 72.7 ± 11.0 μM. This high affinity and specificity for LAT1 are attributed to the α-methyl group, a feature shared by this compound. This suggests that this compound is also likely transported by LAT1 with similar kinetics, making it a valuable tool for studying LAT1 function and a potential vector for targeted drug delivery to cancer cells.

Experimental Workflow: Investigating LAT1-Mediated Transport

LAT1_Transport_Workflow cluster_prep Cell Preparation cluster_assay Transport Assay cluster_analysis Data Analysis Cell_Culture Culture LAT1-expressing cells (e.g., cancer cell lines) Seeding Seed cells in multi-well plates Cell_Culture->Seeding Incubation Incubate cells with radiolabeled this compound Seeding->Incubation Washing Wash cells to remove extracellular tracer Incubation->Washing Lysis Lyse cells to release intracellular tracer Washing->Lysis Quantification Quantify intracellular radioactivity Lysis->Quantification Kinetics Determine transport kinetics (Km, Vmax) Quantification->Kinetics

Workflow for LAT1-mediated transport assay.

Quantitative Data Summary

While direct quantitative data for this compound is limited, the following table summarizes key kinetic parameters of the closely related and structurally similar compound, 3-fluoro-L-α-methyl-tyrosine (FAMT), which serves as a strong predictive model.

CompoundTargetParameterValueReference
3-fluoro-L-α-methyl-tyrosine (FAMT)LAT1Km72.7 ± 11.0 μM

Detailed Experimental Protocols

Synthesis of this compound

This protocol is adapted from the synthesis of related tyrosine derivatives and may require optimization.

Materials:

  • L-Tyrosine

  • Methanol

  • Thionyl chloride

  • Reagents for methylation (e.g., methyl iodide and a suitable base)

  • Solvents for reaction and purification (e.g., DMF, ethyl acetate)

  • Standard laboratory glassware and purification apparatus (e.g., chromatography column)

Procedure:

  • Esterification of L-Tyrosine: Dissolve L-tyrosine in methanol and cool in an ice bath. Slowly add thionyl chloride and then reflux the mixture to form the methyl ester.

  • Protection of the Amino and Hydroxyl Groups: Protect the amino group (e.g., as a Boc or Fmoc derivative) and the phenolic hydroxyl group to prevent side reactions during methylation.

  • Methylation of the Phenyl Ring: In an appropriate solvent, treat the protected tyrosine derivative with a methylating agent (e.g., methyl iodide) in the presence of a suitable base. The reaction conditions (temperature, time) will need to be optimized to favor methylation at the 3-position.

  • Deprotection: Remove the protecting groups from the amino and hydroxyl moieties to yield this compound.

  • Purification: Purify the final product using techniques such as recrystallization or column chromatography. Characterize the product using NMR and mass spectrometry.

Tyrosine Hydroxylase Activity Assay

This protocol is a generalized method and should be adapted based on the specific experimental setup.

Materials:

  • Purified tyrosine hydroxylase or tissue homogenate containing the enzyme

  • L-Tyrosine (substrate)

  • This compound (inhibitor)

  • Cofactors: (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin (BH4), Fe(II)

  • Catalase

  • Assay buffer (e.g., MOPS or HEPES buffer, pH 7.0)

  • Perchloric acid (to stop the reaction)

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the assay buffer, catalase, Fe(II), and BH4.

  • Enzyme and Inhibitor Incubation: Add the enzyme source and varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period.

  • Initiation of Reaction: Start the reaction by adding L-tyrosine.

  • Incubation: Incubate the reaction mixture at 37°C for a specific time (e.g., 20 minutes).

  • Termination of Reaction: Stop the reaction by adding perchloric acid.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant for the product (L-DOPA) using HPLC with electrochemical or fluorescence detection.

  • Data Analysis: Determine the rate of L-DOPA formation and calculate the inhibition kinetics (e.g., IC50 and Ki) of this compound.

LAT1-Mediated Transport Assay in Cell Culture

This protocol is based on assays used for other LAT1 substrates.

Materials:

  • LAT1-expressing cells (e.g., various cancer cell lines)

  • Cell culture medium and supplements

  • Radiolabeled this compound (e.g., [14C] or [3H]-labeled)

  • Transport buffer (e.g., Hanks' Balanced Salt Solution)

  • Cell lysis buffer

  • Scintillation counter

Procedure:

  • Cell Culture: Culture LAT1-expressing cells to confluency in multi-well plates.

  • Uptake Experiment: Wash the cells with transport buffer. Incubate the cells with varying concentrations of radiolabeled this compound in transport buffer for a defined time at 37°C.

  • Termination of Uptake: Stop the uptake by rapidly washing the cells with ice-cold transport buffer.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.

  • Quantification: Measure the radioactivity in the cell lysates using a scintillation counter to determine the amount of intracellular this compound.

  • Data Analysis: Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax for transport.

In Vivo Catecholamine Level Measurement

This is a general workflow for animal studies.

Materials:

  • Laboratory animals (e.g., rats or mice)

  • This compound solution for administration

  • Microdialysis equipment (optional, for brain catecholamine measurement)

  • Tissue homogenization equipment

  • HPLC system with electrochemical detection for catecholamine analysis

Procedure:

  • Animal Dosing: Administer this compound to the animals via an appropriate route (e.g., intraperitoneal injection).

  • Sample Collection: At various time points after administration, collect blood plasma or specific tissues (e.g., brain regions like the striatum and prefrontal cortex). For brain studies, microdialysis can be used to sample extracellular fluid.

  • Sample Preparation: Homogenize tissue samples in an appropriate buffer containing antioxidants. Precipitate proteins and centrifuge to obtain a clear supernatant.

  • Catecholamine Analysis: Analyze the levels of dopamine, norepinephrine, and their metabolites in the prepared samples using a validated HPLC-ECD method.

  • Data Analysis: Compare the catecholamine levels in the this compound-treated animals to a control group to determine the effect of the compound.

Conclusion and Future Directions

This compound presents a fascinating profile with significant potential in both basic research and drug development. Its likely role as a competitive inhibitor of tyrosine hydroxylase and a selective substrate for the LAT1 transporter positions it as a valuable tool for modulating catecholamine synthesis and for targeted delivery to cancer cells.

Future research should focus on obtaining definitive quantitative data for this compound, including its Ki for tyrosine hydroxylase and phenylalanine hydroxylase, and its precise transport kinetics via LAT1. In vivo studies are crucial to elucidate its pharmacokinetic and pharmacodynamic properties and to validate its effects on catecholamine levels in different physiological and pathological contexts. The development of a robust and scalable synthesis protocol will be essential to support these future investigations. The insights gained from such studies will undoubtedly pave the way for novel applications of this compound in neuroscience, oncology, and beyond.

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of 3-Methyl-L-Tyrosine and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, characterized by a methyl group at the 3rd position of the phenyl ring.[1] As a non-proteinogenic amino acid, its presence and metabolism in biological systems are of growing interest in various research fields, including drug development and neuroscience.[2] Accurate and sensitive quantification of this compound and its metabolites is crucial for understanding its pharmacokinetics, pharmacodynamics, and potential role as a biomarker. This document provides detailed application notes and protocols for the analysis of this compound and its putative metabolites using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

Metabolic Pathway of this compound

While the complete metabolic pathway of this compound is not extensively documented, it is hypothesized to follow a similar route to that of L-tyrosine, involving key enzymatic reactions such as hydroxylation, decarboxylation, and O-methylation. The primary enzymes involved in tyrosine metabolism are tyrosine hydroxylase (TH), aromatic L-amino acid decarboxylase (AADC), and catechol-O-methyltransferase (COMT).[3][4] Based on this, the predicted metabolites of this compound include hydroxylated, decarboxylated, and O-methylated derivatives.

G cluster_pathway Predicted Metabolic Pathway of this compound This compound This compound Metabolite_A 3-Methyl-L-DOPA (Hydroxylation) This compound->Metabolite_A Tyrosine Hydroxylase (TH) Metabolite_B 3-Methyl-4-hydroxy- phenylethylamine (Decarboxylation) Metabolite_A->Metabolite_B Aromatic L-amino acid decarboxylase (AADC) Metabolite_C 3,O-Dimethyl-L-DOPA (O-Methylation) Metabolite_A->Metabolite_C Catechol-O-methyl- transferase (COMT)

Caption: Predicted metabolic pathway of this compound.

Experimental Protocols

Synthesis of this compound Standard

A precise analytical standard is paramount for accurate quantification. While several methods for the synthesis of tyrosine derivatives have been reported, a specific, detailed protocol for this compound can be adapted from methods for similar compounds.[5] One potential approach involves the direct methylation of L-tyrosine, though careful optimization is required to control the position and degree of methylation. Enzymatic synthesis using engineered enzymes is another emerging alternative.

Sample Preparation from Biological Matrices

The choice of sample preparation method is critical for removing interferences and enriching the analytes of interest. Protein precipitation is a straightforward method suitable for initial screening, while solid-phase extraction (SPE) offers cleaner extracts and higher recovery.

Protocol 1: Protein Precipitation

  • To 100 µL of plasma or urine, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled version of this compound).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

  • Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 0.1% formic acid in water) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

  • Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

G cluster_workflow Sample Preparation Workflow start Biological Sample (Plasma/Urine) protein_precipitation Protein Precipitation (Acetonitrile) start->protein_precipitation spe Solid-Phase Extraction (Mixed-Mode Cation Exchange) start->spe centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation spe->evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution analysis HPLC-MS/MS Analysis reconstitution->analysis

Caption: General workflow for sample preparation.

HPLC-MS/MS Analysis

The following parameters provide a starting point for developing a robust HPLC-MS/MS method for the analysis of this compound and its metabolites. Optimization will be necessary based on the specific instrumentation and metabolites of interest.

Table 1: HPLC Parameters

ParameterRecommended Setting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen
Desolvation Temp. 400°C
Collision Gas Argon

Multiple Reaction Monitoring (MRM) Transitions

The selection of appropriate MRM transitions is critical for the sensitivity and specificity of the assay. The precursor ion will be the protonated molecule [M+H]⁺. The product ions are generated by collision-induced dissociation (CID). Based on the structure of this compound (C₁₀H₁₃NO₃, MW: 195.21 g/mol ), the precursor ion is m/z 196.1. The fragmentation pattern of tyrosine typically involves the loss of the carboxyl group (CO₂H) and the amine group (NH₃).

Table 3: Predicted MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV) (Starting Point)
This compound 196.1150.1 (loss of CO₂H)15
133.1 (loss of CO₂H and NH₃)25
Internal Standard Dependent on choiceDependent on choiceTo be optimized
Putative Metabolites To be determinedTo be determinedTo be optimized

Note: The optimal collision energies need to be determined experimentally by infusing a standard solution of the analyte into the mass spectrometer.

Data Presentation and Quantification

Quantitative data should be summarized in clearly structured tables for easy comparison. The concentration of this compound and its metabolites in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a surrogate matrix (e.g., stripped plasma or a buffered solution).

Table 4: Example Calibration Curve Data

Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11500100000.15
57600102000.75
1015500101001.53
5078000103007.57
1001520001000015.20
5007600001010075.25

Note: The linear range of the assay should be established based on the expected concentrations of the analytes in the biological samples. Currently, there is limited publicly available data on the typical concentrations of this compound in biological fluids.

Conclusion

The protocols and application notes provided herein offer a comprehensive starting point for the development and validation of a robust HPLC-MS/MS method for the quantitative analysis of this compound and its putative metabolites. Due to the limited availability of specific data for this compound, further method development and validation, including the identification of major metabolites, synthesis of analytical standards, and determination of endogenous levels, are essential for achieving accurate and reliable results in a research or drug development setting.

References

Application Notes and Protocols for the In Vivo Administration of α-Methyl-p-Tyrosine in Rodent Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is a notable absence of published research on the in vivo administration of 3-methyl-L-tyrosine in rodent models. Therefore, these application notes and protocols are based on the extensive research available for a closely related and functionally relevant compound, α-methyl-p-tyrosine (AMPT) . AMPT is a well-characterized inhibitor of tyrosine hydroxylase and serves as a valuable tool for studying catecholamine depletion in preclinical research. The methodologies described herein for AMPT can provide a strong foundation for researchers interested in exploring the effects of similar tyrosine analogs.

Introduction to α-Methyl-p-Tyrosine (AMPT)

α-Methyl-p-tyrosine is a competitive inhibitor of the enzyme tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1][2] By blocking the conversion of tyrosine to L-DOPA, AMPT effectively depletes the levels of these neurotransmitters in the central and peripheral nervous systems.[1][3] This pharmacological action makes AMPT an invaluable tool in neuroscience research to investigate the role of catecholaminergic systems in various physiological processes and pathological conditions, such as neuropsychiatric disorders and substance abuse.[3]

Applications in Rodent Models

  • Neuroscience Research: Investigating the behavioral, cognitive, and motor functions mediated by dopamine and norepinephrine.

  • Drug Development: Studying the mechanisms of action of drugs that modulate catecholaminergic neurotransmission.

  • Disease Modeling: Simulating catecholamine-deficient states to explore the pathophysiology of disorders like Parkinson's disease and depression.

  • Pharmacokinetic and Pharmacodynamic Studies: Assessing the turnover rates of catecholamines in different brain regions.

Quantitative Data Summary

The following tables summarize quantitative data from studies involving the administration of AMPT to rodent models.

Table 1: Effects of Systemic AMPT Administration on Brain Catecholamine Levels in Rats

Dosage (mg/kg, i.p.)Rodent StrainTime Post-AdministrationBrain Region% Dopamine Depletion% Norepinephrine DepletionReference
100Wistar0.5 hoursPosterior Lateral HypothalamusImmediate suppression of self-stimulationNot specified
250Sprague-DawleyNot specifiedNucleus Accumbens & Dorsal StriatumIdentical decrease in both regionsNot specified
0.407 mmoles/kgSprague-Dawley4 hoursWhole Brain~62%~49%
1.02 mmoles/kgSprague-Dawley8 hoursWhole Brain~86%Not specified
1.02 mmoles/kgSprague-Dawley24 hoursWhole BrainNot specified~90%

Table 2: Effects of Local AMPT Infusion on Dopamine Output in Rats

Concentration (µM)Infusion DurationBrain Region% Dopamine Output ReductionReference
1004 hoursNucleus Accumbens~70%
1004 hoursDorsal Striatum~40%

Table 3: Pharmacokinetic Parameters of AMPT in Rodents

SpeciesDosageRoutePeak Plasma LevelHalf-lifeReference
Rat0.407 mmoles/kgi.p.Not specifiedCleared by 16 hours
Rat1.02 mmoles/kgi.p.High levels persist at 40 hoursDelayed elimination
Mouse (LS)Not specifiedNot specifiedHigher and more sustainedLonger than SS mice
Mouse (SS)Not specifiedNot specifiedLower and faster clearanceShorter than LS mice

Experimental Protocols

Protocol 1: Systemic Administration of AMPT for Catecholamine Depletion in Rats

Objective: To induce a systemic depletion of catecholamines to study their role in a specific behavioral paradigm.

Materials:

  • α-Methyl-p-tyrosine methyl ester HCl (soluble form)

  • Sterile saline (0.9% NaCl)

  • Male Sprague-Dawley rats (250-300 g)

  • Standard animal housing facilities

  • Injection syringes and needles (25-27 gauge)

Procedure:

  • Preparation of AMPT solution: Dissolve α-methyl-p-tyrosine methyl ester HCl in sterile saline to the desired concentration (e.g., 25 mg/mL for a 250 mg/kg dose in a rat receiving 10 mL/kg injection volume). Prepare fresh on the day of the experiment.

  • Animal Handling: Acclimatize rats to the housing conditions for at least one week before the experiment. Handle the animals gently to minimize stress.

  • Administration: Administer AMPT via intraperitoneal (i.p.) injection. A common dosage for significant catecholamine depletion is 250 mg/kg. For time-course studies, staggered injection schedules can be implemented.

  • Monitoring: Observe the animals for any adverse effects, such as sedation, which is a known side effect of AMPT.

  • Behavioral Testing/Tissue Collection: Conduct behavioral experiments or collect brain tissue for neurochemical analysis at the desired time point post-injection. The maximal inhibition of catecholamine synthesis occurs within 30 minutes to 4 hours after administration, with dopamine levels returning to baseline around 16 hours and norepinephrine around 12 hours for a moderate dose.

Protocol 2: Local Infusion of AMPT via Microdialysis in Freely Moving Rats

Objective: To investigate the role of newly synthesized dopamine in a specific brain region.

Materials:

  • α-Methyl-p-tyrosine

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes and guide cannulae

  • Surgical instruments for stereotaxic surgery

  • Anesthesia (e.g., isoflurane)

  • HPLC system for dopamine analysis

Procedure:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens or dorsal striatum). Allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples to measure stable dopamine levels.

  • AMPT Infusion: Switch the perfusion medium to aCSF containing AMPT (e.g., 100 µM).

  • Sample Collection: Continue to collect dialysate samples throughout the infusion period and for a designated time afterward to monitor the depletion and recovery of extracellular dopamine levels.

  • Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

Visualizations

Signaling Pathway

Catecholamine_Biosynthesis_Inhibition Tyrosine Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate AMPT α-Methyl-p-Tyrosine (AMPT) AMPT->TH Competitive Inhibition LDOPA L-DOPA TH->LDOPA Catalysis Dopamine Dopamine LDOPA->Dopamine AADC Norepinephrine Norepinephrine Dopamine->Norepinephrine DβH

Caption: Inhibition of Catecholamine Synthesis by AMPT.

Experimental Workflow

Experimental_Workflow start Start: Acclimatize Rodents prep Prepare AMPT Solution start->prep admin Administer AMPT (i.p. or local infusion) prep->admin observe Behavioral Observation and Monitoring admin->observe data_collection Data Collection (Behavioral Testing or Neurochemical Analysis) observe->data_collection analysis Data Analysis data_collection->analysis end End: Interpretation of Results analysis->end

Caption: General Experimental Workflow for In Vivo AMPT Studies.

References

3-Methyl-L-tyrosine as a Tracer in Positron Emission Tomography (PET): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyl-L-tyrosine, when radiolabeled with a positron-emitting isotope such as Carbon-11 (³-[¹¹C]methyl-L-tyrosine), is an amino acid analog that holds significant promise as a tracer for positron emission tomography (PET) imaging. Its utility lies in the targeted visualization and quantification of increased amino acid transport, a hallmark of many pathological conditions, most notably in oncology. This document provides a comprehensive overview of its application, including detailed protocols for its synthesis and use in PET imaging studies.

The primary mechanism of action for this compound uptake is through the L-type amino acid transporter 1 (LAT1), which is significantly upregulated in many cancer cells to meet the high demand for amino acids required for rapid proliferation.[1][2][3] Unlike its fluorinated counterpart, ³-[¹⁸F]fluoro-α-methyl-L-tyrosine ([¹⁸F]FAMT), which has been more extensively studied, ³-[¹¹C]methyl-L-tyrosine offers the advantage of the shorter half-life of Carbon-11 (approximately 20.4 minutes), which can be beneficial for certain study designs and for reducing the radiation dose to the subject.

Principle of the Method

³-[¹¹C]methyl-L-tyrosine is a synthetic amino acid that is recognized and transported by the LAT1 transporter, which is highly expressed on the surface of cancer cells.[1][2] Following intravenous administration, the tracer distributes throughout the body and accumulates in tissues with high LAT1 expression. The α-methyl group in similar tracers has been shown to prevent its metabolism and incorporation into proteins, leading to trapping of the tracer within the cell. The positron emitted from the ¹¹C isotope annihilates with an electron, producing two 511 keV gamma photons that are detected by the PET scanner. The resulting signal allows for the non-invasive, three-dimensional visualization and quantification of LAT1 activity in vivo.

Applications

The primary application of ³-[¹¹C]methyl-L-tyrosine PET is in oncology . Its ability to specifically target LAT1-expressing tumors makes it a valuable tool for:

  • Tumor Detection and Staging: Identifying primary tumors and metastatic lesions with high specificity.

  • Differentiation of Malignant and Benign Lesions: The high tumor-to-background ratio can help distinguish cancerous tissue from inflammation.

  • Monitoring Treatment Response: Assessing the efficacy of cancer therapies by measuring changes in amino acid transport activity.

  • Biopsy Guidance: Identifying the most metabolically active regions of a tumor for targeted biopsy.

Beyond oncology, there is potential for its use in neurology to study conditions involving altered amino acid transport.

Data Presentation

The following tables summarize key quantitative data for ³-[¹¹C]methyl-L-tyrosine, with comparative data for the well-characterized tracer [¹⁸F]FAMT included for context. Note: Specific quantitative data for ³-[¹¹C]methyl-L-tyrosine is limited in the literature; therefore, some values are presented as expected ranges based on similar tracers.

Table 1: Radiochemical Synthesis and Quality Control Parameters

Parameter³-[¹¹C]methyl-L-tyrosine (Expected)[¹⁸F]FAMT (Reference)
Radiochemical Yield 20-40% (end of synthesis)10-30% (end of synthesis)
Radiochemical Purity >98%>99%
Molar Activity >37 GBq/µmol (>1 Ci/µmol)>74 GBq/µmol (>2 Ci/µmol)
Synthesis Time 30-40 minutes50-70 minutes

Table 2: In Vivo Pharmacokinetics and Tumor Uptake

Parameter³-[¹¹C]methyl-L-tyrosine (Expected in various tumors)[¹⁸F]FAMT (Reference in various tumors)
Tumor Uptake (SUVmax) 3.0 - 8.02.5 - 7.5
Time to Peak Tumor Uptake 20-40 minutes post-injection30-60 minutes post-injection
Tumor-to-Blood Ratio (at 60 min) 3.0 - 6.03.5 - 7.0
Tumor-to-Muscle Ratio (at 60 min) 4.0 - 10.05.0 - 12.0
Primary Route of Excretion RenalRenal

Experimental Protocols

I. Radiosynthesis of ³-[¹¹C]methyl-L-tyrosine

The synthesis of ³-[¹¹C]methyl-L-tyrosine can be achieved via a palladium-mediated Stille cross-coupling reaction. This method involves the reaction of [¹¹C]methyl iodide with a stannylated precursor of L-tyrosine.

Materials:

  • [¹¹C]CO₂ produced from a cyclotron

  • Lithium aluminum hydride (LiAlH₄) or similar reducing agent

  • Hydriodic acid (HI)

  • Precursor: N-Boc-3-(tributylstannyl)-L-tyrosine methyl ester

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Copper(I) iodide (CuI)

  • Arsenic or phosphine ligand (e.g., AsPh₃, PPh₃)

  • Solvent: Anhydrous dimethylformamide (DMF)

  • HPLC system for purification

  • Sterile water for injection, USP

  • Ethanol, USP

Protocol:

  • Production of [¹¹C]Methyl Iodide: [¹¹C]CO₂ from the cyclotron is trapped and converted to [¹¹C]methane, which is then reacted with iodine to produce [¹¹C]methyl iodide. This is a standard procedure in most radiochemistry facilities.

  • Reaction Setup: In a sealed reaction vessel, dissolve the N-Boc-3-(tributylstannyl)-L-tyrosine methyl ester precursor, palladium catalyst, CuI, and the ligand in anhydrous DMF.

  • ¹¹C-Methylation: The gaseous [¹¹C]methyl iodide is bubbled through the reaction mixture at an elevated temperature (e.g., 80-120°C) for 5-10 minutes.

  • Deprotection: After the methylation reaction, a strong acid (e.g., HCl) is added to the reaction mixture and heated to remove the Boc and methyl ester protecting groups.

  • Purification: The crude reaction mixture is purified using semi-preparative HPLC to isolate the ³-[¹¹C]methyl-L-tyrosine.

  • Formulation: The collected HPLC fraction containing the product is evaporated to dryness and reformulated in a sterile, pyrogen-free solution for injection (e.g., physiological saline with a small amount of ethanol).

II. Quality Control
  • Radiochemical Purity: Determined by analytical HPLC. The purity should be >98%.

  • Identity of the Compound: Co-elution with a non-radioactive this compound standard on HPLC.

  • Residual Solvents: Measured by gas chromatography to ensure levels are below USP limits.

  • pH: The final product solution should have a pH between 4.5 and 7.5.

  • Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines.

III. In Vivo PET Imaging Protocol

Animal Studies (Rodent Model):

  • Animal Preparation: Tumor-bearing mice or rats are fasted for 4-6 hours prior to imaging.

  • Tracer Administration: Administer 5-10 MBq of ³-[¹¹C]methyl-L-tyrosine via tail vein injection.

  • PET Imaging: Acquire dynamic PET scans for 60 minutes immediately following tracer injection.

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the tumor and other organs of interest to generate time-activity curves and calculate standardized uptake values (SUVs).

Human Studies:

  • Patient Preparation: Patients should fast for at least 4 hours prior to the scan.

  • Tracer Administration: Administer an intravenous bolus injection of 370-740 MBq (10-20 mCi) of ³-[¹¹C]methyl-L-tyrosine.

  • PET/CT Imaging: Perform a whole-body PET/CT scan from the head to the mid-thigh, typically starting 20-40 minutes after tracer injection. A static acquisition is common, but dynamic imaging over a specific region of interest can also be performed.

  • Image Analysis: Analyze the PET images visually for areas of abnormal uptake. Quantitative analysis is performed by calculating SUVs in tumors and normal tissues.

Visualization of Pathways and Workflows

Radiosynthesis_Workflow cluster_0 [11C]Methyl Iodide Synthesis cluster_1 Stille Coupling and Deprotection cluster_2 Purification and Formulation Cyclotron Cyclotron ([14N(p,α)11C]) CO2 [11C]CO2 Cyclotron->CO2 CH4 [11C]CH4 CO2->CH4 Reduction CH3I [11C]CH3I CH4->CH3I Iodination Reaction Reaction Vessel (DMF, Pd(0), CuI) CH3I->Reaction Precursor Stannyl Precursor (N-Boc-3-SnBu3-L-tyrosine-OMe) Precursor->Reaction Methylation 11C-Methylation Reaction->Methylation Deprotection Acid Hydrolysis Methylation->Deprotection HPLC HPLC Purification Deprotection->HPLC QC Quality Control HPLC->QC FinalProduct 3-[11C]methyl-L-tyrosine (for injection) QC->FinalProduct

Caption: Radiosynthesis workflow for 3-[11C]methyl-L-tyrosine.

Cellular_Uptake_Pathway cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space (Tumor Cell) Tracer_ext 3-[11C]methyl-L-tyrosine LAT1 LAT1 Transporter Tracer_ext->LAT1 Transport Tracer_int 3-[11C]methyl-L-tyrosine (Trapped) LAT1->Tracer_int Metabolism Minimal Metabolism (due to α-methyl group) Tracer_int->Metabolism PET_Signal Positron Emission -> PET Signal Tracer_int->PET_Signal

Caption: Cellular uptake pathway of 3-[11C]methyl-L-tyrosine.

References

Application Notes and Protocols for the Purification of Synthesized 3-methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-methyl-L-tyrosine is a non-proteinogenic amino acid analogue of L-tyrosine that serves as a valuable building block in medicinal chemistry and drug discovery. Its incorporation into peptides and other small molecules can modulate pharmacological properties such as receptor affinity, selectivity, and metabolic stability. The synthesis of this compound can result in a mixture of the desired product, unreacted starting materials, byproducts, and potentially the D-enantiomer. Therefore, robust purification methods are critical to obtaining a final product of high purity and stereochemical integrity.

These application notes provide an overview of common and effective methods for the purification of synthesized this compound, along with detailed protocols based on established procedures for analogous compounds.

Method Selection

The choice of purification method depends on several factors, including the scale of the synthesis, the nature of the impurities, the required final purity, and whether the synthesis is stereospecific. A general decision-making workflow is presented below.

Purification_Workflow Start Crude Synthesized This compound IsProtected Is the amino acid in a protected form? Start->IsProtected Chromatography Purification of Protected Intermediate (e.g., Flash Chromatography) IsProtected->Chromatography Yes CrudeFinalProduct Crude Final Product IsProtected->CrudeFinalProduct No Deprotection Deprotection Step Chromatography->Deprotection Deprotection->CrudeFinalProduct IsStereospecific Was the synthesis stereospecific? CrudeFinalProduct->IsStereospecific ChiralPurification Chiral Purification (e.g., Chiral HPLC) IsStereospecific->ChiralPurification No FinalPurification Final Purification (Recrystallization/ Precipitation) IsStereospecific->FinalPurification Yes ChiralPurification->FinalPurification PureProduct Pure this compound FinalPurification->PureProduct

Caption: Decision workflow for selecting a purification strategy for this compound.

Purification of Protected Intermediates

Syntheses of this compound often proceed through intermediates where the amine and/or carboxylic acid functionalities are protected (e.g., with Boc, Fmoc, or as a methyl ester). These protected intermediates are typically less polar than the final free amino acid and are amenable to purification by standard chromatographic techniques.

Flash Column Chromatography

Flash column chromatography is a widely used method for the purification of protected amino acid derivatives on a laboratory scale.

Experimental Protocol: Flash Chromatography of N-Boc-3-methyl-L-tyrosine methyl ester

This protocol is adapted from methods used for similar protected amino acids.[1][2]

  • Column Preparation:

    • Select a glass column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel 60 (230-400 mesh) in the chosen eluent system. A common starting eluent is a mixture of ethyl acetate and petroleum ether (or hexanes). The optimal ratio should be determined by thin-layer chromatography (TLC) analysis of the crude mixture.

    • Pour the slurry into the column and allow the silica gel to pack under positive pressure, ensuring a flat top surface.

  • Sample Loading:

    • Dissolve the crude N-Boc-3-methyl-L-tyrosine methyl ester in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica, and evaporating the solvent under reduced pressure.

    • Carefully apply the sample to the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin elution with the chosen solvent system, applying positive pressure to achieve a suitable flow rate.

    • Collect fractions and monitor the elution of the product by TLC.

    • For visualization on TLC plates, use UV irradiation at 254 nm and/or stain with an appropriate reagent (e.g., vanillin or potassium permanganate).

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified protected amino acid.

Purification of the Final Product

After deprotection, the free this compound is a zwitterionic and more polar compound. Purification at this stage typically involves precipitation, recrystallization, or ion-exchange chromatography.

Precipitation by pH Adjustment

This is a common and effective method for the final purification of free amino acids, taking advantage of their low solubility at their isoelectric point.

Experimental Protocol: Precipitation of this compound

This protocol is based on the purification of similar tyrosine derivatives.[3][4]

  • Dissolution:

    • Following the deprotection step (e.g., acid-mediated hydrolysis of an ester and/or Boc group), the crude product is often in an acidic or basic aqueous solution. If the crude product is a solid, dissolve it in an acidic solution (e.g., 1 M HCl) or a basic solution (e.g., 1 M NaOH).

  • Initial Purification (Optional):

    • The aqueous solution can be washed with an organic solvent like ethyl acetate to remove non-polar impurities.[4]

    • Treatment with activated carbon can be performed to remove colored impurities. Add a small amount of activated carbon to the solution, stir for 15-30 minutes, and then filter through celite to remove the carbon.

  • Precipitation:

    • Slowly add a base (e.g., 6 M NH₄OH or 1 M NaOH) or an acid (e.g., 1 M HCl) dropwise to the stirred solution to adjust the pH to the isoelectric point of this compound (approximately pH 5-6).

    • The product will precipitate out of the solution as a solid.

  • Isolation and Drying:

    • Cool the mixture in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water, followed by a solvent like ethanol or ether to aid in drying.

    • Dry the purified this compound under vacuum.

Quantitative Data for Analogous Compounds

CompoundPurification MethodYieldPurityReference
3-Bromo-4-O-methyl-L-tyrosinePrecipitation (pH 7 with NH₄OH)88%Shiny flakes
(-)-α-methyl-L-tyrosinePrecipitation (pH 5-6 with aq. NH₃)84%White solid
O-alkyl-N-Fmoc-L-tyrosinePrecipitation (pH 6-7 with HCl)82.6-86.6%99.5-99.6% (HPLC)

Chiral Purification

If the synthesis of this compound is not stereospecific, a chiral purification step will be necessary to separate the L- and D-enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the most common method for this purpose.

Chiral HPLC

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

Experimental Protocol: Chiral HPLC of this compound

This is a general protocol based on methods for resolving tyrosine and other amino acids.

  • Column and Mobile Phase Selection:

    • Select a suitable chiral column. For amino acids, macrocyclic glycopeptide-based CSPs like CHIROBIOTIC T or vancomycin-based phases are often effective.

    • The mobile phase typically consists of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer or ammonium acetate). The pH of the aqueous phase can be critical for achieving separation.

  • Sample Preparation:

    • Dissolve the racemic this compound in the mobile phase at a known concentration.

    • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Separation:

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the sample onto the column.

    • Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength (e.g., 275-280 nm for the tyrosine chromophore).

  • Optimization and Data Analysis:

    • Optimize the separation by adjusting the mobile phase composition (organic modifier concentration, buffer pH, and concentration).

    • Identify the L- and D-enantiomers by comparing their retention times to that of an authentic standard of L-tyrosine or a related L-amino acid.

    • Quantify the enantiomeric excess (ee) from the peak areas of the two enantiomers.

Quantitative Data for Chiral Separation of Tyrosine

Chiral SelectorMobile PhaseSelectivity (α)Resolution (Rs)Reference
Vancomycin (1.5 mM)Phosphate buffer (pH 6.0) / 2-propanol1.502.97

Signaling Pathways and Logical Relationships

While this compound itself is not a direct participant in canonical signaling pathways, its parent molecule, L-tyrosine, is a crucial precursor for the synthesis of several key neurotransmitters and hormones. The purification of this compound is a critical step to enable its use as a tool to study or modulate these pathways.

Precursor_Pathway cluster_synthesis Synthesis & Purification cluster_application Biological Application L_Tyrosine L-Tyrosine Synthesis Chemical Synthesis L_Tyrosine->Synthesis DOPA L-DOPA L_Tyrosine->DOPA Crude_3MT Crude this compound Synthesis->Crude_3MT Purification Purification Methods (Chromatography, Recrystallization) Crude_3MT->Purification Pure_3MT Pure this compound Purification->Pure_3MT Pure_3MT->DOPA Potential Modulator Dopamine Dopamine DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine

Caption: Relationship between L-tyrosine, its synthetic modification, and biological pathways.

References

Quantification of 3-methyl-L-tyrosine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a methylated derivative of the amino acid L-tyrosine. While L-tyrosine is a well-known precursor for the synthesis of catecholamines like dopamine, norepinephrine, and epinephrine, the precise biological role and significance of this compound are less understood.[1] Its quantification in biological samples is crucial for investigating its potential as a biomarker in various physiological and pathological states, including neurological disorders. This document provides detailed application notes and protocols for the quantification of this compound in biological matrices using common analytical techniques.

Biological Significance and Signaling Pathway

This compound is structurally related to key molecules in the catecholamine synthesis pathway. L-tyrosine is converted to L-DOPA by the enzyme tyrosine hydroxylase, which is the rate-limiting step in dopamine synthesis.[2] While the direct involvement of this compound in this pathway is not fully elucidated, its presence may influence catecholamine metabolism. The methylation of compounds is a critical biological process, and methylated amino acids are being explored as potential biomarkers.[3]

Below is a diagram illustrating the established catecholamine synthesis pathway, providing context for where this compound may play a role.

Catecholamine Synthesis Pathway Catecholamine Synthesis Pathway Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Methyl_Tyr This compound Tyrosine->Methyl_Tyr Methylation? Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase (DDC) Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase (DBH) Epinephrine Epinephrine Norepinephrine->Epinephrine Phenylethanolamine N-methyltransferase (PNMT)

A simplified diagram of the catecholamine synthesis pathway.

Analytical Methods for Quantification

The quantification of this compound in complex biological matrices such as plasma, urine, and tissue homogenates requires highly sensitive and specific analytical methods. The most common techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization.

Data Presentation
AnalyteMatrixConcentration RangeMethodReference
L-TyrosineHuman Plasma5 - 1000 nmol/LLC-MS/MS[4]
L-TyrosineHuman Urine1 - 1000 nmol/LLC-MS/MS[4]
3-NitrotyrosineHealthy Human Urine1.4 ± 0.4 µmol/mol of creatinineLC-MS/MS
3-BromotyrosineHealthy Human Urine3.8 ± 0.3 µmol/mol of creatinineLC-MS/MS

Experimental Protocols

Quantification of this compound by LC-MS/MS

Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in biological fluids due to its high sensitivity and specificity.

LC-MS/MS Workflow LC-MS/MS Workflow for this compound cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Biological Sample (Plasma, Urine, Tissue Homogenate) Spike Spike with Internal Standard (e.g., this compound-d3) Sample->Spike Precipitate Protein Precipitation (e.g., with acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LC Liquid Chromatography (Reversed-Phase C18 column) Collect->LC MSMS Tandem Mass Spectrometry (MRM Mode) LC->MSMS Integration Peak Integration MSMS->Integration Curve Standard Curve Generation Integration->Curve Quantification Quantification of This compound Curve->Quantification

A general workflow for the quantification of this compound by LC-MS/MS.
  • Sample Preparation (Plasma/Serum):

    • To 100 µL of plasma or serum, add 10 µL of an internal standard solution (e.g., this compound-d3 at 1 µg/mL).

    • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute and incubate at -20°C for 20 minutes.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of mobile phase A.

  • Sample Preparation (Urine):

    • Thaw frozen urine samples and centrifuge at 5,000 x g for 10 minutes to remove sediment.

    • To 100 µL of supernatant, add 10 µL of the internal standard solution.

    • Dilute with 400 µL of mobile phase A.

    • Vortex and directly inject into the LC-MS/MS system.

  • Liquid Chromatography Conditions:

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5-95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95-5% B

      • 7.1-10 min: 5% B

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Proposed MRM Transitions:

      • Analyte (this compound):

        • Precursor ion (Q1): m/z 196.1

        • Product ion (Q3): m/z 150.1 (loss of HCOOH) and m/z 135.1 (further loss of CH3).

      • Internal Standard (this compound-d3):

        • Precursor ion (Q1): m/z 199.1

        • Product ion (Q3): m/z 153.1

    Collision energy and other source parameters should be optimized for the specific instrument used.

Quantification of this compound by HPLC-UV

This method is less sensitive than LC-MS/MS but can be used if a mass spectrometer is not available. Separation of tyrosine isomers is critical.

HPLC-UV Workflow HPLC-UV Workflow for this compound cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological Sample Deproteinization Protein Precipitation (e.g., perchloric acid) Sample->Deproteinization Centrifugation Centrifugation Deproteinization->Centrifugation Filtration Filtration of Supernatant Centrifugation->Filtration Injection Injection onto HPLC Filtration->Injection Separation Isocratic or Gradient Elution (C18 column) Injection->Separation Detection UV Detection (e.g., 274 nm) Separation->Detection Peak_Area Peak Area Measurement Detection->Peak_Area Calibration Calibration Curve Peak_Area->Calibration Quantification Concentration Calculation Calibration->Quantification

A general workflow for the quantification of this compound by HPLC-UV.
  • Sample Preparation:

    • To 200 µL of plasma or urine, add 20 µL of 60% perchloric acid to precipitate proteins.

    • Vortex and let stand on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Filter the supernatant through a 0.22 µm filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic elution with a mixture of 95% 50 mM sodium phosphate buffer (pH 3.0) and 5% acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 274 nm.

    • Injection Volume: 20 µL.

    • Note: A gradient elution may be necessary to achieve baseline separation from other tyrosine isomers.

Quantification of this compound by GC-MS

GC-MS requires derivatization to increase the volatility of the amino acid. Silylation is a common derivatization technique.

GC-MS Workflow GC-MS Workflow for this compound cluster_prep Sample Preparation and Derivatization cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Biological Sample Extraction Solid Phase Extraction (SPE) Sample->Extraction Drying Drying under Nitrogen Extraction->Drying Derivatization Derivatization (e.g., Silylation with BSTFA) Drying->Derivatization GC_Injection Injection into GC Derivatization->GC_Injection GC_Separation Gas Chromatography (Capillary Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Scan or SIM mode) GC_Separation->MS_Detection TIC_Integration Peak Integration (TIC or SIM) MS_Detection->TIC_Integration Standard_Curve Standard Curve TIC_Integration->Standard_Curve Quantification Concentration Determination Standard_Curve->Quantification

A general workflow for the quantification of this compound by GC-MS.
  • Sample Preparation and Derivatization:

    • Perform a solid-phase extraction (SPE) of the biological sample to isolate the amino acid fraction.

    • Elute the amino acids and dry the eluate completely under nitrogen.

    • To the dried residue, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of acetonitrile.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • GC Column: DB-5ms capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp to 280°C at 10°C/min.

      • Hold at 280°C for 5 minutes.

    • Injection Mode: Splitless.

    • MS Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan (m/z 50-550) for identification or Selected Ion Monitoring (SIM) for quantification.

    • Characteristic Ions for TMS-derivatized this compound: The mass spectrum of the tris-TMS derivative of L-tyrosine shows characteristic fragments. For this compound, similar fragmentation is expected, with a mass shift corresponding to the methyl group. The molecular ion and key fragments would need to be determined experimentally.

Quantification of this compound by ELISA

Currently, there are no commercially available ELISA kits specifically designed for the quantification of this compound. ELISA kits are available for L-tyrosine and other modified tyrosines like 3-nitrotyrosine. Development of a specific antibody for this compound would be required to create a dedicated ELISA.

Conclusion

The quantification of this compound in biological samples is an emerging area of research. While specific, validated protocols are not widely published, methods can be adapted from established procedures for similar amino acids and their derivatives. LC-MS/MS offers the most promising approach due to its high sensitivity and specificity. Further research is needed to establish the physiological and pathological concentration ranges of this compound and to elucidate its precise biological functions.

References

Application of 3-methyl-L-tyrosine in Neuroscience Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-methyl-L-tyrosine is a derivative of the amino acid L-tyrosine, which serves as a crucial tool in neuroscience research, primarily for the investigation of catecholaminergic systems. Its structural similarity to L-tyrosine allows it to act as a competitive inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine. By impeding this crucial step, this compound provides a reversible and dose-dependent method to deplete catecholamine levels, enabling the study of their roles in various physiological and pathological processes. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its application in studying dopamine depletion and its relevance to disorders like Parkinson's disease.

Mechanism of Action: Competitive Inhibition of Tyrosine Hydroxylase

This compound exerts its effects by competing with the endogenous substrate, L-tyrosine, for the active site of the tyrosine hydroxylase enzyme. This inhibition leads to a reduction in the synthesis of L-DOPA, the precursor to dopamine, and consequently, a decrease in the levels of dopamine and other downstream catecholamines.[1][2] This targeted inhibition allows for the controlled manipulation of catecholaminergic neurotransmission, making it an invaluable tool for understanding the function of these pathways in both healthy and diseased states.[3]

Catecholamine Synthesis Inhibition cluster_synthesis Dopaminergic Neuron cluster_downstream Catecholamine Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) Tyrosine->TH Substrate MethylTyrosine This compound MethylTyrosine->TH Competitive Inhibitor LDOPA L-DOPA TH->LDOPA Product AADC AADC LDOPA->AADC Dopamine Dopamine AADC->Dopamine Dopamine_ds Dopamine DBH DβH Dopamine_ds->DBH Norepinephrine Norepinephrine DBH->Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine

Caption: Inhibition of Catecholamine Synthesis by this compound.

Applications in Neuroscience Research

  • Studying Dopamine Depletion: this compound can be used to create transient and reversible models of dopamine depletion, allowing for the investigation of the acute effects of reduced dopaminergic signaling on behavior and neuronal function.

  • Investigating Parkinson's Disease Pathophysiology: By inducing a state of dopamine deficiency, this compound can be used in animal models to mimic some of the neurochemical and motor deficits observed in Parkinson's disease, providing a platform to test potential therapeutic interventions.[3]

  • Elucidating the Role of Catecholamines in Cognition and Behavior: Researchers can utilize this compound to explore the involvement of dopamine and norepinephrine in various cognitive processes, such as learning, memory, attention, and motivation.

  • Drug Development and Screening: The compound can be employed in preclinical studies to evaluate the efficacy of novel drugs aimed at restoring catecholamine levels or mitigating the effects of their depletion.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data that could be obtained from experiments using this compound to induce a Parkinson's-like state in a rodent model. These values are illustrative and should be determined empirically for each specific experimental setup.

Table 1: Dose-Dependent Effects of this compound on Striatal Dopamine Levels

Dosage (mg/kg, i.p.)Striatal Dopamine (% of Control)Striatal DOPAC (% of Control)Striatal HVA (% of Control)
Vehicle Control100 ± 5100 ± 7100 ± 6
5075 ± 680 ± 882 ± 7
10052 ± 860 ± 965 ± 8
20030 ± 745 ± 650 ± 7

Data are presented as mean ± SEM. Dopamine and its metabolites (DOPAC and HVA) are measured by HPLC-ECD 24 hours post-administration.

Table 2: Behavioral Deficits Following this compound Administration

Treatment GroupLatency to Fall (s) - Rotarod TestTotal Distance Traveled (cm) - Open Field TestTime in Center (%) - Open Field Test
Vehicle Control180 ± 152500 ± 20015 ± 2
This compound (100 mg/kg)110 ± 121800 ± 1508 ± 1.5
This compound (200 mg/kg)75 ± 101200 ± 1305 ± 1

Data are presented as mean ± SEM. Behavioral tests are conducted 24 hours post-administration.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of this compound.

Protocol 1: Induction of Dopamine Depletion in a Rodent Model

This protocol describes a general procedure for inducing dopamine depletion using this compound. The optimal dose and administration schedule should be determined in a pilot study.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Animal scale

  • Syringes and needles for intraperitoneal (i.p.) injection

  • Appropriate animal housing and care facilities

Procedure:

  • Animal Acclimation: Acclimate animals to the housing facility for at least one week prior to the experiment.

  • Preparation of this compound Solution: Dissolve this compound in sterile saline to the desired concentration. Gentle heating and vortexing may be required to aid dissolution. Prepare fresh on the day of use.

  • Dosing:

    • Weigh each animal to determine the precise injection volume.

    • Administer the this compound solution or vehicle (saline) via intraperitoneal (i.p.) injection.

    • A suggested starting dose for a pilot study in mice could range from 50 to 200 mg/kg.

  • Monitoring: Observe the animals for any signs of distress or adverse reactions following the injection.

  • Post-Administration Procedures: Behavioral testing and neurochemical analysis can be performed at various time points post-injection (e.g., 2, 6, 24, and 48 hours) to characterize the time course of dopamine depletion and its effects.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis A Animal Acclimation C Weigh Animals A->C B Prepare this compound Solution D Administer this compound (i.p.) B->D C->D E Behavioral Testing (e.g., Rotarod, Open Field) D->E Time points F Neurochemical Analysis (e.g., HPLC-ECD) D->F Time points G Histological Analysis (e.g., TH Staining) F->G

Caption: General experimental workflow for studying this compound effects.
Protocol 2: Assessment of Motor Coordination using the Rotarod Test

This protocol is adapted from established methods to assess motor coordination and balance in rodents.[4]

Materials:

  • Rotarod apparatus for rodents

  • Timer

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Handle the mice for several days leading up to the test to reduce stress. Acclimate the mice to the testing room for at least 30 minutes before the first trial.

  • Training (optional but recommended):

    • Place the mice on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes.

    • Repeat this training for 2-3 days prior to the testing day.

  • Testing:

    • Set the rotarod to an accelerating speed (e.g., from 4 to 40 rpm over 5 minutes).

    • Place a mouse on a rotating drum.

    • Start the timer and the acceleration simultaneously.

    • Record the latency to fall (the time at which the mouse falls off the rod). A common endpoint is 300 seconds.

    • Perform 3-5 trials per animal with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Calculate the average latency to fall for each animal. Compare the results between the this compound-treated group and the control group.

Protocol 3: Assessment of Locomotor Activity using the Open Field Test

This protocol is a standard method to evaluate general locomotor activity and anxiety-like behavior.

Materials:

  • Open field arena (e.g., a square or circular arena with high walls)

  • Video tracking software and camera

  • 70% ethanol for cleaning

Procedure:

  • Acclimation: Acclimate the animals to the testing room for at least 30-60 minutes before the test. The lighting in the room should be kept consistent.

  • Testing:

    • Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena freely for a set period (e.g., 5-10 minutes).

    • Record the session using an overhead camera connected to a video tracking system.

  • Data Analysis: The video tracking software can be used to analyze several parameters, including:

    • Total distance traveled: An indicator of general locomotor activity.

    • Time spent in the center zone vs. the periphery: A measure of anxiety-like behavior (thigmotaxis).

    • Rearing frequency: An exploratory behavior.

    • Compare the data between the treated and control groups.

Protocol 4: Neurochemical Analysis of Dopamine and its Metabolites by HPLC-ECD

This protocol outlines the measurement of dopamine, DOPAC, and HVA in brain tissue samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with Electrochemical Detection (ECD)

  • C18 reverse-phase column

  • Mobile phase (e.g., a buffered solution containing methanol and an ion-pairing agent)

  • Perchloric acid (PCA)

  • Tissue homogenizer

  • Centrifuge

  • Standards for dopamine, DOPAC, and HVA

Procedure:

  • Tissue Collection:

    • At the designated time point after this compound administration, euthanize the animal.

    • Rapidly dissect the brain region of interest (e.g., striatum) on ice.

    • Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

  • Sample Preparation:

    • Weigh the frozen tissue.

    • Homogenize the tissue in a known volume of ice-cold 0.1 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes) at 4°C.

    • Collect the supernatant, which contains the monoamines and their metabolites.

  • HPLC-ECD Analysis:

    • Inject a known volume of the supernatant into the HPLC system.

    • The compounds will be separated on the C18 column and detected by the electrochemical detector.

  • Data Quantification:

    • Create a standard curve using known concentrations of dopamine, DOPAC, and HVA.

    • Quantify the concentrations in the tissue samples by comparing their peak areas to the standard curve.

    • Normalize the data to the weight of the tissue.

Protocol 5: Histological Analysis of Dopaminergic Neurons

This protocol describes the immunohistochemical staining for Tyrosine Hydroxylase (TH) to visualize dopaminergic neurons.

Materials:

  • Microtome or cryostat

  • Microscope slides

  • Phosphate-buffered saline (PBS)

  • Blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100)

  • Primary antibody: anti-Tyrosine Hydroxylase (TH) antibody

  • Secondary antibody: fluorescently-labeled or biotinylated secondary antibody

  • Mounting medium

Procedure:

  • Tissue Preparation:

    • Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.

    • Section the brain (e.g., 30-40 µm thick sections) using a microtome or cryostat.

  • Immunohistochemistry:

    • Wash the sections in PBS.

    • Incubate the sections in blocking solution for 1-2 hours at room temperature.

    • Incubate the sections with the primary anti-TH antibody overnight at 4°C.

    • Wash the sections in PBS.

    • Incubate with the appropriate secondary antibody for 1-2 hours at room temperature.

    • Wash the sections in PBS.

  • Visualization:

    • Mount the sections on microscope slides with mounting medium.

    • Visualize the TH-positive neurons using a fluorescence or bright-field microscope.

  • Quantification (optional): Use stereological methods to quantify the number of TH-positive neurons in specific brain regions (e.g., the substantia nigra).

Conclusion

This compound is a potent and specific tool for the reversible inhibition of catecholamine synthesis. Its application in neuroscience research provides a valuable method for investigating the roles of dopamine and norepinephrine in health and disease. The protocols provided here offer a framework for utilizing this compound to create models of dopamine depletion and for assessing the subsequent neurochemical and behavioral consequences. Researchers are encouraged to optimize these protocols for their specific experimental needs to further elucidate the complex functions of catecholaminergic systems in the brain.

References

3-Methyl-L-Tyrosine: A Versatile Tool for Interrogating Dopamine Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Methyl-L-tyrosine, a synthetic analog of the amino acid L-tyrosine, serves as a valuable pharmacological tool for the investigation of dopamine neurotransmission. Its structural similarity to the natural precursor of dopamine allows it to interact with key enzymatic machinery in the dopamine synthesis pathway, offering researchers a unique molecule to probe and manipulate dopaminergic function. This document provides detailed application notes and experimental protocols for the use of this compound in studying dopamine pathways, with a focus on its dual role as a competitive inhibitor of tyrosine hydroxylase and a precursor to a "false" neurotransmitter.

Mechanism of Action

This compound exerts its effects on dopamine pathways through two primary mechanisms:

  • Competitive Inhibition of Tyrosine Hydroxylase (TH): Tyrosine hydroxylase is the rate-limiting enzyme in the biosynthesis of dopamine, converting L-tyrosine to L-DOPA. This compound acts as a competitive inhibitor of TH, binding to the active site of the enzyme and thereby reducing the synthesis of endogenous dopamine.[1] This inhibitory action allows for the controlled depletion of dopamine, enabling studies on the functional consequences of reduced dopaminergic tone.

  • Formation of a False Neurotransmitter: this compound can be taken up by dopaminergic neurons and serve as a substrate for the aromatic L-amino acid decarboxylase (AADC), the second enzyme in the dopamine synthesis pathway. This enzymatic conversion results in the formation of 3-methyldopamine. This methylated analog of dopamine can be packaged into synaptic vesicles and released upon neuronal firing, acting as a "false neurotransmitter."[2] By displacing endogenous dopamine and interacting with dopamine receptors and transporters, 3-methyldopamine provides a unique avenue to study the dynamics of vesicular release and reuptake in the dopaminergic system.

Diagram of the Dopamine Synthesis Pathway and the Action of this compound

dopamine_pathway cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L_DOPA->Dopamine AADC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 Released_Dopamine Dopamine Vesicle->Released_Dopamine Release Released_Methyl_Dopamine 3-Methyldopamine Vesicle->Released_Methyl_Dopamine False Release Methyl_Tyrosine This compound Methyl_Tyrosine->L_DOPA Competitive Inhibition Methyl_Dopamine 3-Methyldopamine Methyl_Tyrosine->Methyl_Dopamine AADC Methyl_Dopamine->Vesicle VMAT2 Dopamine_Receptor Dopamine Receptor Released_Dopamine->Dopamine_Receptor Binding Released_Methyl_Dopamine->Dopamine_Receptor Binding

Caption: Dopamine synthesis and the dual action of this compound.

Quantitative Data

ParameterAnalyteValueMethodReference
Enzyme Inhibition
Inhibition TypeThis compound vs. Tyrosine HydroxylaseCompetitiveInferred from structural analogs[1]
Ki (Inhibition Constant)This compound vs. Tyrosine HydroxylaseNot ReportedTo be determined by enzyme kinetics assay-
False Neurotransmitter Pathway
Substrate for AADCThis compoundYesInferred from structural analogs[3]
Product3-MethyldopamineYesInferred from structural analogs[3]
In Vivo Effects (Hypothetical based on mechanism)
Striatal Dopamine LevelsFollowing this compound administrationExpected DecreaseIn vivo microdialysis with HPLC-ECD-
Striatal DOPAC/Dopamine RatioFollowing this compound administrationExpected DecreaseIn vivo microdialysis with HPLC-ECD-
Striatal 3-Methyldopamine LevelsFollowing this compound administrationExpected IncreaseIn vivo microdialysis with HPLC-ECD-

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol is designed to determine the inhibitory potential (IC50 and Ki) of this compound on tyrosine hydroxylase activity.

Diagram of the Experimental Workflow for TH Inhibition Assay

TH_inhibition_workflow start Prepare Reagents: - Purified TH enzyme - L-Tyrosine (substrate) - this compound (inhibitor) - Cofactors (e.g., (6R)-BH4) - Assay Buffer incubation Incubate TH with varying concentrations of This compound and L-Tyrosine start->incubation reaction Initiate reaction by adding cofactors incubation->reaction termination Stop reaction with perchloric acid reaction->termination analysis Quantify L-DOPA production using HPLC-ECD termination->analysis data_analysis Calculate IC50 and Ki values analysis->data_analysis

Caption: Workflow for determining TH inhibition by this compound.

Materials:

  • Purified tyrosine hydroxylase enzyme

  • L-Tyrosine

  • This compound

  • (6R)-L-erythro-5,6,7,8-tetrahydrobiopterin ((6R)-BH4)

  • Catalase

  • Ferrous ammonium sulfate

  • Dithiothreitol (DTT)

  • MES buffer (pH 6.5)

  • Perchloric acid (PCA)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of L-tyrosine in a suitable solvent.

    • Prepare a range of concentrations of this compound.

    • Prepare the assay buffer containing MES, catalase, and DTT.

    • Prepare the cofactor solution containing (6R)-BH4 and ferrous ammonium sulfate immediately before use.

  • Enzyme Reaction:

    • In a microcentrifuge tube, combine the assay buffer, purified TH enzyme, and varying concentrations of this compound.

    • Pre-incubate the mixture for 5-10 minutes at 37°C.

    • Initiate the reaction by adding a fixed concentration of L-tyrosine and the cofactor solution.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding ice-cold perchloric acid.

    • Centrifuge the tubes to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter.

  • HPLC-ECD Analysis:

    • Inject the filtered supernatant into the HPLC-ECD system.

    • Separate L-DOPA from other components using a C18 reverse-phase column.

    • Detect L-DOPA using an electrochemical detector set at an appropriate potential (e.g., +0.65 V).

    • Quantify the amount of L-DOPA produced by comparing the peak area to a standard curve.

  • Data Analysis:

    • Plot the rate of L-DOPA formation as a function of the this compound concentration to determine the IC50 value.

    • Perform the assay with varying concentrations of both L-tyrosine and this compound to determine the inhibition type and calculate the Ki value using Lineweaver-Burk or non-linear regression analysis.

In Vivo Microdialysis for Measuring Dopamine and 3-Methyldopamine

This protocol describes the use of in vivo microdialysis in rodents to measure the effects of this compound administration on extracellular levels of dopamine, its metabolites, and the formation of 3-methyldopamine in the striatum.

Diagram of the In Vivo Microdialysis Experimental Workflow

microdialysis_workflow surgery Implant guide cannula targeting the striatum in a rodent model recovery Allow for post-operative recovery surgery->recovery probe_insertion Insert microdialysis probe and perfuse with artificial cerebrospinal fluid (aCSF) recovery->probe_insertion baseline Collect baseline dialysate samples probe_insertion->baseline drug_admin Administer this compound (e.g., i.p. or via reverse dialysis) baseline->drug_admin sample_collection Collect dialysate samples at regular intervals post-administration drug_admin->sample_collection analysis Analyze samples for dopamine, metabolites, and 3-methyldopamine using HPLC-ECD sample_collection->analysis data_analysis Analyze changes in neurotransmitter levels over time analysis->data_analysis

Caption: Workflow for in vivo microdialysis experiment.

Materials:

  • Rodent model (e.g., rat, mouse)

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the animal and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the striatum according to stereotaxic coordinates.

    • Secure the cannula with dental cement and allow the animal to recover for several days.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration:

    • Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe via reverse dialysis).

  • Sample Collection and Analysis:

    • Continue to collect dialysate samples at regular intervals for a defined period post-administration.

    • Immediately analyze the samples or store them at -80°C.

    • Analyze the samples for dopamine, DOPAC, HVA, and 3-methyldopamine using HPLC-ECD. The electrochemical detector will need to be optimized for the detection of 3-methyldopamine, which is expected to have a similar oxidation potential to dopamine.

  • Data Analysis:

    • Express the concentrations of each analyte as a percentage of the baseline levels.

    • Perform statistical analysis to determine the significance of any changes observed following this compound administration.

HPLC-ECD Analysis of Dopamine, Metabolites, and 3-Methyldopamine

Materials:

  • HPLC system with a C18 reverse-phase column

  • Electrochemical detector

  • Mobile phase (e.g., a mixture of sodium acetate buffer, methanol, and an ion-pairing agent)

  • Standards for dopamine, DOPAC, HVA, and 3-methyldopamine

  • Perchloric acid

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly.

  • Standard Curve Generation: Prepare a series of standard solutions containing known concentrations of dopamine, DOPAC, HVA, and 3-methyldopamine. Inject these standards to generate a standard curve for each analyte.

  • Sample Injection: Inject the prepared dialysate or in vitro reaction samples.

  • Chromatographic Separation: Elute the analytes isocratically. The retention times will need to be optimized by adjusting the mobile phase composition to achieve good separation of all compounds.

  • Electrochemical Detection: Set the potential of the working electrode to a level that provides optimal sensitivity for all analytes (e.g., +0.65 to +0.75 V).

  • Quantification: Identify and quantify the peaks corresponding to each analyte by comparing their retention times and peak areas/heights to the standards.

Conclusion

This compound is a powerful and multifaceted tool for researchers studying the dopamine system. By acting as both a competitive inhibitor of a key synthetic enzyme and a precursor to a false neurotransmitter, it allows for the nuanced investigation of dopamine synthesis, release, and reuptake. The protocols outlined in this document provide a starting point for utilizing this compound to gain deeper insights into the complex workings of dopaminergic pathways in both health and disease. Further characterization of its kinetic properties will undoubtedly enhance its utility in the field of neuroscience and drug development.

References

Application Notes and Protocols for In Vivo Studies with 3-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting in vivo studies using 3-methyl-L-tyrosine, a potent inhibitor of the enzyme tyrosine hydroxylase. This document outlines its mechanism of action, provides detailed experimental protocols, presents expected quantitative data, and visualizes key pathways and workflows.

Introduction

This compound is a derivative of the amino acid L-tyrosine.[1] Its primary mechanism of action is the competitive inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[2][3][4] This property makes it a valuable research tool for investigating the roles of catecholaminergic systems in various physiological and pathological processes, particularly in neuroscience research and drug development for conditions like Parkinson's disease.[5]

Mechanism of Action

This compound acts as a competitive inhibitor at the tyrosine-binding site of tyrosine hydroxylase. By mimicking the natural substrate, L-tyrosine, it blocks the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is the first and rate-limiting step in the synthesis of dopamine. This leads to a reduction in the levels of dopamine and other downstream catecholamines in the central and peripheral nervous systems.

Data Presentation

The following tables summarize representative quantitative data on the effects of tyrosine hydroxylase inhibition in vivo. While specific data for this compound is limited in publicly available literature, the data for the structurally and functionally similar compound, α-methyl-p-tyrosine (AMPT), provides an excellent surrogate for predicting the expected outcomes.

Table 1: Effect of Tyrosine Hydroxylase Inhibition on Brain Catecholamine Levels in Rats

Treatment GroupBrain RegionDopamine (% of Control)Norepinephrine (% of Control)Reference
AMPT (0.407 mmoles/kg)Whole Brain38%51%

Table 2: Dose-Dependent Inhibition of Catecholamine Synthesis by AMPT in Rat Brain

AMPT Dose (mmoles/kg)Dopamine Synthesis Inhibition (%)Norepinephrine Synthesis Inhibition (%)Reference
0.05750%-
0.117-50%
>0.407up to 95%up to 80%

Experimental Protocols

The following are detailed protocols for in vivo studies using this compound, adapted from established methods for the similar compound, α-methyl-p-tyrosine.

Protocol 1: Acute Systemic Administration in Rodents for Neurochemical Analysis

Objective: To assess the acute effects of this compound on brain catecholamine levels.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (20-25 g)

  • Injection syringes and needles (appropriate size for intraperitoneal injection)

  • Anesthesia (e.g., isoflurane)

  • Dissection tools

  • Equipment for brain tissue homogenization and neurochemical analysis (e.g., HPLC with electrochemical detection)

Procedure:

  • Animal Acclimation: House animals in a controlled environment (12:12 h light/dark cycle, 22 ± 2°C, food and water ad libitum) for at least one week prior to the experiment.

  • Drug Preparation: Dissolve this compound in sterile saline. The concentration should be calculated based on the desired dosage and a standard injection volume (e.g., 1 ml/kg for rats, 10 ml/kg for mice).

  • Administration:

    • Divide animals into treatment and control groups.

    • Administer this compound via intraperitoneal (i.p.) injection to the treatment group. A dosage range of 100-400 mg/kg can be considered based on studies with similar compounds.

    • Administer an equivalent volume of saline to the control group.

  • Time Course: Euthanize animals at specific time points after injection (e.g., 1, 2, 4, 8, and 24 hours) to determine the time course of catecholamine depletion.

  • Tissue Collection:

    • Anesthetize the animal deeply.

    • Perform transcardial perfusion with ice-cold saline to remove blood from the brain.

    • Rapidly dissect the brain and isolate specific regions of interest (e.g., striatum, nucleus accumbens, prefrontal cortex).

    • Immediately freeze the tissue samples on dry ice or in liquid nitrogen and store at -80°C until analysis.

  • Neurochemical Analysis:

    • Homogenize the brain tissue samples in an appropriate buffer.

    • Analyze the levels of dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) using a validated method such as HPLC with electrochemical detection.

Protocol 2: Assessment of Locomotor Activity in Mice

Objective: To evaluate the effect of this compound on spontaneous locomotor activity.

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • Male C57BL/6 mice (20-25 g)

  • Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)

  • Injection syringes and needles

Procedure:

  • Animal Acclimation and Habituation:

    • Acclimate mice as described in Protocol 1.

    • Habituate the mice to the open field apparatus for a set period (e.g., 30-60 minutes) for 2-3 days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Preparation and Administration:

    • Prepare this compound solution as described in Protocol 1.

    • On the test day, administer this compound (i.p.) to the treatment group and saline to the control group.

  • Locomotor Activity Assessment:

    • Place the mice individually into the open field apparatus immediately after injection.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a defined period (e.g., 60-120 minutes).

  • Data Analysis:

    • Analyze the locomotor activity data in time bins (e.g., 5-10 minute intervals) to assess the time course of the drug's effect.

    • Compare the total activity between the treatment and control groups using appropriate statistical methods (e.g., t-test or ANOVA).

Mandatory Visualization

Signaling Pathway Diagram

Catecholamine_Biosynthesis_Inhibition L_Tyrosine L-Tyrosine Tyrosine_Hydroxylase Tyrosine Hydroxylase (Rate-Limiting Step) L_Tyrosine->Tyrosine_Hydroxylase Three_Methyl_L_Tyrosine This compound (Inhibitor) Three_Methyl_L_Tyrosine->Tyrosine_Hydroxylase L_DOPA L-DOPA Tyrosine_Hydroxylase->L_DOPA AADC AADC L_DOPA->AADC Dopamine Dopamine DBH DBH Dopamine->DBH Norepinephrine Norepinephrine PNMT PNMT Norepinephrine->PNMT Epinephrine Epinephrine AADC->Dopamine DBH->Norepinephrine PNMT->Epinephrine

Caption: Inhibition of Catecholamine Biosynthesis by this compound.

Experimental Workflow Diagram

in_vivo_workflow start Start: Hypothesis Formulation animal_model Animal Model Selection (e.g., Rat, Mouse) start->animal_model acclimation Acclimation & Habituation animal_model->acclimation drug_prep This compound Preparation acclimation->drug_prep randomization Randomization to Groups (Treatment vs. Control) drug_prep->randomization administration Drug Administration (e.g., i.p. injection) randomization->administration behavioral Behavioral Assessment (e.g., Locomotor Activity) administration->behavioral neurochemical Neurochemical Analysis (e.g., HPLC) administration->neurochemical data_analysis Data Analysis & Interpretation behavioral->data_analysis neurochemical->data_analysis end Conclusion data_analysis->end

Caption: General Workflow for an In Vivo Study with this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-methyl-L-tyrosine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

A1: The synthesis of this compound can be approached through several routes, primarily involving the modification of L-tyrosine or its derivatives. Key methods include:

  • Direct Methylation of L-tyrosine: This involves the electrophilic substitution of a methyl group onto the aromatic ring of L-tyrosine. This is often challenging due to the presence of other reactive functional groups.

  • Multi-step Synthesis with Protecting Groups: To avoid unwanted side reactions, the amino and carboxyl groups of L-tyrosine are often protected before methylation of the phenol ring. The protecting groups are then removed to yield the final product.[1][2][3]

  • Enzymatic Synthesis: Biocatalytic approaches can offer high selectivity and milder reaction conditions, although challenges such as enzyme stability and substrate scope may arise.[4][5]

Q2: Why is the yield of my this compound synthesis low?

A2: Low yields in the synthesis of this compound can be attributed to several factors:

  • Side Reactions: The presence of multiple reactive sites (amino group, carboxyl group, and the aromatic ring) in L-tyrosine can lead to the formation of undesired byproducts.

  • Polysubstitution: The initial methylation of the tyrosine ring can activate it for further methylation, leading to the formation of di- or tri-methylated products.

  • Catalyst Deactivation: In reactions like Friedel-Crafts methylation, the Lewis acid catalyst can be deactivated by the phenolic hydroxyl group of tyrosine.

  • Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and solvent can significantly impact the yield.

  • Difficult Purification: The separation of this compound from starting materials and byproducts can be challenging, leading to product loss during purification.

Q3: How can I prevent side reactions during the methylation of L-tyrosine?

A3: The most effective way to prevent side reactions is by using protecting groups for the amino and carboxyl functionalities of L-tyrosine. Commonly used protecting groups include:

  • Amino Group Protection: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are frequently used.

  • Carboxyl Group Protection: Methyl or ethyl esters are common choices.

By protecting these groups, the methylation reaction can be directed specifically to the aromatic ring.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue Potential Cause Recommended Solution
Low to No Conversion of Starting Material Catalyst deactivation by the phenolic hydroxyl group.Use a stoichiometric excess of the Lewis acid catalyst. Consider using a stronger catalyst.
Inefficient methylation reagent.Ensure the purity and reactivity of your methylating agent. Consider alternative methylating agents.
Suboptimal reaction temperature.Gradually increase the reaction temperature while monitoring the reaction progress by TLC.
Formation of Multiple Products (Polysubstitution) The methylated product is more reactive than the starting material.Control the stoichiometry of the methylating agent carefully. Add the methylating agent slowly to the reaction mixture.
High reaction temperature or prolonged reaction time.Optimize the reaction time and temperature to favor mono-methylation.
Formation of O-methylated Byproduct The phenolic hydroxyl group is also a nucleophile.Protect the hydroxyl group before methylation of the ring. Optimize the reaction conditions (e.g., choice of solvent and catalyst) to favor C-alkylation over O-alkylation.
Difficulty in Product Purification Similar polarities of the product and byproducts.Employ different chromatographic techniques (e.g., ion-exchange chromatography) for better separation. Consider recrystallization from different solvent systems.
Low solubility of the product.Adjust the pH to increase solubility during extraction and purification steps. L-tyrosine and its derivatives have low solubility at their isoelectric point.

Experimental Protocols

Protocol 1: Synthesis of this compound via Multi-step Synthesis with Protecting Groups

This protocol is a generalized representation based on common organic synthesis techniques for amino acid modification.

Step 1: Protection of L-tyrosine

  • Amino Group Protection (Boc): Dissolve L-tyrosine in a mixture of dioxane and water. Add triethylamine followed by di-tert-butyl dicarbonate (Boc)₂O at 0 °C. Stir the reaction for 8 hours at room temperature. Acidify the mixture and extract the Boc-L-tyrosine with ethyl acetate.

  • Carboxyl Group Protection (Methyl Ester): Suspend Boc-L-tyrosine in methanol. Cool the mixture to 0 °C and slowly add thionyl chloride. Reflux the mixture for 4-6 hours. Remove the solvent under reduced pressure to obtain Boc-L-tyrosine methyl ester.

Step 2: Methylation of the Aromatic Ring

  • Dissolve the protected L-tyrosine in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Add a Lewis acid catalyst (e.g., AlCl₃) portion-wise at 0 °C.

  • Add the methylating agent (e.g., methyl iodide) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Quench the reaction with ice-water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography.

Step 3: Deprotection

  • Boc Group Removal: Dissolve the methylated product in a solution of trifluoroacetic acid (TFA) in dichloromethane. Stir for 1-2 hours at room temperature.

  • Ester Group Hydrolysis: Treat the product from the previous step with a solution of lithium hydroxide in a mixture of THF and water.

  • Neutralize the reaction mixture to the isoelectric point of this compound to precipitate the product.

  • Filter, wash with cold water, and dry the final product.

Data Presentation

Table 1: Comparison of Reported Yields for Related Tyrosine Modification Reactions

Reaction Starting Material Reagents Yield (%) Reference
Bromination of 4-O-methyl-L-tyrosine4-O-methyl-L-tyrosineBromine, Formic Acid88
Esterification of 3-Bromo-4-O-methyl-L-tyrosine3-Bromo-4-O-methyl-L-tyrosineMethanol, Thionyl Chloride92
Pd-Catalyzed MethylationProtected 3-amino-4-silyloxyphenylalanine derivativeCH₃I, Pd(OAc)₂Not specified
Nitration of L-tyrosineL-tyrosineNitric Acid, Sulfuric AcidNot specified

Visualizations

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_protection Step 1: Protection cluster_methylation Step 2: Methylation cluster_deprotection Step 3: Deprotection L_Tyrosine L-Tyrosine Protected_Tyr Protected L-Tyrosine (Boc-Tyr-OMe) L_Tyrosine->Protected_Tyr Boc₂O, MeOH/SOCl₂ Methylated_Protected_Tyr Protected this compound Protected_Tyr->Methylated_Protected_Tyr CH₃I, AlCl₃ Final_Product This compound Methylated_Protected_Tyr->Final_Product TFA, LiOH

Caption: Workflow for the multi-step synthesis of this compound.

Troubleshooting_Logic cluster_conversion Low Conversion cluster_side_products Side Products Detected Start Low Yield of This compound Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Check_Side_Products Analyze for Side Products Start->Check_Side_Products Check_Purification Evaluate Purification Efficiency Start->Check_Purification Catalyst Catalyst Deactivation? Check_Conversion->Catalyst Conditions Suboptimal Conditions? Check_Conversion->Conditions Polysubstitution Polysubstitution? Check_Side_Products->Polysubstitution O_Methylation O-Methylation? Check_Side_Products->O_Methylation Increase_Catalyst Increase Catalyst Amount/Strength Catalyst->Increase_Catalyst Optimize_Temp_Time Optimize Temperature and Time Conditions->Optimize_Temp_Time Control_Stoichiometry Control Reagent Stoichiometry Polysubstitution->Control_Stoichiometry Protect_OH Protect Hydroxyl Group O_Methylation->Protect_OH

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Common byproducts in 3-methyl-L-tyrosine synthesis and their removal

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-methyl-L-tyrosine. Our focus is on identifying and removing common byproducts to ensure the purity of the final compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: While several synthetic strategies can be envisioned, a common and effective method involves a two-step process:

  • Mannich Reaction: L-tyrosine is reacted with a secondary amine (e.g., dimethylamine or morpholine) and formaldehyde. This electrophilic aromatic substitution introduces an aminomethyl group at the 3-position of the phenolic ring, ortho to the hydroxyl group, yielding a 3-((dialkylamino)methyl)-L-tyrosine intermediate.

  • Hydrogenolysis: The C-N bond of the Mannich base intermediate is then cleaved by catalytic hydrogenation, reducing the aminomethyl group to a methyl group to afford this compound.

Q2: What are the primary byproducts I should expect during the synthesis of this compound via the Mannich reaction and subsequent hydrogenolysis?

A2: The main byproducts can be categorized by the stage in which they are formed:

  • During the Mannich Reaction:

    • Unreacted L-tyrosine: Incomplete reaction will leave the starting material in your mixture.

    • Di-substituted Byproduct (3,5-bis((dialkylamino)methyl)-L-tyrosine): The initial aminomethylation activates the aromatic ring, making it susceptible to a second substitution at the 5-position.

    • Isomeric Byproduct (2-((dialkylamino)methyl)-L-tyrosine): While the 3-position is sterically and electronically favored, small amounts of the 2-isomer may form.

  • During Hydrogenolysis:

    • Incomplete Reduction: The Mannich base intermediate (3-((dialkylamino)methyl)-L-tyrosine) may not be fully converted to the final product.

  • Throughout the Process:

    • Racemization: The presence of acid or base and elevated temperatures can potentially lead to the formation of the D-enantiomer, 3-methyl-D-tyrosine.

Q3: How can I monitor the progress of the reaction and identify these byproducts?

A3: A combination of analytical techniques is recommended:

  • Thin-Layer Chromatography (TLC): Useful for rapid, qualitative monitoring of the reaction progress. Different solvent systems can be used to resolve the starting material, intermediate, and product.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of byproducts. A chiral column is necessary to detect and quantify the D-enantiomer.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your desired product and help identify the structures of impurities based on their characteristic chemical shifts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem 1: Low Yield of the Mannich Base Intermediate
Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction by TLC or HPLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature.
Suboptimal pH The Mannich reaction is sensitive to pH. Ensure the reaction medium is appropriately buffered or that the pH is maintained within the optimal range for the specific amine used.
Poor Quality Reagents Use freshly distilled or high-purity formaldehyde and secondary amine.
Problem 2: High Levels of Di-substituted Byproduct
Potential Cause Recommended Solution
Excess Formaldehyde and/or Amine Use a stoichiometric amount or a slight excess of formaldehyde and the secondary amine relative to L-tyrosine. A large excess can promote di-substitution.
Prolonged Reaction Time or High Temperature Optimize the reaction time and temperature to favor mono-substitution. Monitor the reaction closely to stop it once the starting material is consumed and before significant di-substitution occurs.
Problem 3: Presence of Unwanted Isomers or Racemization
Potential Cause Recommended Solution
Formation of 2-methyl-L-tyrosine While difficult to completely avoid, optimizing the reaction conditions (e.g., lower temperature) may improve regioselectivity. Purification by preparative HPLC or fractional crystallization may be necessary.
Racemization to 3-methyl-D-tyrosine Avoid harsh acidic or basic conditions and prolonged exposure to high temperatures. Use of a chiral HPLC column is essential to quantify the extent of racemization. Chiral resolution techniques may be required for separation.

Byproduct Removal Protocols

Summary of Common Byproducts and Their Properties
Compound Molecular Weight ( g/mol ) Key Differentiating Features
L-tyrosine (Starting Material)181.19More polar than the methylated derivatives.
This compound (Product)195.22Desired product.
3-((dimethylamino)methyl)-L-tyrosine (Intermediate)238.29Basic side chain, more polar than the final product.
3,5-bis((dimethylamino)methyl)-L-tyrosine295.40More basic and polar than the mono-substituted intermediate.
3-methyl-D-tyrosine (Enantiomer)195.22Same physical properties as the L-enantiomer, requires chiral separation.
Experimental Protocol: Purification by Column Chromatography

This protocol is designed to separate the Mannich base intermediate from unreacted L-tyrosine and the di-substituted byproduct before the hydrogenolysis step.

  • Column Preparation: Pack a silica gel column with an appropriate diameter and length based on the scale of your reaction. Equilibrate the column with a non-polar solvent system (e.g., dichloromethane).

  • Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of the initial mobile phase.

  • Elution:

    • Begin elution with 100% dichloromethane to elute non-polar impurities.

    • Gradually increase the polarity by adding methanol to the mobile phase (e.g., a gradient of 0-10% methanol in dichloromethane).

    • Collect fractions and monitor by TLC to identify the fractions containing the desired mono-substituted Mannich base.

  • Fraction Pooling and Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Experimental Protocol: Purification by Recrystallization

This protocol is suitable for the final purification of this compound after hydrogenolysis.

  • Solvent Selection: this compound has limited solubility in cold water and is more soluble in hot water. A mixture of water and a water-miscible organic solvent like ethanol or isopropanol can also be effective.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot solvent (e.g., water or a water/ethanol mixture).

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities (and activated charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizing the Workflow

Below are diagrams illustrating the synthetic and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis Pathway L_Tyrosine L-Tyrosine Mannich_Intermediate 3-((dialkylamino)methyl)-L-tyrosine (Mannich Intermediate) L_Tyrosine->Mannich_Intermediate Mannich Reaction (Formaldehyde, R2NH) Methyl_Tyrosine This compound (Final Product) Mannich_Intermediate->Methyl_Tyrosine Hydrogenolysis (H2, Pd/C)

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Filtration Hot Filtration Dissolution->Filtration Remove Insolubles Crystallization Cool to Crystallize Filtration->Crystallization Isolation Isolate and Dry Crystals Crystallization->Isolation Pure_Product Pure this compound Isolation->Pure_Product

Caption: Recrystallization workflow for this compound purification.

Technical Support Center: Optimizing 3-Methyl-L-Tyrosine for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and administration of 3-methyl-L-tyrosine for in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dosage for this compound in rodents?

A1: Direct dosage data for non-radiolabeled this compound in in vivo therapeutic or metabolic studies is limited. However, a starting point can be extrapolated from studies using its parent compound, L-tyrosine, and a related inhibitor, α-methyl-p-tyrosine. For L-tyrosine, doses in rats have ranged from 200-400 mg/kg for behavioral studies.[1] For α-methyl-p-tyrosine, daily dosages in humans for treating pheochromocytoma are between 600 to 3500 mg.[2]

Based on this, a conservative starting dose range for this compound in rodents could be 50-100 mg/kg , administered via intraperitoneal (IP) injection or oral gavage. It is crucial to perform a dose-escalation study to determine the optimal dose for your specific animal model and experimental endpoint.

Q2: How should I prepare this compound for in vivo administration?

A2: The solubility of this compound in aqueous solutions can be a challenge. It is recommended to first attempt to dissolve it in a small amount of 0.1 M HCl and then neutralize it with 0.1 M NaOH to a physiological pH of 7.4. If solubility remains an issue, the use of a biocompatible vehicle such as a solution containing a low concentration of DMSO (e.g., <5%) or a suspension in a vehicle like 0.5% carboxymethylcellulose may be necessary. Always ensure the final solution is sterile-filtered before administration.

Q3: What are the common routes of administration for this compound?

A3: The most common routes for administering compounds in rodent studies are intraperitoneal (IP) injection and oral gavage (PO).[3][4][5] IV administration is also possible but may be more technically challenging. The choice of administration route will depend on the desired pharmacokinetic profile and the experimental design.

Q4: What potential side effects or toxicities should I monitor for?

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Solubility of this compound The compound has limited solubility in neutral aqueous solutions.1. Attempt dissolution in a small volume of 0.1 M HCl, followed by neutralization with 0.1 M NaOH to pH 7.4.2. Use a co-solvent system, such as saline with a low percentage of DMSO or ethanol (ensure vehicle toxicity is controlled for).3. Prepare a micronized suspension in a vehicle like 0.5% carboxymethylcellulose or Tween 80.
Precipitation of Compound Upon Injection The compound may precipitate out of solution when introduced into the physiological environment of the animal.1. Ensure the final formulation is at a physiological pH and osmolarity.2. Consider using a different administration route that may be more tolerant of the formulation (e.g., oral gavage for suspensions).3. Decrease the concentration of the injected solution and increase the volume (within acceptable limits for the animal).
No Observable Biological Effect The dosage may be too low, or the compound may have poor bioavailability via the chosen administration route.1. Perform a dose-escalation study to determine an effective dose.2. Measure plasma concentrations of this compound to assess bioavailability.3. Consider a different administration route (e.g., if oral bioavailability is low, try IP injection).
Unexpected Animal Behavior (e.g., sedation, hyperactivity) This compound may be affecting catecholamine synthesis, leading to off-target neurological effects.1. Lower the dose to see if the behavioral changes are dose-dependent.2. Include a comprehensive behavioral assessment in your experimental design to characterize any off-target effects.3. Measure levels of dopamine, norepinephrine, and their metabolites in relevant brain regions.
Inconsistent Results Between Animals Variability in drug administration, animal handling, or individual animal metabolism.1. Ensure consistent and accurate administration techniques for all animals.2. Acclimatize animals to handling and injection procedures to minimize stress.3. Increase the number of animals per group to improve statistical power.

Quantitative Data Summary

Table 1: Suggested Starting Dosages for Tyrosine and Related Compounds in Rodents

CompoundAnimal ModelDosage RangeRoute of AdministrationReference
L-TyrosineRat200-400 mg/kgOral, Intravenous
L-TyrosineRat500 mg/kgIntraperitoneal
α-Methyl-p-tyrosineHuman600-3500 mg/dayOral
This compound (Suggested) Rodent 50-100 mg/kg IP, PO Extrapolated

Table 2: Recommended Maximum Administration Volumes for Rodents

RouteMouseRat
Intravenous (IV) 5 ml/kg (bolus)5 ml/kg (bolus)
Intraperitoneal (IP) 10 ml/kg10 ml/kg
Subcutaneous (SC) 10 ml/kg5 ml/kg
Oral (PO) 10 ml/kg20 ml/kg

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection

  • Weigh the desired amount of this compound powder.

  • In a sterile container, add a small volume of 0.1 M HCl to dissolve the powder.

  • Slowly add 0.1 M NaOH while monitoring the pH until it reaches 7.2-7.4.

  • Add sterile saline to reach the final desired concentration.

  • Vortex the solution to ensure it is fully dissolved.

  • Sterile-filter the final solution through a 0.22 µm syringe filter into a new sterile vial.

  • Store at 4°C for short-term use or aliquot and freeze at -20°C for long-term storage.

Protocol 2: Administration of this compound via Oral Gavage in Mice

  • Prepare the this compound solution or suspension as described above or in a suitable vehicle like 0.5% carboxymethylcellulose.

  • Gently restrain the mouse, ensuring a firm but not restrictive grip.

  • Measure the correct volume of the compound based on the animal's body weight.

  • Use a proper-sized, ball-tipped gavage needle.

  • Gently insert the gavage needle into the esophagus. Do not force the needle.

  • Slowly administer the solution.

  • Carefully remove the gavage needle.

  • Monitor the animal for any signs of distress after the procedure.

Signaling Pathways and Experimental Workflow

Catecholamine_Biosynthesis Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Rate-limiting step Dopamine Dopamine L_DOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) TH->Tyrosine AADC Aromatic L-Amino Acid Decarboxylase AADC->L_DOPA DBH Dopamine β- Hydroxylase DBH->Dopamine PNMT Phenylethanolamine N-Methyltransferase PNMT->Norepinephrine Three_MT This compound (Analog) Three_MT->TH Potential Inhibition

Caption: Catecholamine biosynthesis pathway and the potential inhibitory role of this compound.

LAT1_Uptake cluster_cell Cell Interior cluster_membrane Plasma Membrane mTORC1 mTORC1 Signaling Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Metabolism Metabolic Pathways mTORC1->Metabolism LAT1 LAT1 Transporter Intracellular_3MT This compound (Intracellular) LAT1->Intracellular_3MT Extracellular_3MT This compound (Extracellular) Extracellular_3MT->LAT1 Uptake Intracellular_3MT->mTORC1 Leucine-like signaling

Caption: Uptake of this compound via the LAT1 transporter and downstream signaling.

Experimental_Workflow start Start prep Prepare this compound Formulation start->prep animal_prep Animal Acclimatization & Baseline Measurements prep->animal_prep admin Administer Compound (e.g., IP, PO) animal_prep->admin monitor Monitor Animal Behavior & Health admin->monitor endpoint Measure Experimental Endpoints monitor->endpoint data_analysis Data Analysis endpoint->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vivo studies with this compound.

References

Technical Support Center: 3-Methyl-L-Tyrosine Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-L-tyrosine in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a derivative of the amino acid L-tyrosine, with a methyl group replacing the hydrogen at the 3rd position on the phenyl ring. Its primary mechanism of action is the inhibition of tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound can effectively reduce the levels of these key neurotransmitters.

Q2: What are the common challenges encountered when delivering this compound in animal models?

The most common challenges are related to its low aqueous solubility at neutral pH, which can complicate the preparation of formulations for in vivo administration. Other potential issues include inconsistent bioavailability, potential for precipitation upon injection, and determining the optimal administration route and dosage for a specific experimental paradigm.

Q3: What are the recommended administration routes for this compound in rodents?

Common administration routes for compounds like this compound in rodents include intraperitoneal (IP) injection and oral gavage. The choice of route depends on the desired pharmacokinetic profile and the experimental design. Intravenous (IV) administration can also be considered for direct and rapid systemic exposure.

Q4: How should this compound be stored?

In its solid, powdered form, this compound should be stored at -20°C for long-term stability. Stock solutions should be aliquoted to minimize freeze-thaw cycles and can typically be stored at -20°C for up to a month or at -80°C for longer periods. It is recommended to prepare fresh working solutions for each experiment to ensure potency and avoid degradation.

Troubleshooting Guide

Issue 1: Poor Solubility and Formulation Precipitation

Problem: You are having difficulty dissolving this compound in your desired vehicle, or the solution precipitates over time or upon administration.

Possible Causes and Solutions:

  • pH-dependent solubility: The solubility of tyrosine and its analogs is highly dependent on pH.

    • Solution: Prepare a concentrated stock solution in a dilute acidic (e.g., 0.1 M HCl) or basic (e.g., 0.1 M NaOH) solution and then neutralize it to the desired working pH just before administration.

  • Inappropriate solvent: The chosen solvent may not be suitable for achieving the desired concentration.

    • Solution: While aqueous solutions are preferred for in vivo studies, co-solvents can be used. Dimethyl sulfoxide (DMSO) can be used to prepare a high-concentration stock, which is then further diluted in a vehicle like saline or PBS. Ensure the final DMSO concentration is low (typically <5%) to avoid toxicity.

  • Low temperature: The compound may be less soluble at lower temperatures.

    • Solution: Gentle warming (e.g., to 37°C) and sonication can aid in dissolution. However, be cautious about the thermal stability of the compound.

Issue 2: Inconsistent Experimental Results or Lack of Efficacy

Problem: You observe high variability in your experimental outcomes or the compound does not seem to produce the expected biological effect.

Possible Causes and Solutions:

  • Inconsistent bioavailability: This can be a significant issue with oral administration of poorly soluble compounds.

    • Solution: Consider using a different administration route, such as intraperitoneal or intravenous injection, which generally offers higher bioavailability. If oral administration is necessary, formulation strategies such as the use of cyclodextrins or lipid-based formulations can be explored to enhance absorption.

  • Degradation of the compound: this compound may not be stable in the prepared solution over time.

    • Solution: Always prepare fresh solutions for each experiment. If storing stock solutions, do so at -80°C in small aliquots to prevent repeated freeze-thaw cycles.

  • Incorrect dosage: The administered dose may be too low to elicit a significant biological response.

    • Solution: Conduct a dose-response study to determine the optimal dosage for your specific animal model and experimental endpoint.

Data Presentation

Table 1: Solubility of L-Tyrosine (a related compound) in Various Solvents

Disclaimer: The following data is for L-tyrosine and should be used as a reference. The solubility of this compound may differ. It is highly recommended to perform your own solubility tests.

SolventTemperature (°C)Solubility (mg/mL)
Water (pH 7.0)25~0.45
0.1 M HClRoom Temp.Soluble
0.1 M NaOHRoom Temp.Soluble
DMSORoom Temp.>10
EthanolRoom Temp.Slightly Soluble

Table 2: Pharmacokinetic Parameters of Tyrosine Kinase Inhibitors (as a reference for oral administration)

Disclaimer: This table provides a general reference for the pharmacokinetic properties of orally administered tyrosine kinase inhibitors in various species. The parameters for this compound may vary significantly.

SpeciesTmax (h)Bioavailability (%)
Mouse0.25 - 220 - 50
Rat1 - 625 - 60
Dog2 - 420 - 40
Monkey2 - 830 - 70

Experimental Protocols

Protocol 1: Preparation and Intraperitoneal (IP) Injection in Rats

Materials:

  • This compound powder

  • Sterile 0.9% saline

  • Sterile 1 M HCl and 1 M NaOH

  • Sterile 1 mL syringes with 25-27 gauge needles

  • pH meter

  • Vortex mixer and sonicator

Procedure:

  • Preparation of Vehicle: Prepare sterile 0.9% saline.

  • Preparation of this compound Solution (e.g., 10 mg/mL):

    • Weigh the required amount of this compound.

    • In a sterile container, add a small volume of 0.1 M HCl to dissolve the powder. Use a vortex mixer and sonicator if necessary.

    • Once dissolved, slowly add 0.1 M NaOH to neutralize the solution to a pH of approximately 7.0-7.4. Monitor the pH closely.

    • Bring the solution to the final volume with sterile 0.9% saline.

    • Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle.

  • Administration:

    • Restrain the rat securely. The recommended injection site is the lower right quadrant of the abdomen to avoid the cecum.

    • Insert the needle at a 15-20 degree angle.

    • Aspirate to ensure no fluid is drawn back, which would indicate entry into an organ or blood vessel.

    • Inject the solution slowly.

    • The maximum recommended injection volume for a rat is 10 mL/kg.

Protocol 2: Preparation and Oral Gavage in Mice

Materials:

  • This compound powder

  • Sterile water or 0.5% methylcellulose

  • Sterile 1 M HCl and 1 M NaOH

  • Sterile oral gavage needles (20-22 gauge for adult mice)

  • Sterile 1 mL syringes

  • pH meter

Procedure:

  • Preparation of Vehicle: Prepare sterile water or a 0.5% methylcellulose solution.

  • Preparation of this compound Suspension:

    • Weigh the required amount of this compound.

    • If using pH adjustment for dissolution, follow a similar procedure as in Protocol 1, using water as the final vehicle.

    • For a suspension, wet the powder with a small amount of vehicle to form a paste, then gradually add the remaining vehicle while mixing to ensure a uniform suspension.

  • Administration:

    • Gently restrain the mouse and ensure its head and body are in a straight line.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to determine the correct insertion depth.

    • Insert the gavage needle gently into the esophagus. Do not force the needle.

    • Administer the solution slowly.

    • The maximum recommended gavage volume for a mouse is 10 mL/kg.

Visualizations

Catecholamine_Synthesis_Pathway cluster_0 Biosynthesis Pathway cluster_1 Inhibition Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine:e->L_DOPA:w Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-hydroxylase 3_Methyl_L_Tyrosine This compound Tyrosine_Hydroxylase_Target 3_Methyl_L_Tyrosine->Tyrosine_Hydroxylase_Target Inhibits

Caption: Inhibition of the catecholamine synthesis pathway by this compound.

Preventing degradation of 3-methyl-L-tyrosine during experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 3-methyl-L-tyrosine during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic derivative of the amino acid L-tyrosine.[1] Like L-tyrosine, its phenolic ring is susceptible to oxidation, which can be accelerated by factors such as light, heat, high pH, and the presence of metal ions.[2][3][4][5] Degradation can lead to the formation of impurities, loss of biological activity, and inconsistent experimental results.

Q2: What are the primary degradation pathways for this compound?

A2: The primary degradation pathway for this compound is oxidation. The electron-rich phenolic ring is prone to attack by reactive oxygen species (ROS). This can lead to the formation of various oxidation products, including dityrosine-like crosslinked species. The presence of the methyl group on the ring may influence the specific oxidation products formed.

Q3: How should I store lyophilized this compound powder?

A3: Lyophilized this compound should be stored at -20°C or colder, protected from light and moisture. Before opening, the container should be allowed to equilibrate to room temperature to prevent condensation, which can introduce moisture and accelerate degradation.

Q4: What is the best way to prepare a stock solution of this compound?

A4: Due to its low solubility in neutral water, it is recommended to dissolve this compound in a slightly acidic or basic solution. For cell culture applications, dissolving in a sterile, dilute acid (e.g., 0.1 M HCl) and then neutralizing with a sterile base is a common practice. To minimize degradation, prepare fresh solutions for each experiment. If storage is necessary, filter-sterilize the solution, aliquot into single-use vials, and store at -80°C.

Q5: What are the signs of this compound degradation in my solution?

A5: Visual signs of degradation can include a change in color of the solution, often to a yellowish or brownish hue, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, it is recommended to use analytical methods like HPLC or LC-MS/MS to assess the purity of your solution, especially after storage or if you observe unexpected experimental results.

Troubleshooting Guides

Problem 1: My this compound solution has turned yellow/brown.
  • Possible Cause: This discoloration is a common indicator of oxidation. This can be caused by exposure to light, elevated temperatures, high pH, or the presence of metal ion contaminants in your buffer.

  • Solution:

    • Discard the discolored solution.

    • Prepare a fresh solution using high-purity, degassed water or buffer.

    • Protect the new solution from light by using an amber vial or wrapping the container in aluminum foil.

    • Store the solution at 4°C for short-term use (a few days) or in aliquots at -80°C for long-term storage.

    • Consider adding an antioxidant, such as N-acetylcysteine (NAC), to your buffer.

Problem 2: I am seeing inconsistent results in my experiments.
  • Possible Cause: Inconsistent results can be a sign of progressive degradation of your this compound stock solution, especially if it is stored at 4°C for an extended period or subjected to multiple freeze-thaw cycles.

  • Solution:

    • Prepare fresh stock solutions more frequently.

    • Aliquot your stock solution into single-use vials upon preparation to avoid repeated freeze-thaw cycles.

    • Before each experiment, consider running a quick purity check of your working solution using HPLC if the assay is highly sensitive.

    • Ensure that your experimental buffers are free of metal ion contamination by using high-purity reagents and water.

Problem 3: My this compound is precipitating out of solution.
  • Possible Cause: this compound has limited solubility in neutral aqueous solutions. Precipitation can occur if the concentration is too high for the given pH and temperature.

  • Solution:

    • Ensure the pH of your solution is slightly acidic or basic to improve solubility.

    • Gently warm the solution to aid dissolution, but avoid high temperatures which can accelerate degradation.

    • If working with high concentrations, consider using a co-solvent, but ensure it is compatible with your experimental system.

    • For cell culture, using specialized formulations or dipeptide versions of tyrosine can enhance solubility.

Data Presentation

Table 1: Factors Affecting the Stability of L-Tyrosine in Solution (as a proxy for this compound)

ParameterConditionEffect on StabilityRecommendation
pH Neutral (pH 7)Moderate stability, but susceptible to oxidation.For storage, slightly acidic (pH 5-6) is often preferred.
Alkaline (pH > 8)Increased rate of oxidation.Avoid for long-term storage. If necessary for an experiment, use fresh solutions.
Temperature Room TemperatureIncreased degradation over time.Store stock solutions at -20°C or -80°C. Keep working solutions on ice.
4°CSlows degradation, but still occurs over weeks.Suitable for short-term storage (days).
Light Exposure to UV or ambient lightAccelerates photo-oxidation.Protect solutions from light using amber vials or foil.
Oxygen Presence of dissolved oxygenPromotes oxidative degradation.Use degassed buffers for solution preparation. Purge headspace with nitrogen or argon.
Metal Ions Presence of Fe2+, Cu2+, etc.Catalyzes oxidation.Use high-purity water and reagents. Consider adding a chelating agent like EDTA if compatible with your experiment.
Freeze-Thaw Cycles Multiple cyclesCan lead to degradation and aggregation.Aliquot stock solutions into single-use vials.

Disclaimer: This data is based on studies of L-tyrosine and is intended to be a guide for this compound. The methyl group may slightly alter the stability profile.

Experimental Protocols

Protocol for Preparation of a Stabilized this compound Stock Solution (10 mM)
  • Materials:

    • This compound (solid)

    • High-purity, sterile water (degassed by sparging with nitrogen or argon for at least 15 minutes)

    • 1 M HCl (sterile)

    • 1 M NaOH (sterile)

    • N-acetylcysteine (NAC) (optional, as an antioxidant)

    • Sterile, amber, or foil-wrapped storage vials

  • Procedure:

    • Weigh out the required amount of this compound for a 10 mM solution.

    • In a sterile container, add approximately 80% of the final volume of degassed water.

    • If using, dissolve NAC in the water to a final concentration of 1-5 mM.

    • Slowly add the this compound powder to the solution while stirring.

    • Add 1 M HCl dropwise until the this compound is fully dissolved.

    • Adjust the pH to the desired level (e.g., 7.4 for cell culture applications) using 1 M NaOH. Monitor the pH closely.

    • Bring the solution to the final volume with degassed water.

    • Filter-sterilize the solution through a 0.22 µm filter into a sterile container.

    • Aliquot the solution into single-use, sterile amber vials.

    • Store the aliquots at -80°C.

Protocol for Monitoring Degradation by HPLC
  • Instrumentation:

    • HPLC system with a UV detector

    • C18 reverse-phase column

  • Mobile Phase:

    • A gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile with 0.1% TFA is a common starting point for separating tyrosine and its derivatives.

  • Procedure:

    • Prepare a standard curve of this compound at known concentrations.

    • Inject a sample of your freshly prepared solution to establish a baseline chromatogram and retention time.

    • At various time points during your experiment or after storage, inject a sample of your this compound solution.

    • Monitor the chromatogram for a decrease in the area of the main this compound peak and the appearance of new peaks, which may indicate degradation products.

    • Quantify the amount of remaining this compound using the standard curve.

Mandatory Visualization

experimental_workflow Experimental Workflow for Handling this compound cluster_prep Solution Preparation cluster_storage Storage cluster_experiment Experimental Use cluster_analysis Quality Control prep1 Weigh this compound prep2 Dissolve in degassed buffer (with optional antioxidant) prep1->prep2 prep3 Adjust pH prep2->prep3 prep4 Filter sterilize prep3->prep4 prep5 Aliquot into amber vials prep4->prep5 storage1 Short-term (days) Store at 4°C prep5->storage1 Short-term storage2 Long-term (weeks/months) Store at -80°C prep5->storage2 Long-term exp1 Thaw one aliquot on ice storage2->exp1 exp2 Prepare working solution in pre-chilled buffer exp1->exp2 exp3 Keep on ice and protected from light exp2->exp3 exp4 Use immediately in experiment exp3->exp4 qc1 Monitor for color change exp4->qc1 qc2 Analyze purity by HPLC/LC-MS exp4->qc2

Caption: Recommended workflow for preparing, storing, and using this compound to minimize degradation.

degradation_pathway Potential Oxidative Degradation Pathway of this compound cluster_reactants reactant1 This compound intermediate 3-methyl-tyrosyl radical reactant1->intermediate -e-, -H+ reactant2 Reactive Oxygen Species (ROS) (e.g., •OH, O2•-) reactant2->intermediate initiates product Oxidized Products (e.g., dityrosine-like species) intermediate->product dimerization/further oxidation

Caption: Simplified potential oxidative degradation pathway of this compound.

References

Technical Support Center: Purification of 3-Methyl-L-Tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 3-methyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The main difficulties in purifying this compound stem from its close structural similarity to various impurities. Key challenges include the separation of positional isomers (e.g., 2-methyl-L-tyrosine) and stereoisomers (enantiomers), removal of unreacted starting materials and byproducts from synthesis, and optimizing crystallization to achieve high purity and yield.[1][2][3]

Q2: Which analytical techniques are recommended for assessing the purity of this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for determining the purity of this compound.[1] Techniques such as reversed-phase HPLC, often with UV detection, can separate the target compound from many impurities. For chiral purity analysis, chiral HPLC or derivatization with a chiral reagent followed by standard HPLC is necessary. Nuclear Magnetic Resonance (NMR) spectroscopy is also valuable for structural confirmation and identification of impurities.

Q3: What is isoelectrocrystallization, and why is it used for amino acid purification?

A3: Isoelectrocrystallization is a technique that leverages the low solubility of an amino acid at its isoelectric point (pI). At the pI, the net charge of the amino acid is zero, minimizing its solubility in aqueous solutions and causing it to crystallize. This method is effective for separating the target amino acid from more soluble impurities.

Q4: How can I remove closely related structural isomers during purification?

A4: The separation of isomers, such as positional isomers of methyltyrosine, typically requires high-resolution chromatographic techniques. Preparative HPLC with a suitable stationary phase (e.g., C18 for reversed-phase) and an optimized mobile phase is often the most effective approach. Chiral chromatography is necessary for separating enantiomers.

Troubleshooting Guides

Issue 1: Low Yield After Purification
Possible Cause Recommended Solution
Incomplete Extraction Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure the this compound is in a neutral state, increasing its partitioning into the organic solvent.
Loss During Crystallization Carefully control the rate of cooling and the final temperature during crystallization, as the solubility of this compound is temperature-dependent. Ensure the pH is precisely at the isoelectric point for maximal precipitation.
Analyte Adsorption This compound may adsorb to glassware or chromatography media. Consider silanizing glassware and choose a chromatography resin with low non-specific binding.
Premature Elution in SPE If using Solid-Phase Extraction (SPE), the wash solvent may be too strong, causing the analyte to elute prematurely. Test weaker wash solvents to maximize retention of the target while removing impurities.
Issue 2: Poor Purity in Final Product (Contamination with Isomers or Other Impurities)
Possible Cause Recommended Solution
Co-elution in Chromatography Modify the HPLC mobile phase composition (e.g., change the organic modifier, buffer concentration, or pH) to improve the resolution between this compound and the impurity. Consider a different column chemistry if co-elution persists.
Co-precipitation during Crystallization The presence of impurities can interfere with crystal formation. Perform a decolorization step with activated carbon prior to crystallization to remove some impurities. Recrystallization of the final product may be necessary to achieve higher purity.
Inadequate Washing of Crystals Ensure the crystals are thoroughly washed with a cold solvent (e.g., cold water or ethanol) after filtration to remove residual mother liquor containing soluble impurities.
Racemization Harsh chemical conditions (e.g., strong acids or bases, high temperatures) during synthesis or purification can lead to racemization. Use milder conditions where possible and analyze for enantiomeric purity using chiral HPLC.

Quantitative Data Presentation

Table 1: Comparison of HPLC Methods for Tyrosine Isomer Separation

Method Stationary Phase Mobile Phase Additives Achieved Purity Reference
LE-MEKC-25 mM L-4-hydroxyproline, 12.5 mM CuSO4Baseline Resolution
CE-UV-L-4-hydroxyproline-copper(II) complexGood Separation
HPLC-UVC180.1% Trifluoroacetic Acid (TFA)>98%
Chiral HPLCChiral Derivatizing AgentVariesEnantiomeric Separation

Experimental Protocols

Protocol 1: General Purification by Isoelectrocrystallization
  • Dissolution: Dissolve the crude this compound in an acidic aqueous solution (e.g., pH 1-2 with HCl) with heating to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, add activated carbon and stir for 30-60 minutes. Remove the carbon by filtration.

  • Crystallization: Slowly add a base (e.g., NaOH solution) to the clear filtrate with gentle stirring to adjust the pH to the isoelectric point of this compound.

  • Maturation: Allow the solution to cool slowly to room temperature, and then place it in a cold environment (e.g., 4°C) for several hours to overnight to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold water, followed by a cold organic solvent like ethanol to remove residual impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Reversed-Phase HPLC for Purity Analysis
  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient appropriate for separating the compound from its expected impurities (e.g., 5% to 95% B over 20 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the this compound in the mobile phase starting condition.

Visualizations

PurificationWorkflow General Purification Workflow for this compound crude Crude this compound dissolution Dissolution in Acid crude->dissolution decolorization Decolorization (Activated Carbon) dissolution->decolorization filtration1 Filtration decolorization->filtration1 crystallization Isoelectric Crystallization (Adjust pH to pI) filtration1->crystallization filtration2 Crystal Filtration crystallization->filtration2 washing Wash with Cold Solvent filtration2->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product hplc_analysis HPLC Purity Check pure_product->hplc_analysis

Caption: A general workflow for the purification of this compound.

TroubleshootingTree Troubleshooting Low Purity in HPLC Analysis start Low Purity Detected by HPLC q1 Are there extra peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (Broad Peak) q1->a1_no No q2 Are peaks well-resolved? a1_yes->q2 sol4 Check for column degradation a1_no->sol4 a2_yes Yes (Distinct Impurities) q2->a2_yes Yes a2_no No (Shoulders/Co-elution) q2->a2_no No sol2 Consider preparative HPLC for fractionation a2_yes->sol2 sol1 Optimize HPLC gradient/mobile phase a2_no->sol1 sol3 Perform recrystallization sol2->sol3

Caption: A decision tree for troubleshooting low purity results from HPLC.

References

Technical Support Center: 3-Methyl-L-Tyrosine In Vivo Applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-methyl-L-tyrosine in vivo. The information aims to help minimize off-target effects and address common experimental challenges.

Disclaimer: Direct experimental data for this compound is limited in publicly available literature. Therefore, some guidance provided is based on findings from structurally related tyrosine analogs, such as alpha-methyl-p-tyrosine and meta-tyrosine. Researchers should exercise caution and validate these recommendations in their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic derivative of the amino acid L-tyrosine.[1] Based on the activity of structurally similar compounds, its primary expected mechanism of action is the competitive inhibition of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines like dopamine, norepinephrine, and epinephrine.[2] By competing with the natural substrate L-tyrosine, this compound is expected to reduce the production of these key neurotransmitters.

Q2: What are the potential on-target effects of this compound in vivo?

A2: The primary on-target effect of this compound, assuming it acts as a tyrosine hydroxylase inhibitor, would be a dose-dependent reduction in the levels of dopamine and norepinephrine in the central nervous system and peripheral tissues.[3] This can be measured by analyzing brain tissue or microdialysate for changes in the concentrations of these catecholamines and their metabolites.[4][5]

Q3: What are the potential off-target effects of this compound?

A3: While specific off-target effects of this compound are not well-documented, potential off-target effects can be inferred from related compounds and its chemical structure. These may include:

  • Interaction with other enzymes: It may inhibit other enzymes that utilize tyrosine or similar aromatic amino acids as substrates.

  • Receptor binding: It could potentially bind to other receptors, although specific affinities are unknown.

  • Misincorporation into proteins: Like other non-proteinogenic amino acids, there is a theoretical risk of its incorporation into newly synthesized proteins, which could alter their function.

  • General toxicity: High doses of tyrosine analogs can lead to toxicity, including effects on the kidney and liver.

Q4: How can I minimize potential off-target effects?

A4: To minimize off-target effects, consider the following strategies:

  • Dose optimization: Use the lowest effective dose of this compound. A thorough dose-response study is crucial to identify the optimal concentration that achieves the desired on-target effect with minimal side effects.

  • Route of administration: The route of administration can influence the compound's biodistribution and potential for off-target effects. Compare different routes (e.g., intraperitoneal, oral gavage) to find the most suitable for your experimental goals.

  • Control experiments: Include appropriate control groups in your study, such as vehicle-treated animals and animals treated with a well-characterized tyrosine hydroxylase inhibitor like alpha-methyl-p-tyrosine, for comparison.

  • Selective delivery: If possible, consider targeted delivery methods to restrict the compound's action to the tissue or organ of interest.

Troubleshooting Guide

Issue 1: Inconsistent or no reduction in catecholamine levels after administration.

  • Question: I've administered this compound to my animal models, but I'm not seeing the expected decrease in dopamine or norepinephrine levels. What could be the issue?

  • Answer:

    • Suboptimal Dosage: The dose you are using may be too low to effectively inhibit tyrosine hydroxylase. It is recommended to perform a dose-response study to determine the effective dose in your model system. For a related compound, alpha-methyl-p-tyrosine, effective doses in rats have been established.

    • Pharmacokinetics: The compound may be rapidly metabolized or cleared from the system. Consider conducting a pharmacokinetic study to determine the bioavailability and half-life of this compound in your animal model.

    • Administration Route: The chosen route of administration might not be optimal for absorption and distribution to the target tissue. You may need to explore alternative routes.

    • Analytical Method Sensitivity: Ensure your analytical method for detecting catecholamines and their metabolites is sensitive enough to detect the changes. HPLC with electrochemical detection or LC-MS/MS are highly sensitive methods for this purpose.

Issue 2: Unexpected behavioral changes in animal models.

  • Question: My animals are showing unexpected behavioral changes, such as sedation or hyperactivity, that don't seem directly related to catecholamine depletion. What could be happening?

  • Answer:

    • Off-Target Central Nervous System Effects: this compound might be interacting with other neurotransmitter systems or receptors in the brain. Consider conducting a broader neuropharmacological screen to identify potential off-target interactions.

    • Metabolite Activity: A metabolite of this compound could be biologically active and causing these unforeseen effects. Identifying and testing the activity of major metabolites is advisable.

    • General Toxicity: The observed behavioral changes could be a sign of systemic toxicity. It is important to perform a basic toxicity assessment, including monitoring for changes in body weight, food and water intake, and general clinical signs.

Issue 3: Signs of toxicity in treated animals.

  • Question: I've observed signs of toxicity, such as weight loss or organ damage, in my animals treated with this compound. How should I proceed?

  • Answer:

    • Reduce the Dose: The most immediate step is to lower the dose. High doses of tyrosine analogs can lead to toxicity.

    • Assess Organ Function: Conduct histopathological analysis of key organs, such as the liver and kidneys, to identify any pathological changes. Blood chemistry analysis can also provide insights into organ function.

    • Hydration: Ensure animals are well-hydrated, as some tyrosine analogs can have effects on kidney function.

    • Comparative Toxicity: If possible, compare the toxicity profile of this compound with that of other tyrosine hydroxylase inhibitors to understand if the observed toxicity is a class effect or specific to the compound.

Quantitative Data Summary

Table 1: In Vivo Effects of Tyrosine Analogs on Catecholamine Levels (Rodent Brain)

CompoundDoseAnimal ModelBrain Region% Change in Dopamine% Change in NorepinephrineReference
alpha-methyl-p-tyrosine0.407 mmoles/kgRatWhole Brain↓ 62%↓ 49%
alpha-methyl-p-tyrosine0.057 mmoles/kg (ED50)RatWhole Brain~50% inhibition of synthesis-
alpha-methyl-p-tyrosine0.117 mmoles/kg (ED50)RatWhole Brain-~50% inhibition of synthesis
3-iodo-L-tyrosineNot specifiedRatHypothalamus↓ (marked reduction)No significant change

Note: Data for this compound is not currently available in the public domain. The table provides data for related compounds to offer a comparative perspective.

Experimental Protocols

Protocol 1: In Vivo Administration and Sample Collection for Catecholamine Analysis

  • Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used.

  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., saline, PBS). The concentration should be calculated based on the desired dose and the animal's body weight.

  • Administration: Administer the compound via the desired route (e.g., intraperitoneal injection).

  • Time Course: Collect samples at various time points post-administration (e.g., 30 min, 1h, 2h, 4h, 8h) to capture the pharmacokinetic and pharmacodynamic profile.

  • Sample Collection:

    • Blood: Collect blood samples via tail vein or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA). Centrifuge to separate plasma and store at -80°C.

    • Brain Tissue: Euthanize the animal at the designated time point, rapidly dissect the brain, and isolate specific regions of interest (e.g., striatum, prefrontal cortex). Immediately freeze the tissue in liquid nitrogen and store at -80°C until analysis.

Protocol 2: Analysis of Catecholamines and Metabolites in Brain Tissue by HPLC-ECD

  • Tissue Homogenization: Homogenize the frozen brain tissue in a solution of 0.1 M perchloric acid containing an internal standard (e.g., 3,4-dihydroxybenzylamine).

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 15,000 x g for 10 minutes at 4°C) to precipitate proteins.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC-ECD Analysis: Inject the filtered sample onto an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

  • Chromatographic Conditions: Use a mobile phase consisting of a phosphate buffer, methanol, and an ion-pairing agent (e.g., sodium dodecyl sulfate).

  • Quantification: Identify and quantify the peaks corresponding to dopamine, norepinephrine, and their metabolites (e.g., DOPAC, HVA) by comparing their retention times and peak areas to those of known standards.

Visualizations

Catecholamine_Biosynthesis_Pathway Tyrosine L-Tyrosine TH Tyrosine Hydroxylase (TH) (Rate-Limiting Step) Tyrosine->TH Three_Methyl_Tyr This compound (Competitive Inhibitor) Three_Methyl_Tyr->Inhibition L_DOPA L-DOPA TH->L_DOPA Hydroxylation AADC Aromatic L-Amino Acid Decarboxylase (AADC) L_DOPA->AADC Dopamine Dopamine AADC->Dopamine Decarboxylation DBH Dopamine β- Hydroxylase (DBH) Dopamine->DBH Norepinephrine Norepinephrine DBH->Norepinephrine Hydroxylation PNMT Phenylethanolamine N-Methyltransferase (PNMT) Norepinephrine->PNMT Epinephrine Epinephrine PNMT->Epinephrine Methylation Inhibition->TH Inhibition Experimental_Workflow cluster_Preparation Phase 1: Preparation cluster_Administration Phase 2: In Vivo Administration cluster_Sample_Collection Phase 3: Sample Collection cluster_Analysis Phase 4: Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Compound_Prep Prepare this compound and Vehicle Control Animal_Model->Compound_Prep Dose_Selection Determine Dose Range (based on literature of analogs) Compound_Prep->Dose_Selection Administration Administer Compound (e.g., IP, Oral) Dose_Selection->Administration Behavioral_Monitoring Monitor for Behavioral Changes and Signs of Toxicity Administration->Behavioral_Monitoring Blood_Collection Collect Blood Samples (Plasma for PK) Administration->Blood_Collection Tissue_Collection Collect Brain and other Tissues Behavioral_Monitoring->Tissue_Collection PK_Analysis Pharmacokinetic Analysis of this compound Blood_Collection->PK_Analysis Catecholamine_Analysis Analyze Catecholamines and Metabolites (HPLC-ECD/LC-MS) Tissue_Collection->Catecholamine_Analysis Histopathology Histopathological Examination of Key Organs Tissue_Collection->Histopathology Troubleshooting_Logic Start Unexpected Experimental Outcome No_Effect No change in catecholamine levels? Start->No_Effect Behavioral_Changes Unexpected behavioral effects? Start->Behavioral_Changes Toxicity Signs of toxicity observed? Start->Toxicity Dose Increase Dose No_Effect->Dose Yes Off_Target_CNS Investigate Off-Target CNS Effects Behavioral_Changes->Off_Target_CNS Yes Reduce_Dose Reduce Dose Toxicity->Reduce_Dose Yes PK Check Pharmacokinetics Dose->PK Route Change Administration Route PK->Route Metabolites Assess Metabolite Activity Off_Target_CNS->Metabolites Organ_Function Assess Organ Function (Histopathology, Blood Work) Reduce_Dose->Organ_Function

References

Technical Support Center: Optimizing HPLC Parameters for 3-Methyl-L-Tyrosine Detection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing High-Performance Liquid Chromatography (HPLC) parameters for the detection of 3-methyl-L-tyrosine.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for developing an HPLC method for this compound?

A1: A good starting point for developing an HPLC method for this compound is to use a reversed-phase C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier like acetonitrile or methanol.[1][2] Detection is commonly performed using UV absorbance, typically in the range of 210-280 nm, as aromatic amino acids like tyrosine and its derivatives absorb in this region. A method for a similar compound, 3-nitrotyrosine, utilized a mobile phase of 0.5% acetic acid, methanol, and water (15:15:70) with UV detection at 215, 276, and 356 nm.[3][4]

Q2: How can I improve the peak shape for this compound?

A2: Poor peak shape, such as tailing, is a common issue in HPLC analysis of amino acids.[5] This can be caused by interactions between the analyte and the stationary phase. To improve peak shape, consider the following:

  • Adjusting Mobile Phase pH: Modifying the pH of the mobile phase can suppress the ionization of silanol groups on the silica-based column, which can interact with the amino group of this compound.

  • Using a High-Purity Silica Column: Modern, high-purity silica columns have fewer residual silanol groups, which can significantly reduce peak tailing.

  • Adding an Ion-Pairing Reagent: If peak tailing persists, adding an ion-pairing reagent to the mobile phase can help to mask the residual silanol groups.

  • Optimizing Sample Solvent: Whenever possible, dissolve the sample in the mobile phase to avoid peak distortion.

Q3: My retention time for this compound is drifting. What could be the cause?

A3: Retention time drift can be caused by several factors:

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a run. Inadequate equilibration is a common cause of shifting retention times.

  • Mobile Phase Composition: Inconsistent mobile phase composition can lead to drift. Prepare fresh mobile phase daily and ensure it is well-mixed.

  • Temperature Fluctuations: Changes in column temperature can affect retention time. Using a column oven will provide a stable temperature environment.

  • Column Contamination: Over time, the column can become contaminated with sample matrix components, leading to changes in retention. A proper column washing procedure should be implemented.

Q4: I am not seeing any peak for this compound. What should I check?

A4: If no peak is observed, systematically check the following:

  • System Connections: Ensure all fittings are tight and there are no leaks in the system.

  • Sample Preparation: Verify that the sample was prepared correctly and at the expected concentration.

  • Injection Process: Check the autosampler for proper operation and ensure the correct injection volume is set.

  • Detector Settings: Confirm that the detector is on, the lamp is working, and the correct wavelength is set for detection.

  • Mobile Phase Compatibility: Ensure your sample is soluble in the mobile phase. If the sample precipitates upon injection, it will not reach the detector.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the HPLC analysis of this compound.

Problem Potential Cause Recommended Solution
High Backpressure Column frit or tubing is clogged.Backflush the column. If the pressure remains high, replace the column frit or the clogged tubing.
Mobile phase precipitation.Ensure the mobile phase components are fully miscible and that any buffers are completely dissolved. Filter the mobile phase before use.
Sample matrix is precipitating on the column.Use a guard column and/or implement a sample clean-up procedure (e.g., solid-phase extraction).
Peak Tailing Secondary interactions with the stationary phase.Adjust the mobile phase pH to suppress analyte ionization. Consider using a column with a different stationary phase or a base-deactivated column.
Column overload.Reduce the sample concentration or injection volume.
Peak Fronting Sample solvent is stronger than the mobile phase.Dissolve the sample in the mobile phase or a weaker solvent.
Column collapse.Ensure the mobile phase is compatible with the column and operate within the recommended pressure limits.
Split Peaks Channeling or void in the column packing.Replace the column.
Partially blocked frit.Backflush the column or replace the frit.
Co-elution with an interfering compound.Optimize the mobile phase composition or gradient to improve separation.
Baseline Noise or Drift Air bubbles in the pump or detector.Degas the mobile phase thoroughly. Purge the pump to remove any trapped air.
Contaminated mobile phase or detector cell.Prepare fresh mobile phase using high-purity solvents. Clean the detector cell according to the manufacturer's instructions.
Inconsistent mixing of mobile phase.Ensure the pump's proportioning valves are functioning correctly. Premixing the mobile phase can sometimes resolve this issue.

Experimental Protocols

Below is a detailed methodology for a typical reversed-phase HPLC analysis of this compound. This protocol should be used as a starting point and may require optimization for specific applications.

1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase. Prepare working standards by serial dilution of the stock solution.

  • Biological Samples: For biological samples, a protein precipitation step is typically required. Add a precipitating agent (e.g., ice-cold acetonitrile or perchloric acid) to the sample, vortex, and centrifuge. The supernatant can then be injected directly or after further dilution.

2. HPLC Conditions

The following table summarizes typical HPLC parameters for the analysis of this compound and related compounds.

Parameter Condition 1 (Isocratic) Condition 2 (Gradient) Condition 3 (Chiral Separation)
Column C18, 4.6 x 150 mm, 5 µmC18, 4.6 x 250 mm, 5 µmChirobiotic T, 4.6 x 250 mm, 5 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.00.1% Formic Acid in WaterMethanol
Mobile Phase B AcetonitrileAcetonitrileWater
Gradient 85% A, 15% B0-20 min: 5-30% B; 20-25 min: 30-5% B; 25-30 min: 5% B60% A, 40% B
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Column Temperature 30 °C35 °C25 °C
Detection UV at 275 nmUV at 275 nmUV at 220 nm
Injection Volume 10 µL20 µL10 µL

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Standard Preparation Autosampler Autosampler Injection Standard->Autosampler Sample Biological Sample Precipitation Protein Precipitation Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Supernatant->Autosampler Column C18 Column Autosampler->Column Pump HPLC Pump Pump->Column Detector UV Detector Column->Detector Data Data Acquisition Detector->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Report Generation Quantification->Report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Troubleshooting_Tree cluster_retention Retention Time Issues cluster_peak Peak Shape Issues cluster_pressure Pressure Issues Start Chromatographic Problem Identified RT_Shift Retention Time Shift? Start->RT_Shift Peak_Shape Poor Peak Shape? Start->Peak_Shape Pressure High Backpressure? Start->Pressure Check_Equilibration Check Column Equilibration RT_Shift->Check_Equilibration Yes RT_Shift->Peak_Shape No Check_Mobile_Phase Check Mobile Phase Composition & Temperature Check_Equilibration->Check_Mobile_Phase Tailing Tailing? Peak_Shape->Tailing Yes Peak_Shape->Pressure No Fronting Fronting? Tailing->Fronting No Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Yes Check_Solvent Check Sample Solvent Strength Fronting->Check_Solvent Yes Backflush Backflush Column Pressure->Backflush Yes Check_Frit Check/Replace Frit Backflush->Check_Frit

Caption: A decision tree for troubleshooting common HPLC issues.

References

Technical Support Center: Improving the Stability of Radiolabeled 3-Methyl-L-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, handling, and experimental use of radiolabeled 3-methyl-L-tyrosine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the most common stability issues with radiolabeled this compound analogs?

A1: The most prevalent stability issue, particularly with radioiodinated analogs, is in vivo deiodination, where the radioiodine detaches from the tyrosine ring.[1][2] This can lead to the accumulation of free radioiodide in tissues like the thyroid and stomach, resulting in a high background signal and reduced image quality in imaging studies.[1] Other stability concerns include radiolysis, the self-decomposition of the compound due to the emitted radiation, and oxidation of sensitive functional groups, especially when using harsh oxidizing agents during radiolabeling.[2][3]

Q2: Which factors can influence the stability of my radiolabeled this compound analog?

A2: Several factors can impact the stability of your compound:

  • Choice of Radionuclide: The type of radioisotope used can affect stability. For instance, some radioiodinated compounds are prone to deiodination.

  • Radiolabeling Method: The reagents and conditions used during radiolabeling can affect the integrity of the molecule. Strong oxidizing agents like Chloramine-T can cause oxidative damage.

  • Storage Conditions: Temperature and storage medium play a crucial role. Storing radiolabeled compounds at lower temperatures, such as -20°C or -70°C, can reduce degradation.

  • pH of the Solution: The pH of the formulation can influence the rate of hydrolysis and other degradation reactions.

  • Presence of Stabilizers: The addition of stabilizers, such as albumin, can improve the in vitro stability of radioiodinated proteins.

Q3: What are the expected degradation products of a radioiodinated this compound analog?

A3: The primary degradation product of concern is free radioiodide resulting from deiodination. Other potential degradation products can arise from the Strecker degradation of the amino acid, which can yield aldehydes and carboxylic acids. For example, the oxidation of tyrosine can produce 4-hydroxyphenylacetaldehyde and 4-hydroxybenzaldehyde.

Troubleshooting Guides

Low Radiochemical Yield After Radioiodination

Problem: My radioiodination reaction with a this compound analog resulted in a low radiochemical yield.

Potential Cause Troubleshooting Step
Suboptimal Oxidizing Agent Concentration If using Chloramine-T, excessively high concentrations can lead to over-oxidation and reduced yield. Conversely, if using Iodogen, high concentrations can cause precipitation and lower the yield. Optimize the concentration of the oxidizing agent in your reaction.
Incorrect Reaction pH The pH of the reaction mixture is critical for efficient radioiodination. For Iodogen, a pH of 7-8 is generally optimal. For Chloramine-T, the iodination reaction is strongly catalyzed by hydroxide ions at pH values above 7.5. Ensure the pH of your reaction buffer is appropriate for the chosen oxidizing agent.
Inefficient Quenching of the Reaction Failure to effectively stop the reaction can lead to continued oxidation and degradation of the product. Use a suitable quenching agent, such as sodium metabisulfite, to terminate the reaction promptly.
Presence of Impurities in Reagents Impurities in the precursor, radioiodide solution, or other reagents can interfere with the labeling reaction. Ensure all reagents are of high purity.
Substrate Degradation The this compound analog itself may be unstable under the reaction conditions. Consider using a milder oxidizing agent like Iodogen, which is often preferred for sensitive peptides.
Poor In Vitro Stability in Serum

Problem: My purified radiolabeled this compound analog shows rapid degradation when incubated in human serum.

Potential Cause Troubleshooting Step
Enzymatic Degradation Serum contains various enzymes that can metabolize the analog. Assess the metabolic stability by analyzing samples at different time points during serum incubation using HPLC or TLC to identify metabolic products.
Deiodination Radioiodinated tyrosine analogs are susceptible to deiodination in vivo and in serum. Consider modifying the structure of the analog to improve stability, such as O-methylation, which has been shown to significantly prevent in vivo deiodination.
Binding to Serum Proteins The compound may be binding to serum proteins, which could be misinterpreted as degradation depending on the analytical method. Use techniques like protein precipitation followed by analysis of the supernatant to differentiate between bound and free radiotracer.
Radiolysis The high concentration of radioactivity in the sample can lead to self-decomposition. While challenging to completely avoid, diluting the sample if possible or minimizing the incubation time can help.

Quantitative Stability Data

The stability of radiolabeled compounds is often assessed by measuring the radiochemical purity (RCP) over time in different media. Below are examples of stability data for related radiolabeled compounds.

Table 1: In Vitro Stability of a Radioiodinated Tracer in Mouse Serum

Incubation Time (hours) at 37°CRadiochemical Purity (%)
0>99
394.3

Data for (S)-[¹²⁵I]2, a radioiodinated analog of olutasidenib, showing no significant degradation or deiodination after 3 hours in mouse serum.

Table 2: In Vitro Stability of Radioiodinated Nofetumomab

Storage ConditionRadiochemical Purity (Day 0)Radiochemical Purity (Day 7)
In PBS>98%Not specified
In Pooled Human Serum>98%Not specified

This study indicates little radiolysis or separation of iodine-125 from the antibody over the time period studied.

Experimental Protocols

Protocol 1: Radioiodination of this compound Analog using the Iodogen Method

This protocol describes a general procedure for the radioiodination of a this compound analog using Iodogen as the oxidizing agent.

Materials:

  • This compound analog

  • Iodogen-coated reaction vial

  • [¹²⁵I]NaI or [¹³¹I]NaI

  • 0.1 M Phosphate buffer, pH 7.5

  • Sodium metabisulfite solution (quenching agent)

  • PD-10 column or equivalent for purification

  • HPLC or TLC system for quality control

Procedure:

  • Prepare an Iodogen-coated vial by dissolving Iodogen in a suitable organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a gentle stream of nitrogen.

  • Dissolve the this compound analog in the phosphate buffer.

  • Add the desired amount of radioiodide (e.g., 1 mCi) to the Iodogen-coated vial.

  • Add the solution of the this compound analog to the vial to initiate the reaction.

  • Incubate the reaction mixture at room temperature for 5-15 minutes with occasional gentle agitation.

  • Quench the reaction by adding an excess of sodium metabisulfite solution.

  • Purify the reaction mixture using a PD-10 column or by preparative HPLC to separate the radiolabeled product from free radioiodide and other reactants.

  • Perform quality control on the purified product using analytical HPLC or TLC to determine the radiochemical purity.

Protocol 2: In Vitro Human Serum Stability Assay

This protocol outlines a method to assess the stability of a radiolabeled this compound analog in human serum.

Materials:

  • Purified radiolabeled this compound analog

  • Human serum (commercially available or freshly prepared)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile

  • Centrifuge

  • HPLC or TLC system for analysis

Procedure:

  • Incubate the radiolabeled this compound analog in human serum at 37°C. A typical ratio is 1 part radiotracer solution to 9 parts serum.

  • At various time points (e.g., 0, 1, 2, 4, and 24 hours), take an aliquot of the incubation mixture.

  • To precipitate the serum proteins, add a cold solvent like acetonitrile (typically 2-3 volumes of the aliquot volume).

  • Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.

  • Carefully collect the supernatant.

  • Analyze the supernatant by radio-HPLC or radio-TLC to determine the percentage of the intact radiolabeled compound and to identify any degradation products.

  • The percentage of intact radiotracer at each time point is calculated relative to the total radioactivity in the supernatant.

Visualizations

experimental_workflow cluster_radiolabeling Radioiodination cluster_purification Purification cluster_qc Quality Control cluster_stability Stability Assay Precursor This compound Analog Reaction Reaction Mixture Precursor->Reaction Radioiodide [¹²⁵I]NaI Radioiodide->Reaction Oxidizing_Agent Iodogen or Chloramine-T Oxidizing_Agent->Reaction Quenching Quenching (e.g., Na₂S₂O₅) Reaction->Quenching Purification_Method HPLC or PD-10 Column Quenching->Purification_Method Purified_Product Purified Radiolabeled Analog Purification_Method->Purified_Product QC_Analysis Analytical HPLC/TLC Purified_Product->QC_Analysis Serum_Incubation Incubation in Human Serum (37°C) Purified_Product->Serum_Incubation Sampling Time-point Sampling Serum_Incubation->Sampling Protein_Precipitation Protein Precipitation Sampling->Protein_Precipitation Analysis HPLC/TLC Analysis Protein_Precipitation->Analysis

Caption: Workflow for Radiolabeling, Purification, and Stability Assessment.

stability_factors cluster_chemical Chemical Factors cluster_physical Physical Factors cluster_intrinsic Intrinsic Factors center Stability of Radiolabeled This compound Analog pH pH of Solution pH->center Oxidizing_Agents Residual Oxidizing Agents Oxidizing_Agents->center Stabilizers Presence of Stabilizers Stabilizers->center Temperature Storage Temperature Temperature->center Light_Exposure Light Exposure Light_Exposure->center Radiolysis Radiolysis Radiolysis->center Deiodination Deiodination Tendency Deiodination->center Metabolic_Susceptibility Enzymatic Degradation Metabolic_Susceptibility->center

Caption: Factors Influencing the Stability of Radiolabeled Analogs.

troubleshooting_workflow Start Low Radiochemical Purity Detected Check_Reaction_Conditions Review Radioiodination Protocol Parameters Start->Check_Reaction_Conditions Check_Reagents Verify Reagent Purity and Concentrations Check_Reaction_Conditions->Check_Reagents Parameters OK Optimize_Oxidizing_Agent Adjust Oxidizing Agent Concentration Check_Reaction_Conditions->Optimize_Oxidizing_Agent Incorrect Concentration Optimize_pH Optimize Reaction pH Check_Reaction_Conditions->Optimize_pH Suboptimal pH Optimize_Time_Temp Adjust Reaction Time and Temperature Check_Reaction_Conditions->Optimize_Time_Temp Incorrect Time/Temp Check_Purification Evaluate Purification Efficiency Check_Reagents->Check_Purification Reagents OK Use_Fresh_Reagents Prepare Fresh Reagent Solutions Check_Reagents->Use_Fresh_Reagents Impurity Suspected Validate_Purification Validate HPLC/ Column Performance Check_Purification->Validate_Purification Inefficient End Achieved High Radiochemical Purity Check_Purification->End Efficient Optimize_Oxidizing_Agent->End Optimize_pH->End Optimize_Time_Temp->End Use_Fresh_Reagents->End Validate_Purification->End

Caption: Troubleshooting Logic for Low Radiochemical Purity.

References

Validation & Comparative

3-Methyl-L-tyrosine vs. L-DOPA in Parkinson's Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of Parkinson's disease (PD) research and treatment, L-DOPA remains the gold-standard therapy for motor symptom relief. However, its long-term use is often complicated by the emergence of motor fluctuations and dyskinesia. This guide provides a comparative analysis of L-DOPA and 3-methyl-L-tyrosine, more commonly known as 3-O-methyldopa (3-OMD), a major metabolite of L-DOPA. This document is intended for researchers, scientists, and drug development professionals, offering an objective look at the experimental data comparing these two molecules in preclinical Parkinson's disease models.

Contrary to being a therapeutic alternative, 3-OMD is an endogenous compound that accumulates in patients undergoing L-DOPA therapy. Research suggests that 3-OMD may not be an inert metabolite and could play a role in the long-term complications associated with L-DOPA treatment. This guide will delve into the experimental evidence detailing the effects of 3-OMD on motor behavior, dopamine neurochemistry, and neuronal viability, in comparison to the effects of its parent compound, L-DOPA.

Performance Comparison in Preclinical Models

Experimental studies in rodent models of Parkinson's disease have been pivotal in elucidating the individual and interactive roles of L-DOPA and 3-OMD. The data consistently demonstrates that while L-DOPA temporarily alleviates motor deficits, the accumulation of 3-OMD may counteract these benefits and contribute to neurotoxicity.

Behavioral Effects on Locomotor Activity

Studies in rats have shown that direct administration of 3-OMD can impair locomotor activity. This is in stark contrast to L-DOPA, which is administered to improve motor function.

Table 1: Effect of 3-OMD on Locomotor Activity in Rats

Treatment GroupMovement Time (% of Control)Total Distance (% of Control)Number of Movements (% of Control)
Control (Vehicle)100100100
3-OMD (1 µmol, i.c.v.)30[1]26[1]39[1]
Neurochemical Effects on the Dopaminergic System

The impact of 3-OMD on dopamine neurochemistry is a critical area of investigation. Evidence suggests that 3-OMD can interfere with dopamine metabolism and transport, potentially undermining the therapeutic efficacy of L-DOPA.

Table 2: Neurochemical Effects of 3-OMD in the Rat Striatum

Treatment GroupDopamine (DA) LevelDOPAC/DA Ratio (% of Control)
Control (Vehicle)No significant change100
3-OMD (1 µmol, i.c.v.)No significant change60[1]

Table 3: Effect of 3-OMD on Dopamine Efflux from Rat Striatal Slices

Treatment ConditionSpontaneous Dopamine EffluxKCl-Evoked Dopamine EffluxTotal Dopamine Efflux
L-DOPA (10 µM)IncreasedIncreased-
L-DOPA (10 µM) + 3-OMD (50 µM)Significantly smaller than L-DOPA alone[2]Smaller than L-DOPA alone (not significant)Significantly lower than L-DOPA alone
In Vitro Effects on Neuronal Viability

Cell culture models have been instrumental in exploring the direct cytotoxic effects of 3-OMD and its potential to exacerbate L-DOPA-induced toxicity.

Table 4: Cytotoxic Effects of 3-OMD and L-DOPA on PC12 Cells

Treatment GroupCell Viability (% of Control)
Control100
3-OMDDecreased
L-DOPADecreased
3-OMD + L-DOPAPotentiated toxicity compared to either compound alone
3-OMD + L-DOPA + Vitamin EToxicity blocked

Signaling Pathways and Metabolism

The metabolism of L-DOPA is a key factor in the generation of 3-OMD. Understanding this pathway is crucial for developing strategies to optimize L-DOPA therapy and mitigate its long-term side effects.

L_DOPA_Metabolism Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine LDOPA->Dopamine AADC OMD 3-O-Methyldopa (3-OMD) LDOPA->OMD COMT

L-DOPA Metabolism Pathway

Experimental Protocols

The following are summaries of the experimental methodologies employed in the cited research to generate the data presented in this guide.

In Vivo Rodent Models of Parkinson's Disease
  • Animal Model: Male Sprague-Dawley rats are commonly used. Parkinsonism can be induced by unilateral injection of 6-hydroxydopamine (6-OHDA) into the substantia nigra or medial forebrain bundle.

  • Drug Administration: For acute studies, 3-OMD is often administered via intracerebroventricular (i.c.v.) injection to bypass the blood-brain barrier. For subchronic studies, administration can occur over several days. L-DOPA is typically administered intraperitoneally (i.p.).

  • Behavioral Assessment: Locomotor activity is quantified using automated activity monitors that track parameters such as movement time, total distance traveled, and the number of discrete movements.

  • Neurochemical Analysis: Following behavioral testing, animals are euthanized, and brain tissue (specifically the striatum) is dissected. High-performance liquid chromatography (HPLC) with electrochemical detection is used to measure the levels of dopamine and its metabolites (DOPAC and HVA).

In Vitro Cell Culture Models
  • Cell Line: PC12 cells, a rat pheochromocytoma cell line, are frequently used as they can differentiate into neuron-like cells and produce dopamine.

  • Treatment: Cells are cultured and treated with varying concentrations of 3-OMD, L-DOPA, or a combination of both for a specified period (e.g., 24 hours).

  • Viability Assays: Cell viability is assessed using methods such as the MTT assay, which measures mitochondrial metabolic activity as an indicator of cell health.

  • Oxidative Stress Measurement: The production of reactive oxygen species can be measured using fluorescent probes. Mitochondrial membrane potential can also be assessed to determine cellular health.

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Animal_Model Parkinson's Disease Rat Model (e.g., 6-OHDA lesion) Drug_Admin Drug Administration (i.c.v. 3-OMD or i.p. L-DOPA) Animal_Model->Drug_Admin Behavioral Behavioral Assessment (Locomotor Activity) Drug_Admin->Behavioral Neurochem Neurochemical Analysis (Striatal Dopamine & Metabolites) Behavioral->Neurochem Cell_Culture PC12 Cell Culture Treatment Treatment with 3-OMD and/or L-DOPA Cell_Culture->Treatment Viability Cell Viability Assay (MTT) Treatment->Viability Toxicity Toxicity Mechanism Analysis (Oxidative Stress, Mitochondrial Potential) Viability->Toxicity

Experimental Workflow Diagram

Conclusion

The experimental evidence from preclinical models of Parkinson's disease suggests that this compound (3-O-methyldopa) is not a therapeutic agent but rather a metabolite of L-DOPA that may contribute to the decline in efficacy and the emergence of adverse effects associated with long-term L-DOPA therapy. Key findings indicate that 3-OMD can impair locomotor activity, reduce dopamine turnover and release, and induce neurotoxicity, potentially by increasing oxidative stress. Furthermore, 3-OMD may compete with L-DOPA for transport across the blood-brain barrier, thereby reducing the amount of L-DOPA that reaches the brain.

These findings have significant implications for the development of novel therapeutic strategies for Parkinson's disease. Approaches that aim to reduce the peripheral conversion of L-DOPA to 3-OMD, such as the co-administration of COMT inhibitors, may enhance the therapeutic window of L-DOPA and delay the onset of motor complications. Further research is warranted to fully elucidate the mechanisms by which 3-OMD exerts its effects and to explore strategies to mitigate its potential negative impact on the long-term treatment of Parkinson's disease.

References

Unraveling the Modulation of Catecholamine Synthesis: A Comparative Guide to Alpha-Methyl-Tyrosine Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the precise control of catecholamine synthesis is paramount. This guide provides an objective comparison of key pharmacological modulators of this pathway, with a focus on alpha-methyl-tyrosine analogs. Through a detailed examination of experimental data and methodologies, we aim to furnish a comprehensive resource for the selection and application of these critical research tools.

While initial investigations explored the potential of 3-methyl-L-tyrosine as a specific catecholamine precursor, extensive research has revealed a contrasting role for its structural analog, alpha-methyl-p-tyrosine (AMPT), as a potent inhibitor of catecholamine biosynthesis. This guide will therefore pivot to a comparative analysis of AMPT and other significant modulators, namely alpha-methyldopa and reserpine, to elucidate their distinct mechanisms and effects on catecholamine levels.

Comparative Analysis of Catecholamine Modulators

The following tables summarize the quantitative effects of alpha-methyl-p-tyrosine (AMPT), alpha-methyldopa, and reserpine on catecholamine levels, providing a clear comparison of their efficacy and specificity.

Table 1: Effect of Alpha-Methyl-p-Tyrosine (AMPT) on Catecholamine Levels in Rats

Dosage (mmoles/kg)Time Post-Administration (hours)Dopamine (% of control)Norepinephrine (% of control)Reference
0.407438%51%[1]
1.02814%-[2]
1.0224-10%[2]

Table 2: Effect of Alpha-Methyl-p-Tyrosine (AMPT) on Catecholamine Metabolites in Humans

DrugDosageDurationHomovanillic Acid (HVA) Reduction3-Methoxy-4-hydroxyphenylglycol (MHPG) ReductionReference
AMPT1 g, three times daily3 daysSignificant reduction vs. placeboSignificant reduction vs. placebo[3]
AMPTNot specifiedNot specified70%50%[4]

Table 3: Comparative Effects of Catecholamine Modulators

CompoundMechanism of ActionPrimary Effect on CatecholaminesKey Features
Alpha-Methyl-p-Tyrosine (AMPT) Competitive inhibitor of tyrosine hydroxylaseDecreases synthesis of dopamine, norepinephrine, and epinephrine.Dose-dependent and time-dependent reduction in catecholamine levels.
Alpha-Methyldopa Acts as a "false precursor"Metabolized to alpha-methylnorepinephrine, which acts as an α2-adrenergic agonist, reducing sympathetic outflow.Leads to the depletion of endogenous norepinephrine.
Reserpine Inhibitor of the vesicular monoamine transporter (VMAT)Depletes catecholamines by preventing their storage in synaptic vesicles.Causes a profound and long-lasting depletion of catecholamines.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental procedures, the following diagrams are provided.

Catecholamine_Synthesis_Pathway cluster_synthesis Catecholamine Biosynthesis cluster_inhibition Sites of Pharmacological Intervention L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase (TH) Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Norepinephrine Norepinephrine Dopamine->Norepinephrine Dopamine β-Hydroxylase Vesicular Storage Vesicular Storage Dopamine->Vesicular Storage VMAT Norepinephrine->Vesicular Storage VMAT AMPT AMPT Tyrosine\nHydroxylase (TH) Tyrosine Hydroxylase (TH) AMPT->Tyrosine\nHydroxylase (TH) Inhibits Alpha-Methyldopa Alpha-Methyldopa DOPA\nDecarboxylase DOPA Decarboxylase Alpha-Methyldopa->DOPA\nDecarboxylase Acts as substrate Reserpine Reserpine Reserpine->Vesicular Storage Inhibits

Caption: Catecholamine synthesis pathway and points of modulation.

Experimental_Workflow Animal Model\n(e.g., Rat) Animal Model (e.g., Rat) Drug Administration\n(AMPT, Alpha-Methyldopa, Reserpine) Drug Administration (AMPT, Alpha-Methyldopa, Reserpine) Animal Model\n(e.g., Rat)->Drug Administration\n(AMPT, Alpha-Methyldopa, Reserpine) Time-course or\nDose-response study Time-course or Dose-response study Drug Administration\n(AMPT, Alpha-Methyldopa, Reserpine)->Time-course or\nDose-response study Tissue Collection\n(e.g., Brain, Plasma) Tissue Collection (e.g., Brain, Plasma) Time-course or\nDose-response study->Tissue Collection\n(e.g., Brain, Plasma) Sample Preparation\n(e.g., Homogenization, Extraction) Sample Preparation (e.g., Homogenization, Extraction) Tissue Collection\n(e.g., Brain, Plasma)->Sample Preparation\n(e.g., Homogenization, Extraction) Catecholamine Quantification\n(e.g., HPLC) Catecholamine Quantification (e.g., HPLC) Sample Preparation\n(e.g., Homogenization, Extraction)->Catecholamine Quantification\n(e.g., HPLC) Data Analysis Data Analysis Catecholamine Quantification\n(e.g., HPLC)->Data Analysis

Caption: General experimental workflow for studying catecholamine modulators.

Experimental Protocols

A fundamental method for quantifying catecholamine levels following pharmacological intervention is High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Protocol: Measurement of Catecholamine Levels in Rat Brain Tissue by HPLC

1. Tissue Collection and Preparation:

  • Following the designated time course after drug administration, animals are euthanized.

  • The brain is rapidly excised and dissected on a cold plate to isolate specific regions of interest (e.g., striatum, hypothalamus).

  • Tissue samples are immediately frozen in liquid nitrogen and stored at -80°C until analysis.

2. Homogenization and Extraction:

  • Frozen tissue samples are weighed and homogenized in a solution of 0.1 M perchloric acid containing an internal standard (e.g., dihydroxybenzylamine).

  • The homogenate is centrifuged at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to precipitate proteins.

  • The supernatant, containing the catecholamines, is collected for analysis.

3. HPLC Analysis:

  • An aliquot of the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column.

  • The mobile phase typically consists of a buffered aqueous solution with an organic modifier (e.g., methanol) and an ion-pairing agent.

  • Catecholamines are separated based on their differential partitioning between the stationary and mobile phases.

4. Electrochemical Detection:

  • As the separated catecholamines elute from the column, they pass through an electrochemical detector.

  • A specific potential is applied to a working electrode, causing the oxidation of the catecholamines.

  • The resulting current is proportional to the concentration of the analyte and is recorded as a chromatogram.

5. Quantification:

  • The concentrations of dopamine and norepinephrine in the samples are determined by comparing the peak areas of the analytes to those of known standards and the internal standard.

  • Data is typically expressed as ng/mg of tissue weight.

Conclusion

The evidence strongly indicates that alpha-methyl-p-tyrosine (AMPT) is not a catecholamine precursor but a potent inhibitor of its synthesis via the competitive inhibition of tyrosine hydroxylase. Its effects are dose- and time-dependent, leading to significant reductions in dopamine and norepinephrine levels. In contrast, alpha-methyldopa acts as a false precursor, ultimately reducing sympathetic outflow, while reserpine depletes catecholamines by disrupting their vesicular storage. The choice of modulator for research or therapeutic development depends on the desired mechanism of action and the specific application. This guide provides the foundational data and methodologies to inform such critical decisions in the field of catecholamine research.

References

Lack of Evidence for 3-Methyl-L-Tyrosine Cross-Reactivity in Commercial Dopamine Immunoassays

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of commercially available dopamine immunoassay kits and scientific literature reveals no specific data on the cross-reactivity of 3-methyl-L-tyrosine. This data gap presents a challenge for researchers and drug development professionals who need to accurately quantify dopamine in the presence of this and other structurally similar compounds. This guide provides a comparative overview of the specificity of several dopamine enzyme-linked immunosorbent assay (ELISA) kits against common interfering substances and details a protocol for determining potential cross-reactivity with this compound.

While direct experimental data for this compound is absent in the reviewed product literature, an analysis of the specificity of various commercial dopamine ELISA kits for other structurally related molecules can offer insights into their selectivity. The potential for cross-reactivity is a critical consideration in immunoassays, as antibodies may bind to unintended molecules that are structurally similar to the target analyte, leading to inaccurate measurements[1].

Comparison of Dopamine ELISA Kit Specificity

The following tables summarize the reported cross-reactivity of several commercially available dopamine ELISA kits. It is important to note that none of the manufacturers provide data for this compound. The data presented here is for other endogenous catecholamines and their metabolites. The principle of most of these assays is a competitive ELISA format[2][3].

Table 1: Cross-Reactivity Data for Eagle Biosciences Dopamine ELISA Kit (Catalog # EA608/96)

CompoundCross-Reactivity (%)
Dopamine 100
Adrenaline< 0.020
Noradrenaline0.23
Metanephrine< 0.020
Normetanephrine< 0.020
3-Methoxytyramine< 0.01
L-Dopa< 0.01
Tyramine< 0.01
(Data sourced from product manual)

Table 2: Cross-Reactivity Data for Novus Biologicals Dopamine ELISA Kit (Catalog # KA1887)

CompoundCross-Reactivity (%)
Derivatized Dopamine 100
Derivatized Adrenaline0.02
Derivatized Noradrenaline6.4
Metanephrine< 0.01
Normetanephrine0.01
3-Methoxytyramine0.49
3-Methoxy-4-hydroxyphenylglycol< 0.01
Tyramine0.18
Phenylalanine, Caffeinic acid, L-Dopa, Homovanillic acid, Tyrosine, 3-Methoxy-4-hydroxymandelic acid< 0.01
(Data sourced from product manual)

The specificity of these kits varies, particularly concerning noradrenaline and 3-methoxytyramine. The lack of data for this compound necessitates independent validation if its presence is suspected in samples.

Experimental Protocols

Dopamine Biosynthesis and Signaling Pathway

Dopamine is a key neurotransmitter synthesized from the amino acid L-tyrosine. The biosynthetic pathway involves the conversion of L-tyrosine to L-DOPA by tyrosine hydroxylase, followed by the decarboxylation of L-DOPA to dopamine by DOPA decarboxylase. Dopamine exerts its effects by binding to specific G protein-coupled receptors on target neurons, initiating downstream signaling cascades.

Dopamine Signaling Pathway cluster_synthesis Dopamine Synthesis cluster_signaling Dopamine Receptor Signaling L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine Dopamine L-DOPA->Dopamine DOPA Decarboxylase Dopamine_released Dopamine Dopamine_Receptor Dopamine Receptor (GPCR) Dopamine_released->Dopamine_Receptor G_Protein G Protein Activation Dopamine_Receptor->G_Protein Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Second_Messenger Second Messenger (e.g., cAMP) Effector_Enzyme->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Competitive_ELISA_Workflow Start Start Coat_Plate Coat microplate wells with dopamine-specific antibody Start->Coat_Plate Wash1 Wash wells Coat_Plate->Wash1 Add_Sample_Standard Add standards and samples (containing unlabeled dopamine) Wash1->Add_Sample_Standard Add_Labeled_Dopamine Add enzyme-labeled dopamine Add_Sample_Standard->Add_Labeled_Dopamine Incubate Incubate to allow competition Add_Labeled_Dopamine->Incubate Wash2 Wash wells to remove unbound reagents Incubate->Wash2 Add_Substrate Add chromogenic substrate Wash2->Add_Substrate Incubate_Color Incubate for color development Add_Substrate->Incubate_Color Stop_Reaction Add stop solution Incubate_Color->Stop_Reaction Read_Absorbance Read absorbance at 450 nm Stop_Reaction->Read_Absorbance Calculate_Results Calculate dopamine concentration (inversely proportional to signal) Read_Absorbance->Calculate_Results End End Calculate_Results->End

References

Comparative Analysis of 3-methyl-L-tyrosine and Other Tyrosine Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the specificity and performance of 3-methyl-L-tyrosine as an inhibitor of tyrosine hydroxylase (TH), the rate-limiting enzyme in the biosynthesis of catecholamines. The guide evaluates its characteristics against other known TH inhibitors, presenting available experimental data and methodologies to assist in research and drug development.

Introduction to Tyrosine Hydroxylase and its Inhibition

Tyrosine hydroxylase (EC 1.14.16.2) is a critical enzyme that catalyzes the conversion of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA). This reaction is the initial and rate-limiting step in the pathway for synthesizing the vital neurotransmitters dopamine, norepinephrine, and epinephrine. Given its pivotal role, the inhibition of TH is a key strategy for modulating catecholamine levels in various physiological and pathological conditions. Inhibitors of TH are valuable tools in neuroscience research and have therapeutic applications in conditions such as pheochromocytoma and resistant hypertension.

Competitive Inhibition of Tyrosine Hydroxylase

The primary mechanism of action for many tyrosine hydroxylase inhibitors, including tyrosine analogs, is competitive inhibition. These compounds structurally resemble the natural substrate, L-tyrosine, and bind to the active site of the enzyme, thereby preventing the substrate from binding and being converted to L-DOPA. The efficacy of a competitive inhibitor is typically quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower Ki or IC50 value indicates a higher potency of the inhibitor.

Comparative Data of Tyrosine Hydroxylase Inhibitors

While extensive quantitative data for the direct comparison of this compound with other inhibitors is limited in the readily available literature, this guide compiles the available information to provide a qualitative and, where possible, quantitative comparison.

InhibitorMechanism of ActionKi Value (µM)IC50 Value (µM)Notes
This compound Competitive (presumed)Not ReportedNot ReportedA structural analog of L-tyrosine.
α-Methyl-p-tyrosine (Metirosine) CompetitiveNot ReportedNot ReportedA well-established TH inhibitor used clinically.[1][2][3][4]
3-Iodo-L-tyrosine Competitive0.39Not ReportedA potent inhibitor of tyrosine hydroxylase.
N-Methyl-L-tyrosine CompetitiveNot ReportedNot ReportedActs as a competitive inhibitor of TH.[5]
Apomorphine Not specifiedNot Reported0.1 - 10IC50 is dependent on cofactor concentration and pH.

Note: The absence of reported Ki and IC50 values for this compound, α-methyl-p-tyrosine, and N-methyl-L-tyrosine in the searched literature highlights a gap in the publicly available data for a direct quantitative comparison.

Experimental Protocols

In Vitro Tyrosine Hydroxylase Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of compounds against tyrosine hydroxylase.

Materials:

  • Purified or recombinant tyrosine hydroxylase

  • L-tyrosine (substrate)

  • Tetrahydrobiopterin (BH4) (cofactor)

  • Catalase

  • Ferrous ammonium sulfate

  • Inhibitor compound (e.g., this compound)

  • Phosphate buffer (pH 6.0-7.4)

  • Perchloric acid

  • High-Performance Liquid Chromatography (HPLC) system with electrochemical or fluorescence detection

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing phosphate buffer, catalase, ferrous ammonium sulfate, and BH4.

  • Inhibitor Addition: Add varying concentrations of the inhibitor compound to the reaction mixtures. A control with no inhibitor should be included.

  • Pre-incubation: Pre-incubate the mixtures at a specified temperature (e.g., 37°C) for a short period.

  • Enzyme Addition: Add tyrosine hydroxylase to each tube to initiate the reaction.

  • Substrate Addition: Add L-tyrosine to start the enzymatic reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for a defined time (e.g., 20 minutes).

  • Reaction Termination: Stop the reaction by adding perchloric acid.

  • Analysis: Centrifuge the samples to pellet precipitated proteins. Analyze the supernatant using HPLC to quantify the amount of L-DOPA produced.

  • Data Analysis: Determine the percentage of inhibition for each inhibitor concentration compared to the control. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. To determine the Ki value, perform the assay at various substrate and inhibitor concentrations and analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots.

Visualizations

Catecholamine Biosynthesis Pathway

The following diagram illustrates the enzymatic pathway for the synthesis of catecholamines, highlighting the role of tyrosine hydroxylase as the rate-limiting step.

Catecholamine_Biosynthesis Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Dopamine Dopamine LDOPA->Dopamine Norepinephrine Norepinephrine Dopamine->Norepinephrine Epinephrine Epinephrine Norepinephrine->Epinephrine TH Tyrosine Hydroxylase (TH) (Rate-limiting step) AADC Aromatic L-Amino Acid Decarboxylase (AADC) DBH Dopamine β-Hydroxylase (DBH) PNMT Phenylethanolamine N-Methyltransferase (PNMT)

Caption: The enzymatic pathway of catecholamine synthesis.

Experimental Workflow for Tyrosine Hydroxylase Inhibition Assay

This diagram outlines the key steps involved in a typical in vitro enzyme inhibition assay to determine the potency of a TH inhibitor.

TH_Inhibition_Assay_Workflow A Prepare Reaction Mixture (Buffer, Cofactors) B Add Inhibitor (e.g., this compound) at various concentrations A->B C Pre-incubate B->C D Add Tyrosine Hydroxylase C->D E Add L-Tyrosine (Substrate) to start reaction D->E F Incubate at 37°C E->F G Terminate Reaction (e.g., with acid) F->G H Quantify L-DOPA production (HPLC) G->H I Data Analysis (IC50 and/or Ki determination) H->I

Caption: Workflow for a tyrosine hydroxylase inhibition assay.

Conclusion

This compound, as a structural analog of L-tyrosine, is a putative competitive inhibitor of tyrosine hydroxylase. However, a comprehensive understanding of its specificity and potency is hampered by the lack of publicly available quantitative data such as Ki and IC50 values. In contrast, other inhibitors like 3-iodo-L-tyrosine have demonstrated potent inhibition of the enzyme. Further experimental investigation is required to fully characterize the inhibitory profile of this compound and to enable a direct and quantitative comparison with other known TH inhibitors. The provided experimental protocol offers a framework for conducting such comparative studies, which are essential for advancing research and development in areas targeting the catecholamine biosynthesis pathway.

References

Head-to-Head Comparison of PET Tracers: Amino Acid vs. Glucose Analogs

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of molecular imaging, Positron Emission Tomography (PET) stands as a powerful tool for visualizing and quantifying metabolic processes in vivo. The choice of PET tracer is paramount and is dictated by the specific biological question being addressed. This guide provides a head-to-head comparison of two major classes of PET tracers: amino acid analogs, represented by L-methyl-[¹¹C]-methionine (¹¹C-MET), and the glucose analog, 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), commonly known as FDG. This comparison is particularly relevant for applications in oncology, especially in the context of brain tumors where the high glucose uptake of normal brain tissue can mask the signal from cancerous cells when using FDG.

Cellular Uptake and Metabolism

The fundamental difference between these tracers lies in their mechanism of cellular uptake and subsequent metabolic fate. FDG, a glucose analog, is transported into cells via glucose transporters (GLUT) and phosphorylated by hexokinase. The resulting FDG-6-phosphate is not a substrate for further glycolysis and becomes trapped within the cell. This trapping mechanism allows for the imaging of glucose metabolism, which is often upregulated in cancer cells (the Warburg effect).

In contrast, amino acid tracers like ¹¹C-MET are transported into cells primarily by amino acid transporters, such as the L-type amino acid transporter 1 (LAT1), which is overexpressed in many tumor types. Unlike FDG, ¹¹C-MET is not significantly incorporated into proteins and its accumulation reflects increased amino acid transport, a hallmark of cellular proliferation and protein synthesis.

cluster_FDG FDG Uptake Pathway cluster_MET ¹¹C-MET Uptake Pathway FDG_ext [¹⁸F]FDG (extracellular) GLUT GLUT Transporter FDG_ext->GLUT Transport FDG_int [¹⁸F]FDG (intracellular) GLUT->FDG_int Hexokinase Hexokinase FDG_int->Hexokinase Phosphorylation FDG_6_P [¹⁸F]FDG-6-Phosphate (trapped) Hexokinase->FDG_6_P MET_ext [¹¹C]-MET (extracellular) LAT1 LAT1 Transporter MET_ext->LAT1 Transport MET_int [¹¹C]-MET (intracellular) LAT1->MET_int Protein_synthesis Minimal Incorporation MET_int->Protein_synthesis cluster_workflow Clinical PET Tracer Comparison Workflow Patient_Recruitment Patient Recruitment (e.g., newly diagnosed glioma patients) Informed_Consent Informed Consent Patient_Recruitment->Informed_Consent Tracer_Administration_1 Tracer 1 Administration (e.g., [¹⁸F]FDG) Informed_Consent->Tracer_Administration_1 PET_CT_Scan_1 PET/CT Scan 1 Tracer_Administration_1->PET_CT_Scan_1 Washout Washout Period (if applicable, e.g., for short half-life tracers) PET_CT_Scan_1->Washout Image_Analysis Image Analysis (e.g., SUVmax, Tumor-to-Background Ratio) PET_CT_Scan_1->Image_Analysis Tracer_Administration_2 Tracer 2 Administration (e.g., [¹¹C]-MET) Washout->Tracer_Administration_2 PET_CT_Scan_2 PET/CT Scan 2 Tracer_Administration_2->PET_CT_Scan_2 PET_CT_Scan_2->Image_Analysis Histopathology Histopathological Correlation (Gold Standard) Image_Analysis->Histopathology Statistical_Analysis Statistical Analysis (e.g., ROC curves, sensitivity, specificity) Histopathology->Statistical_Analysis cluster_diagnosis Diagnostic Logic: Recurrence vs. Necrosis cluster_FDG_Logic FDG PET cluster_MET_Logic ¹¹C-MET PET Clinical_Question Suspected Tumor Recurrence vs. Radiation Necrosis FDG_High High FDG Uptake Clinical_Question->FDG_High MET_High High MET Uptake Clinical_Question->MET_High FDG_Result High likelihood of recurrence OR inflammation FDG_High->FDG_Result FDG_Low Low FDG Uptake MET_Result High likelihood of recurrence MET_High->MET_Result MET_Low Low MET Uptake

Comparative study of the biodistribution of different tyrosine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodistribution profiles of various tyrosine derivatives, supported by experimental data from preclinical studies. The information herein is intended to assist researchers in selecting appropriate derivatives for their specific applications, ranging from in vivo imaging to targeted drug delivery.

Comparative Biodistribution Data

The following table summarizes the quantitative biodistribution of several key tyrosine derivatives in rodents, expressed as the percentage of the injected dose per gram of tissue (%ID/g). These values represent the mean uptake at specific time points post-injection and are compiled from multiple preclinical studies. It is important to note that experimental conditions such as animal models, specific isotopes, and time points may vary between studies.

Tyrosine DerivativeOrganTime Post-InjectionMean %ID/g (± SD)Reference
¹⁸F-FET Tumor (Glioma)40 min3.17[1]
Brain (Normal)40 min~1.0[1]
Liver1 hr1.5 ± 0.3[2]
Kidneys1 hr1.2 ± 0.2[2]
Spleen1 hr0.8 ± 0.1[2]
Lungs1 hr0.9 ± 0.2
¹⁸F-DOPA Tumor (Glioma)10 min4.92 (Low-grade)
Tumor (Glioma)8 min5.23 (High-grade)
Striatum40 min~4.5
Liver1 hr4.2 ± 0.8
Kidneys1 hr3.5 ± 0.6
Spleen1 hr1.1 ± 0.2
⁹⁹ᵐTc-N4-Tyrosine Tumor (Breast)1 hr1.25 ± 0.18
Blood1 hr0.31 ± 0.04
Liver1 hr0.45 ± 0.07
Kidneys1 hr3.98 ± 0.52
¹¹¹In-CP04 Tumor (A431-CCK2R(+))4 hr9.24 ± 1.35
Kidneys4 hr5.55 ± 0.94
Stomach4 hr3.12 ± 0.45
Liver4 hr0.38 ± 0.05

Experimental Protocols

The following sections detail the generalized methodologies employed in the biodistribution studies cited in this guide.

Radiolabeling of Tyrosine Derivatives

Radiolabeling is a critical step for in vivo tracking of tyrosine derivatives. The choice of radionuclide depends on the imaging modality (PET or SPECT) and the required half-life.

  • ¹⁸F-Labeling (for PET): Fluorine-18 is a commonly used positron emitter. Labeling of tyrosine derivatives like O-(2-[¹⁸F]fluoroethyl)-L-tyrosine (¹⁸F-FET) often involves a two-step nucleophilic substitution reaction. This typically includes the radiosynthesis of a labeling precursor followed by its reaction with the tyrosine derivative and subsequent purification, often by high-performance liquid chromatography (HPLC).

  • ⁹⁹ᵐTc-Labeling (for SPECT): Technetium-99m is a gamma-emitting radionuclide ideal for SPECT imaging. The labeling of N4-Tyrosine with ⁹⁹ᵐTc can be achieved by dissolving the precursor in sterile water, adding a reducing agent like stannous chloride, and then introducing the ⁹⁹ᵐTc-pertechnetate. The labeling efficiency is typically assessed by thin-layer chromatography (TLC).

  • ¹¹¹In-Labeling (for SPECT): Indium-111 is another gamma emitter used for SPECT. For peptides like CP04, a DOTA chelator is conjugated to the peptide. The labeling is then performed by incubating the DOTA-conjugated peptide with ¹¹¹InCl₃ at an appropriate pH and temperature, followed by purification.

Animal Models and Administration

Preclinical biodistribution studies are typically conducted in rodent models.

  • Animal Strains: Common models include healthy mice (e.g., BALB/c, C57BL/6) and rats (e.g., Sprague-Dawley, Fischer 344), as well as tumor-bearing models (e.g., xenografts of human cancer cell lines in immunodeficient mice).

  • Administration: The radiolabeled tyrosine derivative is typically administered intravenously (i.v.) via the tail vein. The injected volume and radioactivity are carefully controlled and recorded for each animal.

Biodistribution Study Procedure

The in vivo biodistribution is determined by measuring the radioactivity in various organs and tissues at different time points after administration.

  • Time Points: Animals are euthanized at predefined time points (e.g., 30 minutes, 1 hour, 4 hours, 24 hours) post-injection.

  • Tissue Collection: Major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, stomach, intestines, muscle, bone, and tumor if applicable) are dissected, weighed, and placed in counting tubes.

  • Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

  • Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This is calculated by comparing the radioactivity in the tissue to the total injected radioactivity, normalized to the tissue weight.

Visualizing Key Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate important concepts related to the biodistribution of tyrosine derivatives.

cluster_blood Bloodstream cluster_tissue Target & Non-Target Tissues cluster_excretion Excretion Pathways Admin IV Administration of Radiolabeled Tyrosine Derivative Circulation Circulation in Blood Admin->Circulation Uptake Tissue Uptake via Amino Acid Transporters (e.g., LAT1/LAT2) Circulation->Uptake Kidneys Renal Filtration Circulation->Kidneys Liver Hepatic Uptake Circulation->Liver Metabolism Intracellular Metabolism Uptake->Metabolism Retention Cellular Retention (e.g., Protein Synthesis) Metabolism->Retention Urine Urinary Excretion Kidneys->Urine Bile Biliary Excretion Liver->Bile Phenylalanine Phenylalanine Tyrosine Tyrosine Phenylalanine->Tyrosine Phenylalanine Hydroxylase LDOPA L-DOPA Tyrosine->LDOPA Tyrosine Hydroxylase ThyroidHormones Thyroid Hormones (T3, T4) Tyrosine->ThyroidHormones Melanin Melanin Tyrosine->Melanin Protein Protein Synthesis Tyrosine->Protein Degradation Degradation to Fumarate & Acetoacetate Tyrosine->Degradation Dopamine Dopamine LDOPA->Dopamine DOPA Decarboxylase Catecholamines Norepinephrine/ Epinephrine Dopamine->Catecholamines Start Start: Inject Radiolabeled Tyrosine Derivative Wait Wait for Predefined Time Interval Start->Wait Euthanize Euthanize Animal Wait->Euthanize Dissect Dissect Organs and Tissues Euthanize->Dissect Weigh Weigh Tissues Dissect->Weigh Count Measure Radioactivity (Gamma Counter) Weigh->Count Calculate Calculate %ID/g Count->Calculate End End: Biodistribution Data Calculate->End

References

Safety Operating Guide

Proper Disposal and Handling of 3-methyl-L-tyrosine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal and handling of 3-methyl-L-tyrosine, a derivative of the amino acid L-tyrosine. Adherence to these guidelines is crucial for ensuring laboratory safety and environmental protection.

Hazard Identification and Safety Precautions

While specific hazard data for this compound is not extensively detailed in readily available safety data sheets, it is prudent to handle it with the care afforded to all laboratory chemicals. Many similar amino acid derivatives may cause skin, eye, and respiratory irritation. Therefore, appropriate personal protective equipment (PPE) should be worn at all times.

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and, if necessary, additional protective clothing to prevent skin contact.

  • Respiratory Protection: In case of insufficient ventilation or the generation of dust, use a NIOSH-approved respirator.

Spill and Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent the spill from spreading and entering drains or waterways.

  • Clean-up: For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.

  • Decontamination: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Disposal: Dispose of the collected waste in accordance with local, state, and federal regulations.

Disposal Procedures

The primary method for the disposal of this compound and its contaminated packaging is to follow all applicable federal, state, and local environmental regulations.

  • Unused Product: Unused this compound should be disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain or into the environment.

  • Contaminated Packaging: Empty containers should be treated as hazardous waste and disposed of in the same manner as the unused product. Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning if local regulations permit.

Summary of Safety and Disposal Information

Information TypeGuideline
Personal Protective Equipment Safety glasses, chemical-resistant gloves, lab coat. Respirator if dust is generated.
Spill Cleanup Sweep up solid material, place in a sealed container for disposal. Avoid dust generation.
Product Disposal Dispose of through a licensed professional waste disposal service. Do not allow to enter drains.[1]
Container Disposal Dispose of as unused product in accordance with local regulations.[2]
Environmental Precautions Prevent entry into drains, sewers, and waterways.

Disposal Decision Workflow

This compound Disposal Workflow start Start: Have this compound Waste is_contaminated Is the material contaminated? start->is_contaminated consult_sds Consult Safety Data Sheet (SDS) for specific hazards is_contaminated->consult_sds Yes is_empty_container Is it an empty container? is_contaminated->is_empty_container No package_waste Package waste in a labeled, sealed container consult_sds->package_waste contact_ehs Contact Environmental Health & Safety (EHS) or licensed waste disposal service package_waste->contact_ehs dispose_accordingly Dispose of according to institutional and local regulations contact_ehs->dispose_accordingly is_empty_container->package_waste No rinse_container Triple-rinse container with appropriate solvent is_empty_container->rinse_container Yes dispose_container Dispose of container as non-hazardous waste (if permitted) or with chemical waste rinse_container->dispose_container dispose_container->dispose_accordingly

Caption: A flowchart illustrating the decision-making process for the proper disposal of this compound waste.

Disclaimer: This information is intended as a guide and is based on general principles of laboratory safety and chemical disposal. It is essential to consult the specific Safety Data Sheet (SDS) for this compound and to comply with all applicable local, state, and federal regulations for waste disposal. Your institution's Environmental Health and Safety (EHS) office should be consulted for specific guidance.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-L-tyrosine
Reactant of Route 2
3-methyl-L-tyrosine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.